molecular formula C38H54N8O10 B10784540 Deltorphin-II

Deltorphin-II

Cat. No.: B10784540
M. Wt: 782.9 g/mol
InChI Key: NUNBRHVOPFWRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deltorphin-II is a naturally occurring heptapeptide isolated from the skin of frogs belonging to the Phyllomedusa genus (e.g., P. bicolor ). It is recognized as one of the highest affinity and most selective exogenous agonists for the delta opioid receptor (δOR) . Its primary research value lies in its potent and selective activation of δOR signaling pathways, making it an essential tool for probing the physiological and neurological roles of this receptor. Studies employing this compound have been pivotal in demonstrating the δOR's role in modulating neurotransmitter release from specific interneuron classes in the brain, such as parvalbumin- and somatostatin-expressing interneurons, which influences critical circuits associated with reward and information processing without the abuse liability of mu-opioid receptor agonists . A significant and active area of research involves investigating the cardioprotective effects of this compound. Evidence shows that administration of Deltorphin II can induce a robust infarct-reducing effect during cardiac ischemia/reperfusion injury, with the molecular mechanism involving the activation of key signaling pathways including PKCδ, PI3-kinase, and ERK1/2-kinase, leading to the opening of sarcolemmal KATP channels and closing of the mitochondrial permeability transition pore (MPTP) . Unlike early generation δOR full agonists that caused convulsions, this compound serves as a key compound in the development of safer therapeutic strategies, such as the design of δOR partial agonists that may offer analgesic benefits in chronic pain models without inducing seizures or significant respiratory depression . Researchers should note that upon sustained activation, this compound induces rapid desensitization of the δ-opioid receptor, a process that requires both receptor phosphorylation and clathrin-coated pit-mediated internalization . This product is supplied as a lyophilized powder. For laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-5-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54N8O10/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNBRHVOPFWRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54N8O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Deltorphin-II: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Deltorphins, a class of heptapeptides isolated from the skin secretions of the Amazonian frog Phyllomedusa bicolor, are among the most potent and selective agonists for the δ-opioid receptor. Their unique structure, featuring a D-amino acid at the second position, confers remarkable receptor affinity and selectivity, making them invaluable tools in neuroscience and promising candidates for novel analgesic drug development. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Deltorphin-II. It details the experimental protocols for the collection of skin secretions, purification through high-performance liquid chromatography (HPLC), and characterization via amino acid analysis and sequencing. Furthermore, this document outlines the methodology for assessing the biological activity of this compound through radioligand binding assays and illustrates its signaling pathway. Quantitative data are presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

The quest for novel therapeutic agents has often led scientists to the rich biodiversity of the natural world. The skin of amphibians, in particular, has proven to be a treasure trove of bioactive peptides with diverse pharmacological activities. In 1989, a significant breakthrough in opioid research was the discovery of a new family of opioid peptides, named deltorphins, from the skin of the giant monkey frog, Phyllomedusa bicolor.[1][2] These peptides exhibited an exceptionally high affinity and selectivity for the δ-opioid receptor.

This compound, a prominent member of this family, is a heptapeptide (B1575542) with the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂.[1][2] A key structural feature of this compound is the presence of a D-alanine residue at the second position. This post-translational modification is crucial for its potent biological activity and stability against enzymatic degradation.[3] The high selectivity of this compound for the δ-opioid receptor makes it a valuable molecular probe for studying the physiological and pharmacological roles of this receptor, which is implicated in analgesia, mood regulation, and other neurological processes.

This guide aims to provide a detailed technical overview of the methodologies involved in the discovery and isolation of this compound from its natural source, serving as a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug discovery.

Data Presentation

Amino Acid Sequence and Physicochemical Properties
PeptideSequenceMolecular FormulaMolecular Weight (Da)Source Organism
This compoundTyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂C₃₈H₅₄N₈O₁₀782.9Phyllomedusa bicolor
Deltorphin-ITyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂C₃₉H₅₆N₈O₁₀797.0Phyllomedusa bicolor
Opioid Receptor Binding Affinity

The binding affinity of this compound for different opioid receptor subtypes is a measure of its potency and selectivity. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating higher affinity.

LigandReceptor SubtypeBinding Affinity (Ki, nM)Selectivity (μ/δ Ratio)Reference
This compoundδ (delta)0.80>1250[4]
μ (mu)>1000[4]
Dermorphinδ (delta)~180~0.0055[4]
μ (mu)~1[4]

Experimental Protocols

Collection of Phyllomedusa bicolor Skin Secretions

The traditional method for collecting the skin secretions of Phyllomedusa bicolor is a non-lethal procedure that has been practiced by indigenous Amazonian tribes.

Materials:

  • Live Phyllomedusa bicolor frogs

  • Wooden or plastic sticks for scraping

  • Collection vials

Procedure:

  • The frog is carefully handled to minimize stress.

  • The skin of the frog is gently scraped with a stick to stimulate the release of the milky white secretion from the dermal glands.

  • The secretion is collected on the stick and can be transferred to a collection vial.

  • For laboratory use, the collected secretion can be immediately extracted or lyophilized for long-term storage.

  • The frog is released back into its habitat unharmed.

Extraction and Purification of this compound

The isolation of this compound from the crude skin secretion is a multi-step process involving extraction and multiple rounds of high-performance liquid chromatography (HPLC).

Materials:

  • Crude skin secretion of Phyllomedusa bicolor

  • Methanol

  • Centrifuge

  • Reversed-phase HPLC system

  • C18 HPLC column

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Lyophilizer

Procedure:

  • Extraction:

    • The crude skin secretion is homogenized in methanol.

    • The mixture is centrifuged to pellet insoluble material.

    • The supernatant, containing the peptide mixture, is collected.

  • Initial Purification by HPLC:

    • The methanolic extract is dried and reconstituted in a minimal volume of 0.1% TFA in water.

    • The sample is loaded onto a semi-preparative C18 reversed-phase HPLC column.

    • The peptides are eluted using a linear gradient of acetonitrile in 0.1% aqueous TFA. A typical gradient is 10-60% acetonitrile over 60 minutes.

    • Fractions are collected and monitored by UV absorbance at 210-220 nm.

  • Bioassay-Guided Fractionation:

    • The collected fractions are screened for opioid activity using a suitable bioassay, such as a guinea pig ileum preparation or a radioligand binding assay.

  • Final Purification:

    • The active fractions are pooled and subjected to a second round of HPLC using a shallower acetonitrile gradient to achieve high purity.

    • The purity of the final this compound peak is confirmed by analytical HPLC.

  • Lyophilization:

    • The purified this compound fraction is lyophilized to obtain a white, fluffy powder.

Structural Characterization

3.3.1. Amino Acid Analysis

  • An aliquot of the purified peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • The resulting amino acid mixture is analyzed using an amino acid analyzer or by derivatization followed by HPLC.

3.3.2. Peptide Sequencing

  • The amino acid sequence of the purified peptide is determined by automated Edman degradation using a protein sequencer.

  • The presence of the D-amino acid can be confirmed by enzymatic digestion with a D-amino acid-specific oxidase or by chiral gas chromatography of the derivatized amino acids.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the δ-opioid receptor.

Materials:

  • Cell membranes expressing the δ-opioid receptor (e.g., from rat brain homogenates or transfected cell lines).

  • Radiolabeled ligand (e.g., [³H]DPDPE or a radiolabeled deltorphin (B1670231) analog).

  • Unlabeled this compound (competitor ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Washing buffer (cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue or cells expressing the receptor in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer.

  • Binding Reaction:

    • In a reaction tube, add a known concentration of the radiolabeled ligand.

    • Add increasing concentrations of unlabeled this compound.

    • Add the prepared cell membranes to initiate the binding reaction.

    • A parallel set of tubes containing an excess of a high-affinity unlabeled ligand is prepared to determine non-specific binding.

  • Incubation:

    • Incubate the tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold washing buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the competitor concentration and use non-linear regression analysis to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

experimental_workflow start Collection of P. bicolor Skin Secretion extraction Methanolic Extraction start->extraction centrifugation Centrifugation extraction->centrifugation hplc1 Initial Purification (Reversed-Phase HPLC) centrifugation->hplc1 bioassay Bioassay of Fractions hplc1->bioassay hplc2 Final Purification (Reversed-Phase HPLC) bioassay->hplc2 Active Fractions characterization Structural Characterization (Amino Acid Analysis & Sequencing) hplc2->characterization binding_assay Biological Activity Assessment (Radioligand Binding Assay) hplc2->binding_assay end Pure this compound characterization->end binding_assay->end

Caption: Workflow for the isolation and characterization of this compound.

signaling_pathway ligand ligand receptor receptor g_protein g_protein effector effector response response deltorphin This compound delta_receptor δ-Opioid Receptor (GPCR) deltorphin->delta_receptor Binds to gi_go Gi/Go Protein delta_receptor->gi_go Activates ac Adenylyl Cyclase gi_go->ac Inhibits k_channel ↑ K+ Channel Activation gi_go->k_channel ca_channel ↓ Ca2+ Channel Inhibition gi_go->ca_channel camp ↓ cAMP ac->camp hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter ↓ Neurotransmitter Release ca_channel->neurotransmitter

Caption: Signaling pathway of this compound via the δ-opioid receptor.

Conclusion

The discovery and isolation of this compound from Phyllomedusa bicolor represent a significant milestone in opioid pharmacology. This potent and highly selective δ-opioid receptor agonist has not only provided a crucial tool for dissecting the complexities of the opioid system but also serves as a promising scaffold for the design of novel analgesics with potentially fewer side effects than traditional μ-opioid receptor agonists. The detailed experimental protocols and data presented in this technical guide offer a comprehensive resource for researchers aiming to explore the fascinating world of amphibian-derived bioactive peptides and their therapeutic potential. The continued investigation into the structure-activity relationships and signaling pathways of this compound and its analogs will undoubtedly pave the way for future innovations in pain management and neuroscience.

References

Deltorphin-II: A Technical Guide to its Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphins are a class of naturally occurring opioid peptides originally isolated from the skin of frogs belonging to the Phyllomedusa genus.[1] Among these, Deltorphin-II stands out as a potent and highly selective agonist for the δ-opioid receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including analgesia.[2] A defining characteristic of this compound is the presence of a D-amino acid at the second position in its sequence, which confers remarkable enzymatic stability and high receptor affinity.[3] This technical guide provides a comprehensive overview of the amino acid sequence, structure, receptor binding profile, and signaling mechanisms of this compound, along with detailed experimental protocols for its synthesis and characterization.

Amino Acid Sequence and Structure

This compound is a linear heptapeptide (B1575542) with a C-terminally amidated structure. The presence of a D-Alanine residue at position 2 is a critical structural feature that distinguishes it from many other endogenous peptides and is essential for its high affinity and selectivity for the δ-opioid receptor.[1][4]

Primary Sequence: Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂[5][6]

Key Structural Features:

  • N-terminus: The tyrosine (Tyr) residue at the N-terminus is a common feature among opioid peptides and is crucial for their interaction with opioid receptors.

  • D-Amino Acid: The D-Alanine (D-Ala) at position 2 is vital for the peptide's biological activity and its resistance to degradation by peptidases.[3]

  • Hydrophobic Core: The sequence contains hydrophobic residues such as Phenylalanine (Phe) and Valine (Val), which play a role in receptor binding.[7]

  • C-terminus: The C-terminal glycine (B1666218) is amidated (Gly-NH₂), a modification that is also important for its activity.

Quantitative Data: Receptor Binding and Potency

This compound exhibits exceptional selectivity for the δ-opioid receptor over μ- and κ-opioid receptors. This has been quantified through various binding and functional assays.

LigandReceptor SubtypeKi (nM)Reference
[D-Ala²]-Deltorphin IIδ1.5[8]
μ>1000[8]
κ>1000[8]
AssayLigandIC50 / Kd (nM)PreparationReference
Binding Assay (Kd)[³H][D-Ala²]deltorphin I*0.104 ± 0.009Rat brain membranes[9]
Functional Assay (Keq)[D-Ala²]deltorphin II0.64 ± 0.12Mouse vas deferens[9]
Functional Assay (Keq)[D-Ala²]deltorphin II118 ± 15Mouse vas deferens (Naloxone antagonism)[9]

Note: Data for the closely related [D-Ala²]deltorphin I is included for comparison.

Signaling Pathways

As a δ-opioid receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding. The receptor is coupled to inhibitory G-proteins (Gαi/o).

Activation of the δ-opioid receptor by this compound leads to:

  • G-Protein Activation: The Gαi/o subunit dissociates from the Gβγ dimer.[3]

  • Downstream Gαi/o Effects: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Downstream Gβγ Effects: The Gβγ subunit can directly modulate ion channels. It inhibits N-type and P/Q-type voltage-gated calcium channels (Ca²⁺), which reduces neurotransmitter release. It also activates G-protein-coupled inwardly rectifying potassium channels (GIRK), causing membrane hyperpolarization and a decrease in neuronal excitability.[3]

  • MAPK Pathway Activation: The δ-opioid receptor has also been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), through Gβγ and Ras signaling cascades.[10]

  • Other Kinase Involvement: In specific contexts, such as cardioprotection, the signaling of this compound has been shown to involve Protein Kinase Cδ (PKCδ) and Phosphatidylinositol-3-kinase (PI3-kinase).[11]

DeltorphinII_Signaling DeltorphinII This compound DOR δ-Opioid Receptor (GPCR) DeltorphinII->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel N/PQ-type Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates PI3K PI3-Kinase G_beta_gamma->PI3K Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx CellularResponse Cellular Response (e.g., Analgesia) Ca_influx->CellularResponse K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->CellularResponse ERK ERK1/2 PI3K->ERK Activates ERK->CellularResponse

This compound Signaling Pathway

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is typically achieved using Fmoc-based solid-phase peptide synthesis on a Rink Amide resin to yield the C-terminally amidated peptide.[12][13]

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagents: HBTU/HOBt or DIC/Oxyma Pure[3][12]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5)

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

    • Couple the first C-terminal amino acid (Fmoc-Gly-OH) using a coupling agent like HBTU/HOBt in the presence of DIPEA.[3]

  • Chain Elongation: Sequentially repeat the deprotection and coupling steps for each amino acid in the sequence: Val, Val, Glu, Phe, D-Ala, and Tyr.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin and treat it with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide from the cleavage mixture using cold diethyl ether.

  • Purification: Purify the crude peptide using RP-HPLC.

SPPS_Workflow Start Start: Rink Amide Resin Swell Swell Resin (DMF) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Loop Repeat for each Amino Acid Wash->Loop Loop->Deprotection Next AA Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Loop->Cleavage Final AA Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation End Crude this compound Precipitation->End

Fmoc Solid-Phase Peptide Synthesis Workflow
Purification by RP-HPLC

Methodology:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of an aqueous solvent (e.g., 0.1% TFA in water).[3]

  • Chromatography:

    • Column: C18 stationary phase.[3]

    • Mobile Phase A: 0.1% TFA in water.[3]

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).[3]

  • Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% over 60 minutes).[3]

  • Detection and Fractionation: Monitor the eluate by UV absorbance at 210-220 nm and collect the fractions corresponding to the major peak.[3]

  • Analysis: Confirm the purity and identity of the collected fractions using mass spectrometry.

Receptor Binding Assay

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the δ-opioid receptor (e.g., NG108-15 cells) or from brain tissue.

  • Assay Setup: In a multi-well plate, combine the membranes, a radiolabeled δ-opioid receptor ligand (e.g., [³H]DPDPE), and varying concentrations of unlabeled this compound.[3]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-120 minutes at 25°C).[3]

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.[3]

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a highly valuable molecule for opioid research due to its exceptional potency and selectivity for the δ-opioid receptor. Its unique structure, featuring a D-amino acid, provides a foundation for the design of stable and effective therapeutic peptides. The detailed protocols for its synthesis, purification, and characterization outlined in this guide serve as a framework for further investigation into its therapeutic potential and the complex mechanisms of opioid signaling.

References

Deltorphin-II: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deltorphin-II is a naturally occurring heptapeptide, first isolated from the skin of frogs from the genus Phyllomedusa. As a highly potent and selective agonist for the delta (δ)-opioid receptor, it serves as an invaluable tool in neuroscience research and presents a promising scaffold for the development of novel analgesics with potentially fewer side effects than conventional mu (μ)-opioid receptor agonists. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Core Mechanism of Action: Selective δ-Opioid Receptor Agonism

The principal mechanism of action of this compound is its high-affinity binding to and activation of the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] Upon binding, this compound induces a conformational change in the receptor, which in turn activates associated intracellular heterotrimeric G-proteins, primarily of the Gi/o family. This initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and function.

The key downstream effects of this compound-mediated δ-opioid receptor activation include:

  • Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein directly inhibits the enzyme adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4]

  • Modulation of Ion Channels: The dissociated βγ-subunits of the G-protein interact with and modulate the function of various ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which causes potassium efflux and hyperpolarization of the neuronal membrane, thereby reducing its excitability. Concurrently, the βγ-subunits inhibit N-type voltage-gated calcium channels, leading to a decrease in calcium influx, which is critical for neurotransmitter release.[5]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Activation of the δ-opioid receptor by this compound can also stimulate the MAPK signaling cascade, notably the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This pathway plays a role in mediating some of the longer-term cellular effects of opioid receptor activation, including gene expression and cellular plasticity.[6]

Quantitative Data: Binding Affinity and Functional Potency

The interaction of this compound with opioid receptors has been extensively quantified, demonstrating its high affinity and selectivity for the δ-subtype.

Table 1: Opioid Receptor Binding Affinities

LigandPreparationReceptor SubtypeKi (nM)Reference
[D-Ala2]-Deltorphin IIRat brain membranesδ1.5[2]
μ>1000[2]
κ>1000[2]
[D-Ala2]-Deltorphin IRat brain membranesδ0.15[1]
μ2100[1]

Table 2: Functional Potency Data

LigandAssayTissue/Cell LineMeasured EffectEC50/IC50 (nM)Reference
[D-Ala2]-Deltorphin IMouse Vas Deferens BioassayMouse Vas DeferensInhibition of electrically stimulated contractions0.28[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This competitive binding assay is employed to determine the affinity (Ki) of this compound for different opioid receptor subtypes.

Objective: To quantify the binding affinity of this compound for δ, μ, and κ-opioid receptors.

Materials:

  • Membrane preparations from tissues (e.g., rat brain) or cell lines (e.g., HEK293, CHO) expressing the opioid receptor of interest.

  • Radioligand (e.g., [³H]-naltrindole for δ-receptors, [³H]-DAMGO for μ-receptors, [³H]-U69,593 for κ-receptors).

  • Unlabeled this compound.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Filtration apparatus and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in an ice-cold lysis buffer containing protease inhibitors. Centrifuge the homogenate to pellet the membranes, wash the pellet, and resuspend in binding buffer. Determine the protein concentration of the membrane suspension.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (10-20 µg of protein per well), a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled antagonist (e.g., 10 µM naloxone).

  • Incubation: Incubate the plate for 90 minutes at 25°C with gentle agitation to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit the data and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor stimulation by an agonist.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins via the δ-opioid receptor.

Materials:

  • Cell membranes from cells expressing the δ-opioid receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Guanosine diphosphate (B83284) (GDP).

  • This compound at various concentrations.

Procedure:

  • Incubation: In an assay buffer, incubate the cell membranes with varying concentrations of this compound, a fixed concentration of GDP, and [³⁵S]GTPγS.

  • Filtration: After incubation, terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins retained on the filters using a scintillation counter.

  • Data Analysis: Generate a dose-response curve by plotting the amount of bound [³⁵S]GTPγS against the concentration of this compound. Calculate the EC50 and Emax from this curve.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways initiated by this compound and a typical experimental workflow.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Deltorphin_II This compound DOR δ-Opioid Receptor Deltorphin_II->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_channel K⁺ Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates MAPK_pathway MAPK Pathway (ERK1/2) G_beta_gamma->MAPK_pathway ATP ATP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Ca_influx->Neuronal_Inhibition K_efflux->Neuronal_Inhibition

Caption: this compound Signaling Pathway.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep 1. Membrane Preparation (from cells or tissue) Incubation 3. Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, this compound) Reagent_Prep->Incubation Filtration 4. Filtration (Separation of bound and free radioligand) Incubation->Filtration Scintillation_Counting 5. Scintillation Counting (Quantification of radioactivity) Filtration->Scintillation_Counting Data_Analysis 6. Data Analysis (Calculation of IC50 and Ki) Scintillation_Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

References

Deltorphin-II: A Technical Guide to a Highly Selective Delta-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Deltorphins are a class of naturally occurring opioid peptides with an exceptionally high affinity and selectivity for the delta (δ)-opioid receptor.[1][2][3] Originally isolated from the skin of frogs from the genus Phyllomedusa, these peptides are invaluable tools in neuroscience and pharmacology.[1][3][4] This guide focuses on [D-Ala²]deltorphin II, a prominent member of this family, detailing its receptor binding profile, functional activity, signaling mechanisms, and the experimental protocols essential for its characterization. A key structural feature of deltorphins is the presence of a D-amino acid at the second position, which is crucial for their potent biological activity and stability against enzymatic degradation.[3]

Core Properties of [D-Ala²]deltorphin II

[D-Ala²]deltorphin II is a linear heptapeptide (B1575542) with the amino acid sequence Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂.[5][6][7] It is recognized as one of the most selective natural agonists for the δ-opioid receptor.[8] This high selectivity makes it a critical tool for investigating the physiological and pharmacological roles of the δ-opioid system, which is implicated in pain modulation, mood regulation, and addiction.[9][10]

Quantitative Data: Receptor Binding and Functional Potency

The affinity and selectivity of deltorphin (B1670231) peptides are determined through radioligand binding assays, while their functional potency is assessed using assays like the mouse vas deferens (MVD) bioassay or GTPγS binding. Affinity is quantified by the inhibition constant (Kᵢ), where a lower value indicates higher affinity.[1] Selectivity is often expressed as a ratio of Kᵢ values for different opioid receptors (e.g., Kᵢ μ / Kᵢ δ).[1]

Table 1: Opioid Receptor Binding Affinity of Deltorphin II and Related Peptides

Compound Receptor Subtype Binding Affinity (Kᵢ in nM) Selectivity (Kᵢ μ / Kᵢ δ) Source
[D-Ala²]deltorphin II δ (Delta) 0.13 High δ-selectivity [1]
μ (Mu) High nM range [1]
[D-Ala²]deltorphin I δ (Delta) - 1388 [1][11]
μ (Mu) - [1]

| [D-Ala²,Phe(p-NCS)³]deltorphin I | δ (Delta) | 83 | High δ-selectivity |[1] |

Note: A dash (-) indicates data was not available in the cited sources.

Signaling Pathways

Deltorphin-II exerts its effects by activating δ-opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves coupling to inhibitory G-proteins (Gαi/o).[3] Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit can directly modulate ion channels, such as inhibiting N-type and P/Q-type voltage-gated calcium channels (reducing neurotransmitter release) and activating G-protein-coupled inwardly rectifying potassium channels (GIRK), which leads to neuronal hyperpolarization.[3]

Deltorphin_Signaling cluster_membrane Cell Membrane DOR δ-Opioid Receptor G_Protein Gαi/oβγ DOR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Ca_Channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx ↓ Ca_Channel->Ca_influx K_Channel K⁺ Channel (GIRK) K_efflux K⁺ Efflux ↑ (Hyperpolarization) K_Channel->K_efflux Deltorphin This compound Deltorphin->DOR Binds G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates ATP ATP ATP->AC

δ-Opioid receptor signaling pathway activated by this compound.

Structure-Activity Relationship (SAR)

The structure of deltorphins is critical for their high delta-receptor affinity and selectivity. The N-terminal tripeptide, Tyr-D-Xaa-Phe, is considered the "message" domain, essential for interacting with both μ- and δ-opioid sites.[4][12] The C-terminal region acts as the "address" domain, conferring the high δ-selectivity by increasing affinity for δ-sites and decreasing it for μ-sites.[12] Specifically, negatively charged side chains in the C-terminal region can inhibit μ-receptor binding and enhance δ-selectivity.[12]

SAR Deltorphin_II Tyr-D-Ala-Phe Glu-Val-Val-Gly-NH₂ Message "Message" Domain (Opioid Activity) Message->Deltorphin_II:n Address "Address" Domain (δ-Receptor Selectivity) Address->Deltorphin_II:c

Key structural domains of this compound for receptor activity and selectivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound's pharmacological profile.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the δ-opioid receptor.[13]

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat brain) or cultured cells expressing the δ-opioid receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.[13][14]

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.[13][15]

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating centrifugation to remove endogenous ligands.[1][13]

    • Resuspend the final pellet in an appropriate binding buffer and determine the protein concentration using a standard assay (e.g., BCA assay).[1][13]

  • Competitive Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of a selective δ-opioid radioligand (e.g., [³H]-naltrindole) with the prepared membranes (10-20 µg protein/well).[10][13]

    • Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).[13]

    • Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of an unlabeled antagonist like naloxone).[13][14]

    • Incubate the mixture at a specified temperature (e.g., 25°C or 30°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.[1][13]

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters (pre-treated with polyethylenimine to reduce non-specific binding) using a cell harvester.[1][14]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13][14]

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[9][13]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[9]

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to determine the IC₅₀ (half-maximal inhibitory concentration), which can then be converted to the Kᵢ value.[1]

Binding_Assay_Workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Assay Setup cluster_quant 3. Separation & Quantification cluster_analysis 4. Data Analysis Homogenize Homogenize Tissue/ Cells Centrifuge1 Centrifuge to Pellet Membranes Homogenize->Centrifuge1 Wash Wash Pellet Centrifuge1->Wash Resuspend Resuspend & Quantify Protein Wash->Resuspend Plate Add to 96-well Plate: - Membranes - Radioligand - this compound Resuspend->Plate Incubate Incubate to Reach Equilibrium Plate->Incubate Filter Rapid Filtration Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Count Scintillation Counting Wash_Filters->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine Determine IC₅₀ / Kᵢ Plot->Determine

Workflow for a competitive radioligand binding assay.
GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor binding by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[15][16]

Methodology:

  • Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, GDP (typically 10-100 µM), the membrane preparation, and serial dilutions of this compound.[15]

    • Include a vehicle control and a known full agonist as a positive control.

    • For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).[15]

    • Pre-incubate the plate at 30°C for approximately 15 minutes.[15]

  • Reaction and Incubation:

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.05-0.1 nM).[15]

    • Incubate at 30°C for 60 minutes with gentle shaking.[15]

  • Termination and Detection:

    • Terminate the assay by rapid filtration through a filter plate.[15]

    • Wash filters with ice-cold wash buffer.[15]

    • Dry the filter plate, add scintillation cocktail, and measure radioactivity.[15]

  • Data Analysis:

    • Subtract non-specific binding to obtain specific binding.

    • Plot specific binding against the log concentration of this compound to determine EC₅₀ (potency) and Eₘₐₓ (efficacy).[16]

cAMP Functional Assay

This assay measures the functional consequence of δ-opioid receptor activation—the inhibition of adenylyl cyclase activity.[10]

Methodology:

  • Cell Culture: Culture cells expressing the δ-opioid receptor (e.g., CHO-DOR or HEK293 cells) in appropriate media and seed them into multi-well plates.[10][17]

  • Assay Procedure:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin (B1673556) to increase basal intracellular cAMP levels.[10]

    • Add varying concentrations of this compound or control compounds.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[10]

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.[10]

    • Measure cAMP levels using a commercially available kit, such as HTRF, ELISA, or luminescence-based assays.[10][17]

  • Data Analysis:

    • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the IC₅₀ value.

In Vivo Antinociception Assay (Mouse Tail-Flick Test)

This behavioral test assesses the analgesic effect of a compound by measuring the latency of a mouse to withdraw its tail from a noxious heat source.[2][18]

Methodology:

  • Animal Acclimation: Acclimate mice to the testing environment and handling to minimize stress.[2]

  • Baseline Measurement: Determine a baseline tail-flick latency for each mouse by applying a focused beam of light to its tail and measuring the withdrawal time. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[2]

  • Compound Administration: Administer this compound via the desired route (e.g., intracerebroventricular, i.c.v., or intrathecal, i.t.).[18][19]

  • Post-Treatment Measurement: Measure the tail-flick latency at specific time points after administration (e.g., 10, 20, 40, 60 minutes).[2][18]

  • Data Analysis:

    • Convert latency times to a percentage of the maximum possible effect (%MPE).

    • Analyze the data to determine the dose-response relationship and calculate the ED₅₀ (median effective dose).[2] Studies have shown that i.c.v. administration of [D-Ala²]deltorphin II produces a potent, dose-related antinociceptive effect, with maximal effects observed around 10 minutes post-injection.[18][20] This effect is antagonized by selective δ-opioid antagonists, confirming its mechanism of action.[18][19]

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.[1]

References

The High Fidelity of Deltorphin-II: A Technical Guide to its Opioid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of Deltorphin-II for the delta (δ), mu (μ), and kappa (κ) opioid receptors. This compound, a naturally occurring heptapeptide, exhibits a remarkable and potent selectivity for the δ-opioid receptor, a characteristic that has positioned it as a critical tool in pharmacological research and a person of interest in the development of novel analgesics with potentially fewer side effects than traditional μ-opioid agonists.[1][2]

Executive Summary

This compound demonstrates a profoundly high binding affinity and selectivity for the δ-opioid receptor.[1][3] Its affinity for the μ- and κ-opioid receptors is significantly lower, establishing it as one of the most selective endogenous δ-opioid agonists known.[4][5] This guide presents the quantitative binding data, detailed experimental methodologies for assessing binding and function, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound is most commonly quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50) in radioligand binding assays. A lower value indicates a higher binding affinity.[6] The following table summarizes the binding affinity of this compound for the δ, μ, and κ opioid receptors.

PeptideReceptor SubtypeBinding Affinity (Ki/IC50, nM)Selectivity Ratio (μ/δ)
This compound δ (delta) 0.80 [4]>1250 [4]
μ (mu)>1000[4]
κ (kappa)Low Affinity

Note: The selectivity ratio is calculated as the Ki or IC50 for the μ receptor divided by the Ki or IC50 for the δ receptor. A higher ratio signifies greater δ selectivity.[4] Data for the κ receptor often indicates negligible affinity and is not always quantified in direct comparison studies.

Experimental Protocols

The characterization of this compound's binding affinity and functional activity relies on a suite of in vitro assays. The following are detailed protocols for the key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for δ, μ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human δ, μ, or κ opioid receptor (e.g., CHO or HEK293 cells).[7]

  • Radioligand: A high-affinity, receptor-subtype-selective radiolabeled ligand (e.g., [³H]naltrindole for δ receptors).[1]

  • This compound

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

  • Glass fiber filters, pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target opioid receptor in an ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris, followed by a high-speed centrifugation to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration.[4]

  • Assay Setup: In reaction tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.[1]

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[1]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.[4]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[4]

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 value is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding.[8]

Objective: To determine the potency (EC50) and efficacy of this compound in activating G proteins at the δ-opioid receptor.

Materials:

  • Cell membranes expressing the δ-opioid receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • This compound.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and NaCl.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Reaction: In a reaction tube, combine the cell membranes, GDP (to ensure G proteins are in their inactive state), and varying concentrations of this compound.[4]

  • Initiation: Add [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of this compound to determine the EC50 value.

cAMP Inhibition Assay

This functional assay measures the downstream effect of δ-opioid receptor activation, which is coupled to an inhibitory G protein (Gi/o) that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

Objective: To determine the potency (IC50) of this compound in inhibiting adenylyl cyclase activity.

Materials:

  • Whole cells expressing the δ-opioid receptor (e.g., CHO-DOR cells).[1]

  • Forskolin (B1673556) (an adenylyl cyclase activator).[1]

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[1]

Procedure:

  • Cell Culture and Plating: Culture and seed the cells in multi-well plates.[1]

  • Forskolin Stimulation: Pre-treat the cells with forskolin to elevate basal cAMP levels.[1]

  • Peptide Treatment: Add varying concentrations of this compound to the cells.[1]

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 30 minutes).[1]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.[1]

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of this compound to determine the IC50 value.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

Deltorphin_Signaling_Pathway Deltorphin_II This compound DOR δ-Opioid Receptor Deltorphin_II->DOR Binds to G_protein Gi/o Protein (GDP-bound) DOR->G_protein Activates G_protein_active Gi/o Protein (GTP-bound) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein_active->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates targets Ion_Channels->Cellular_Response Alters membrane potential

Caption: this compound Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from cells expressing receptor) Incubation 3. Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, this compound) Reagent_Prep->Incubation Filtration 4. Rapid Filtration (Separate bound from free ligand) Incubation->Filtration Washing 5. Washing (Remove unbound radioligand) Filtration->Washing Quantification 6. Quantification (Scintillation Counting) Washing->Quantification Analysis 7. Data Analysis (Calculate IC50 and Ki) Quantification->Analysis

Caption: Radioligand Binding Assay Workflow.

GTP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation Reaction_Setup 3. Reaction Setup (Membranes + GDP + this compound) Membrane_Prep->Reaction_Setup Reagent_Prep 2. Reagent Preparation ([³⁵S]GTPγS, GDP, this compound) Reagent_Prep->Reaction_Setup Initiation 4. Initiation (Add [³⁵S]GTPγS) Reaction_Setup->Initiation Incubation 5. Incubation Initiation->Incubation Termination 6. Termination & Filtration Incubation->Termination Quantification 7. Quantification (Scintillation Counting) Termination->Quantification Analysis 8. Data Analysis (Determine EC50) Quantification->Analysis

Caption: [³⁵S]GTPγS Binding Assay Workflow.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Plating Forskolin_Stim 2. Forskolin Stimulation Cell_Culture->Forskolin_Stim Peptide_Treatment 3. This compound Treatment Forskolin_Stim->Peptide_Treatment Incubation 4. Incubation Peptide_Treatment->Incubation Lysis 5. Cell Lysis Incubation->Lysis cAMP_Measurement 6. cAMP Measurement (e.g., HTRF, ELISA) Lysis->cAMP_Measurement Analysis 7. Data Analysis (Determine IC50) cAMP_Measurement->Analysis

Caption: cAMP Inhibition Assay Workflow.

Conclusion

The data and methodologies presented in this technical guide underscore the exceptional binding affinity and selectivity of this compound for the δ-opioid receptor. This high fidelity makes it an invaluable molecular probe for elucidating the physiological and pathological roles of the δ-opioid system. For researchers and drug development professionals, a thorough understanding of these binding characteristics and the protocols to assess them is fundamental to advancing the field of opioid pharmacology and developing safer, more targeted therapeutics.

References

An In-depth Technical Guide to Endogenous Signaling Pathways Activated by Deltorphin-II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous signaling pathways activated by Deltorphin-II, a naturally occurring opioid peptide with exceptionally high affinity and selectivity for the delta-opioid receptor (DOR). This compound, originally isolated from the skin of Phyllomedusa bicolor frogs, serves as a critical tool in neuroscience and pharmacology for elucidating the physiological roles of the DOR and for the development of novel therapeutics with potentially improved side-effect profiles compared to traditional mu-opioid receptor (MOR) agonists.[1]

This document details the quantitative binding and functional characteristics of this compound, outlines the experimental methodologies used to determine these properties, and illustrates the key signaling cascades initiated upon its binding to the DOR.

Core Concepts: Receptor Binding Affinity and Selectivity

This compound is a heptapeptide (B1575542) with the sequence Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2. The presence of a D-alanine at the second position is a defining feature that contributes to its potent biological activity and stability against enzymatic degradation.[2] Its pharmacological effects are primarily mediated through its interaction with the DOR, a G protein-coupled receptor (GPCR).[2]

The affinity and selectivity of a ligand for its receptor are fundamental parameters in pharmacology.

  • Affinity (Ki): The inhibition constant (Ki) quantifies the strength of the binding interaction between a ligand and a receptor. A lower Ki value indicates a higher binding affinity.[3]

  • Selectivity: This describes the preferential binding of a ligand to one receptor subtype over others. It is often expressed as a ratio of the Ki values for different receptors.[3]

The binding characteristics of this compound have been determined through competitive radioligand binding assays. The following table summarizes its affinity for the delta (δ), mu (μ), and kappa (κ) opioid receptors.

LigandReceptor SubtypeBinding Affinity (Ki, nM)Selectivity (μ/δ Ratio)Source
[D-Ala2]this compoundδ (delta)0.13 - 1.5>769[4][5]
[D-Ala2]this compoundμ (mu)>1000-[5]
[D-Ala2]this compoundκ (kappa)>1000-[5]

Note: Selectivity ratio calculated using the lowest reported δ Ki and the μ Ki from the same source.

Endogenous Signaling Pathways

Upon binding to the DOR, this compound induces conformational changes in the receptor, leading to the activation of intracellular signaling cascades. These can be broadly categorized into canonical G protein-dependent pathways and non-canonical G protein-independent pathways, primarily involving β-arrestins.

The DOR primarily couples to inhibitory G proteins of the Gi/o family.[2] Activation of the DOR by this compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating several downstream events.[2]

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]

  • Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and modulates the activity of various ion channels. It inhibits N-type and P/Q-type voltage-gated calcium channels (Ca2+), which reduces neurotransmitter release.[2] It also activates G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in neuronal excitability.[2][6]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound binding can also trigger the activation of the MAPK cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is implicated in longer-term cellular processes such as gene expression and cell survival.[2][7][8] Recent studies have also implicated the involvement of Protein Kinase Cδ (PKCδ) and Phosphatidylinositol-3-Kinase (PI3-Kinase) in this compound-mediated signaling.[7][8]

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Deltorphin_II This compound DOR δ-Opioid Receptor (DOR) Deltorphin_II->DOR Binds G_Protein Gi/o Protein (αβγ) DOR->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx K_Channel GIRK Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_efflux G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates MAPK_Cascade PI3K/PKCδ/ERK1/2 Cascade G_beta_gamma->MAPK_Cascade Activates ATP ATP ATP->AC Cellular_Response Modulation of Neurotransmitter Release & Neuronal Excitability Ca_influx->Cellular_Response K_efflux->Cellular_Response Long_Term_Effects Gene Expression & Cell Survival MAPK_Cascade->Long_Term_Effects

Canonical G-protein signaling pathway activated by this compound.

In addition to G protein coupling, agonist-bound DOR can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2).[9][10] β-arrestin recruitment can lead to several outcomes:

  • Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor. It also acts as an adaptor protein, targeting the receptor for internalization via clathrin-coated pits.[10]

  • Signal Transduction: β-arrestins can also act as signal transducers themselves, initiating signaling cascades independently of G proteins. This can include the activation of MAPK pathways.

Some evidence suggests that certain deltorphins may be "G protein biased," showing a lower propensity to recruit β-arrestin compared to other δOR agonists.[11] This biased agonism is an area of intense research, as it may be possible to develop ligands that selectively activate therapeutic pathways (e.g., G protein-mediated analgesia) while avoiding pathways associated with adverse effects like tolerance, which has been linked to β-arrestin recruitment.[11][12]

B_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Deltorphin_II This compound DOR δ-Opioid Receptor (DOR) Deltorphin_II->DOR Binds GRK GRK DOR->GRK Recruits P_DOR Phosphorylated DOR GRK->DOR Phosphorylates B_Arrestin β-Arrestin P_DOR->B_Arrestin Recruits Clathrin_Pit Clathrin-Coated Pit P_DOR->Clathrin_Pit Internalization B_Arrestin->P_DOR Blocks G-protein Coupling (Desensitization) MAPK_Cascade MAPK Signaling B_Arrestin->MAPK_Cascade Activates Endosome Endosome Clathrin_Pit->Endosome

β-arrestin mediated desensitization and signaling pathway.

Quantitative Functional Activity

The functional consequences of this compound binding are quantified using various in vitro assays.

Assay TypeParameterValueCell Line/TissueSource
[³⁵S]GTPγS BindingEC₅₀ (nM)6.3-[13]
cAMP InhibitionEC₅₀ (nM)0.36-[13]

Note: EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug that gives half of the maximal response.

The data indicates that this compound is a potent agonist at the DOR, capable of robustly activating G-protein signaling, which leads to strong inhibition of adenylyl cyclase.[11]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's pharmacological properties.

This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the DOR.[4][14]

Objective: To determine the Ki of this compound for the δ-opioid receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) or cultured cells expressing the DOR in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).[4][14]

    • Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[14][15]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.[4]

    • Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration.[4][14]

  • Competitive Binding:

    • In a 96-well plate, incubate a fixed concentration of a radiolabeled DOR ligand (e.g., [³H]-naltrindole) with the prepared membranes.[6][14]

    • Add increasing concentrations of unlabeled this compound to compete for binding.

    • Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of an unlabeled antagonist like naloxone).[16]

    • Incubate the plate at a specific temperature (e.g., 25-30°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.[4][14]

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.[16]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14][16]

    • Measure the radioactivity retained on the filters using a scintillation counter.[6]

  • Data Analysis:

    • Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Binding_Assay_Workflow start Start: Membrane Preparation step2 Assay Setup: - Radioligand ([³H]-naltrindole) - Membranes - Unlabeled this compound (varying conc.) start->step2 step3 Incubation (e.g., 90 min, 25°C) step2->step3 step4 Rapid Filtration (Glass Fiber Filters) step3->step4 step5 Washing (Ice-cold Buffer) step4->step5 step6 Scintillation Counting (Measure Radioactivity) step5->step6 end Data Analysis: Calculate IC₅₀ and Ki step6->end

Workflow for a competitive radioligand binding assay.

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a direct downstream effect of Gi/o protein activation.[17]

Objective: To determine the potency (EC₅₀/IC₅₀) of this compound in inhibiting cAMP production.

Methodology:

  • Cell Culture: Culture cells stably expressing the DOR (e.g., CHO-DOR or HEK293-DOR) in appropriate media and seed them into 96- or 384-well plates.[17]

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.[17]

    • Immediately add varying concentrations of this compound to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.[17]

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.[17]

    • Measure cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or luminescence-based assays.[17]

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.

    • Determine the IC₅₀ or EC₅₀ value from the resulting concentration-response curve.[17]

This assay quantifies the recruitment of β-arrestin to the activated DOR, providing insight into the potential for receptor desensitization, internalization, and biased signaling.

Objective: To measure the potency and efficacy of this compound in recruiting β-arrestin 2.

Methodology (using PathHunter assay as an example):

  • Cell Line: Use a commercially available cell line (e.g., CHO) engineered to express the DOR fused to a fragment of β-galactosidase and β-arrestin 2 fused to the complementing enzyme fragment (PathHunter CHO-OPRD β-arrestin 2 cells).[18]

  • Cell Plating: Seed the cells into a 384-well white, clear-bottom plate.[18][19]

  • Agonist Stimulation:

    • Add varying concentrations of this compound to the cells.

    • Incubate for a specified time (e.g., 90 minutes) at 37°C.[18]

  • Detection:

    • Add the PathHunter detection reagent, which contains the substrate for the complemented β-galactosidase enzyme.

    • Incubate for 60 minutes to allow for signal development.[18]

  • Measurement and Analysis:

    • Measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the amount of β-arrestin 2 recruited to the DOR.

    • Plot the luminescence against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀.[18]

Conclusion

This compound is a highly potent and selective δ-opioid receptor agonist that activates a complex network of intracellular signaling pathways. Its primary mechanism involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, which collectively contribute to its analgesic and other physiological effects. Furthermore, this compound induces β-arrestin recruitment, a process critical for receptor desensitization, internalization, and potentially biased signaling. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and the development of novel δ-opioid receptor-targeted therapeutics. A thorough understanding of these distinct signaling cascades is paramount for designing drugs with optimized efficacy and minimized adverse effects.

References

The Dance of Specificity: A Technical Guide to the Structure-Activity Relationship of Deltorphin-II and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deltorphin-II, a naturally occurring heptapeptide (B1575542) opioid isolated from the skin of frogs of the Phyllomedusa genus, stands out for its exceptional affinity and selectivity for the delta (δ)-opioid receptor. This remarkable specificity has made it a valuable molecular tool for probing the intricacies of the opioid system and a promising scaffold for the development of novel analgesics with potentially fewer side effects than traditional mu (μ)-opioid receptor agonists. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound and its analogs, providing a comprehensive overview of quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Principles of this compound's Bioactivity

The peptide sequence of [D-Ala²]deltorphin II is Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂. The high δ-opioid receptor selectivity and affinity of this compound and its analogs are not dictated by a single amino acid but rather by a synergistic interplay of key structural features. The N-terminal tripeptide, Tyr-D-Xaa-Phe, is a common motif in opioid peptides, essential for engaging the receptor. However, the C-terminal residues are crucial in conferring the high δ-selectivity that distinguishes deltorphins from other opioid peptides like dermorphin, which is μ-selective.[1][2]

Key SAR insights include:

  • The D-Amino Acid at Position 2: The presence of a D-amino acid, typically D-Alanine or D-Methionine, at the second position is critical for opioid activity. Analogs with an L-amino acid at this position exhibit significantly reduced potency.[3]

  • Hydrophobicity at Positions 5 and 6: The valine residues at positions 5 and 6 play a significant role in δ-affinity and selectivity. Increasing the hydrophobicity at these positions, for instance, by substituting with Isoleucine, can lead to analogs with even higher δ-affinity.[4]

  • The Phenylalanine at Position 3: Modifications to the phenylalanine at position 3, such as halogenation, have been shown to influence binding affinity. A direct correlation has been observed between the size of the halogen substituent at the para position and the affinity for the δ-opioid receptor.[5]

  • The C-Terminal Carboxamide: The amidation of the C-terminal glycine (B1666218) is a common feature among naturally occurring bioactive peptides and is important for activity.

Quantitative Analysis of this compound Analogs

The following tables summarize the binding affinities (Ki) and, where available, the functional activities (EC50 or IC50) of this compound and a selection of its analogs for the μ, δ, and κ-opioid receptors. This quantitative data provides a clear comparison of the impact of specific structural modifications.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and Analogs

CompoundSequenceμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)δ-Selectivity (μKi/δKi)
[D-Ala²]deltorphin IITyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂>10001.5>1000>667
[Ile⁵,⁶]DL-IITyr-D-Ala-Phe-Glu-Ile-Ile-Gly-NH₂----
[p-F-Phe³][Ile⁵,⁶]DL-IITyr-D-Ala-p-F-Phe-Glu-Ile-Ile-Gly-NH₂13000.43120003023
[p-Cl-Phe³][Ile⁵,⁶]DL-IITyr-D-Ala-p-Cl-Phe-Glu-Ile-Ile-Gly-NH₂14000.28130005000
[p-Br-Phe³][Ile⁵,⁶]DL-IITyr-D-Ala-p-Br-Phe-Glu-Ile-Ile-Gly-NH₂12000.21110005714
[p-I-Phe³][Ile⁵,⁶]DL-IITyr-D-Ala-p-I-Phe-Glu-Ile-Ile-Gly-NH₂11000.16100006875

Data for halogenated analogs from[5]. A dash (-) indicates data not available in the cited sources.

Experimental Protocols: A Methodological Deep Dive

Accurate and reproducible experimental data are the bedrock of SAR studies. This section provides detailed methodologies for key in vitro and in vivo assays used to characterize this compound and its analogs.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a this compound analog for the μ, δ, and κ-opioid receptors.

Materials:

  • Receptor source: Cell membranes from CHO or HEK293 cells stably expressing the human opioid receptor subtypes, or rat brain homogenates.[6]

  • Radioligands: [³H]DAMGO (μ-selective), [³H]DPDPE or [³H]Naltrindole (δ-selective), [³H]U-69,593 (κ-selective).[6]

  • Test compound: this compound analog.

  • Non-specific binding control: Naloxone (10 µM).[6]

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.[7]

  • Filtration apparatus: Cell harvester with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes or prepare fresh from tissue homogenates on ice. Resuspend in ice-cold assay buffer to a final protein concentration of 100-200 µ g/well .[7]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[7]

    • Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.[7]

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the this compound analog, and membrane suspension.[7]

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[7]

  • Filtration: Rapidly terminate the binding by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.[7]

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[7]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the analog that inhibits 50% of specific binding) from the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of a this compound analog in activating G-proteins via the δ-opioid receptor.

Materials:

  • Receptor source: Cell membranes expressing the δ-opioid receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound: this compound analog.

  • Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[9]

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the following: assay buffer, GDP (typically 10-100 µM), varying concentrations of the this compound analog, and cell membranes.[10]

  • Initiation: Add [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate at 30°C for 30-60 minutes.[9]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the analog to determine the EC50 and Emax values.

In Vivo Analgesia Assay: Tail-Flick Test

This assay assesses the analgesic properties of a compound in animal models by measuring the latency to a nociceptive response.

Objective: To evaluate the antinociceptive effect of a this compound analog.

Materials:

  • Male Swiss-Webster mice or Sprague-Dawley rats.

  • Tail-flick apparatus with a radiant heat source.[11]

  • Animal restrainers.

  • Test compound: this compound analog, dissolved in a suitable vehicle.

  • Vehicle control.

  • Positive control (e.g., morphine).

Procedure:

  • Acclimation: Acclimate the animals to the testing room and the restrainers for at least 30 minutes before the experiment.[12]

  • Baseline Latency: Gently place the animal in the restrainer and position its tail over the radiant heat source. Measure the time it takes for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.[12][13]

  • Compound Administration: Administer the this compound analog, vehicle, or positive control via the desired route (e.g., intracerebroventricularly, intravenously).

  • Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), measure the tail-flick latency again.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Visualizing the Molecular Mechanisms

Understanding the signaling pathways initiated by this compound binding to the δ-opioid receptor is crucial for rational drug design. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the experimental workflow.

This compound Signaling Pathway

This compound, upon binding to the δ-opioid receptor (a G-protein coupled receptor), primarily activates inhibitory G-proteins (Gi/o).[8] This initiates a signaling cascade that leads to the modulation of various downstream effectors, ultimately resulting in the cellular response.

DeltorphinII_Signaling DeltorphinII This compound Analog DOR δ-Opioid Receptor (GPCR) DeltorphinII->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C G_betagamma->PLC Activates cAMP ↓ cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response ERK ERK Activation PLC->ERK ERK->Cellular_Response

Caption: this compound signaling cascade via the δ-opioid receptor.

Experimental Workflow for SAR Studies

The systematic evaluation of this compound analogs involves a logical progression of experiments, from initial binding studies to in vivo efficacy assessment.

SAR_Workflow Synthesis Analog Synthesis & Purification Binding_Assay Radioligand Binding Assay (μ, δ, κ receptors) Synthesis->Binding_Assay Selectivity_Analysis Determine Ki and δ-Receptor Selectivity Binding_Assay->Selectivity_Analysis Functional_Assay [³⁵S]GTPγS Functional Assay (Potency & Efficacy) Selectivity_Analysis->Functional_Assay Select potent & selective analogs SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Analysis->SAR_Analysis InVivo_Assay In Vivo Analgesia Assay (e.g., Tail-Flick Test) Functional_Assay->InVivo_Assay Select active analogs Functional_Assay->SAR_Analysis InVivo_Assay->SAR_Analysis

References

In Vivo Antinociceptive Efficacy of Deltorphin-II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo antinociceptive effects of Deltorphin-II, a highly selective delta-opioid receptor agonist. This compound, a naturally occurring heptapeptide (B1575542) isolated from the skin of frogs from the Phyllomedusa genus, has garnered significant interest for its potent pain-relieving properties.[1][2] This document summarizes key quantitative data from preclinical studies, details common experimental protocols for assessing its analgesic effects, and visualizes the underlying signaling pathways and experimental workflows.

Core Efficacy Data of this compound

This compound exhibits robust antinociceptive effects across various animal models of pain. Its potency and efficacy are often compared to other well-characterized opioid agonists. The following tables summarize the quantitative data from key in vivo studies.

Table 1: Comparative Antinociceptive Potency in the Mouse Tail-Flick Test (Intracerebroventricular Administration)
CompoundRelative PotencyDuration of ActionAntagonism
[D-Ala2]this compound ~13-fold more potent than DPDPE; Equipotent with Morphine40-60 minutesBlocked by ICI 174,864 (δ-antagonist); Not blocked by β-funaltrexamine (μ-antagonist)
DPDPE Reference-Blocked by ICI 174,864 (δ-antagonist); Not blocked by β-funaltrexamine (μ-antagonist)
Morphine Reference-Blocked by β-funaltrexamine (μ-antagonist); Not blocked by ICI 174,864 (δ-antagonist)

Data sourced from studies characterizing the antinociceptive actions of [D-Ala2]this compound following intracerebroventricular (i.c.v.) administration in the mouse tail-flick test.[3][4][5]

Table 2: Antinociceptive Effects of Intrathecal this compound in the Rat Tail-Flick Test
CompoundRoute of AdministrationDuration of ActionAntagonism
[D-Ala2]this compound Intrathecal10-60 minutes (dose-dependent)Completely abolished by naltrindole (B39905) (δ-antagonist)
Dermorphin Intrathecal20-120 minutes-

This data highlights the involvement of spinal delta-opioid receptors in the analgesic activity of this compound.[1]

Table 3: Efficacy of Deltorphin (B1670231) Analogs in the Mouse Formalin Test (Subcutaneous Administration)
CompoundEffect on Phase 1 (Acute Pain)Effect on Phase 2 (Inflammatory Pain)Antagonism
[nBuG6]DLT Dose-dependent inhibition (≥0.02 µmol/kg)Dose-dependent inhibition (≥0.02 µmol/kg)Antagonized by naltrindole (δ-antagonist); Not antagonized by naloxone (B1662785) (μ-antagonist)
[isoBuG6]DLT No inhibitionPotent inhibitionAntagonized by naltrindole (δ-antagonist); Not antagonized by naloxone (μ-antagonist)
Morphine Dose-dependent inhibition (≥0.01 µmol/kg)Dose-dependent inhibition (≥0.01 µmol/kg)-

These findings suggest that the antinociceptive effects of these Deltorphin analogs are mediated via delta-receptors.[6]

Signaling and Experimental Frameworks

The antinociceptive effects of this compound are initiated by its binding to and activation of delta-opioid receptors, which are G-protein coupled receptors. This interaction triggers a cascade of intracellular events leading to the modulation of neuronal excitability and a reduction in the transmission of pain signals.

Deltorphin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Delta-Opioid Receptor Delta-Opioid Receptor This compound->Delta-Opioid Receptor Binds to G-Protein (Gi/o) G-Protein (Gi/o) Delta-Opioid Receptor->G-Protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gi/o)->Adenylyl Cyclase Inhibits Ion Channels Ion Channels G-Protein (Gi/o)->Ion Channels Modulates cAMP cAMP Adenylyl Cyclase->cAMP Decreases production of Neuronal Hyperpolarization Neuronal Hyperpolarization Ion Channels->Neuronal Hyperpolarization Leads to Reduced Neurotransmitter Release Reduced Neurotransmitter Release Ion Channels->Reduced Neurotransmitter Release Leads to Antinociception Antinociception Neuronal Hyperpolarization->Antinociception Reduced Neurotransmitter Release->Antinociception Experimental_Workflow_for_Antinociception_Assay Animal Acclimation Animal Acclimation Baseline Nociceptive Response Measurement Baseline Nociceptive Response Measurement Animal Acclimation->Baseline Nociceptive Response Measurement This compound Administration This compound Administration Baseline Nociceptive Response Measurement->this compound Administration Post-Treatment Nociceptive Response Measurement Post-Treatment Nociceptive Response Measurement This compound Administration->Post-Treatment Nociceptive Response Measurement Data Analysis Data Analysis Post-Treatment Nociceptive Response Measurement->Data Analysis Determination of Antinociceptive Effect Determination of Antinociceptive Effect Data Analysis->Determination of Antinociceptive Effect

References

Deltorphin-I vs. Deltorphin-II: A Structural and Functional Deep Dive for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Deltorphin-I and Deltorphin-II, two potent and highly selective endogenous opioid peptides. By examining their structural nuances and functional differences, this document aims to equip researchers and drug development professionals with the critical information needed to leverage these compounds in the pursuit of novel therapeutics.

Structural Dissimilarities: A Single Residue Shift

Deltorphin-I and this compound are both heptapeptides, meaning they are composed of seven amino acids. Their primary structure is remarkably similar, with a crucial difference at the fourth amino acid position. This seemingly minor alteration is the foundation for their distinct functional profiles.

  • Deltorphin-I Amino Acid Sequence: Tyr-D-Ala-Phe-Asp -Val-Val-Gly-NH₂

  • This compound Amino Acid Sequence: Tyr-D-Ala-Phe-Glu -Val-Val-Gly-NH₂

The key difference lies in the fourth amino acid residue: aspartic acid in Deltorphin-I and glutamic acid in this compound.[1] Both peptides share the N-terminal sequence Tyr-D-Ala-Phe, which is vital for their interaction with opioid receptors.[1] The presence of D-Alanine at the second position provides resistance to enzymatic degradation.

Functional Divergence: Receptor Affinity and Potency

The single amino acid substitution between Deltorphin-I and this compound significantly influences their interaction with the delta-opioid receptor (DOR), impacting their binding affinity and functional potency.

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities and functional potencies of Deltorphin-I and this compound from various studies.

Table 1: In Vitro Binding Affinity at the Delta-Opioid Receptor

PeptideBinding Affinity (Ki, nM)Radioligand UsedTissue/Cell Preparation
Deltorphin-I 0.15[1]Not SpecifiedRat brain membranes[1]
0.5 (KD)[1][¹²⁵I]Deltorphin-IMouse brain membranes[1]
This compound 0.36[1]Not SpecifiedRat brain membranes[1]
~0.13 - 0.5[2]Not SpecifiedNot Specified

Table 2: In Vitro Functional Potency

PeptideAssay TypePotency (EC50/IC50, nM)Biological System
Deltorphin-I Mouse Vas Deferens Bioassay0.28[1]Mouse Vas Deferens
This compound Mouse Vas Deferens Bioassay0.19[1]Mouse Vas Deferens
This compound cAMP Assay0.36[3]Not Specified
This compound ³⁵S-GTPγS Assay6.3[3]Not Specified

Signaling Pathways: A Shared Cascade

Upon binding to the delta-opioid receptor, a G-protein coupled receptor (GPCR), both Deltorphin-I and this compound initiate a similar cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o).

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Deltorphin Deltorphin I or II DOR Delta-Opioid Receptor (DOR) Deltorphin->DOR Gi_o Gi/o Protein DOR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Modulates

Caption: Deltorphin-mediated delta-opioid receptor signaling cascade.

Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately leading to changes in gene expression and cellular function.

Experimental Protocols: Methodologies for Characterization

The quantitative data presented in this guide are typically determined using the following key experimental methodologies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

radioligand_binding_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep1 Homogenize brain tissue or receptor-expressing cells prep2 Isolate cell membranes via centrifugation prep1->prep2 inc1 Incubate membranes with a fixed concentration of radioligand (e.g., [3H]naltrindole) prep2->inc1 inc2 Add increasing concentrations of unlabeled Deltorphin I or II inc1->inc2 sep1 Separate bound and free radioligand by rapid filtration inc2->sep1 sep2 Wash filters with ice-cold buffer sep1->sep2 sep3 Quantify radioactivity on filters using a scintillation counter sep2->sep3 ana1 Generate competition curve sep3->ana1 ana2 Determine IC50 value ana1->ana2 ana3 Calculate Ki using the Cheng-Prusoff equation ana2->ana3

Caption: Workflow of a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat or mouse) or cells stably expressing the delta-opioid receptor are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at low speed to remove nuclei and cellular debris, followed by a high-speed centrifugation to pellet the membranes. The final membrane pellet is resuspended in the assay buffer.

  • Incubation: The prepared membranes are incubated in a reaction mixture containing a fixed concentration of a selective delta-opioid receptor radioligand (e.g., [³H]naltrindole or [¹²⁵I][D-Ala²]deltorphin-I) and varying concentrations of the unlabeled competitor (Deltorphin-I or this compound). The incubation is typically carried out at 25°C for 60-90 minutes to reach equilibrium.[4]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.[4]

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to construct a competition curve, plotting the percentage of specific binding against the log concentration of the unlabeled ligand. The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR.

gtp_gamma_s_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep1 Prepare cell membranes expressing DOR and G-proteins inc1 Incubate membranes with agonist (Deltorphin I or II) and GDP prep1->inc1 inc2 Add [35S]GTPγS to initiate the exchange reaction inc1->inc2 sep1 Separate bound and free [35S]GTPγS by rapid filtration inc2->sep1 sep2 Wash filters sep1->sep2 sep3 Quantify bound radioactivity sep2->sep3 ana1 Plot specific [35S]GTPγS binding vs. log[agonist] sep3->ana1 ana2 Determine EC50 and Emax values ana1->ana2

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.

Detailed Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells or tissues expressing the delta-opioid receptor and its associated G-proteins.

  • Incubation: The membranes are incubated in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) containing a fixed concentration of GDP and varying concentrations of the agonist (Deltorphin-I or this compound).

  • Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein. The incubation is typically carried out at 30°C for 60 minutes.[5]

  • Separation and Washing: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured by scintillation counting.

  • Data Analysis: A dose-response curve is generated by plotting the specific binding of [³⁵S]GTPγS against the log concentration of the agonist. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined from this curve.

Conclusion

Deltorphin-I and this compound represent powerful tools for the investigation of the delta-opioid receptor system. Their high affinity and selectivity, coupled with the subtle yet significant functional differences arising from a single amino acid substitution, make them invaluable for dissecting the complexities of opioid signaling. The detailed protocols and comparative data provided herein offer a solid foundation for researchers and drug development professionals to effectively utilize these peptides in their quest for more effective and safer therapeutics. A thorough understanding of their structure-activity relationships is paramount for the rational design of next-generation analgesics and other modulators of the delta-opioid system.

References

The Biosynthesis of Deltorphins in Amphibian Skin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deltorphins, a class of potent and highly selective delta-opioid receptor agonists, are fascinating examples of natural product chemistry with significant therapeutic potential. Originally isolated from the skin secretions of frogs belonging to the Phyllomedusa genus, these heptapeptides possess a unique structural feature: the presence of a D-amino acid at the second position. This post-translational modification is crucial for their high receptor affinity and stability against enzymatic degradation. This technical guide provides an in-depth exploration of the biosynthetic pathway of deltorphins, from the genetic blueprint to the mature, biologically active peptides. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this intricate process.

The Genetic Precursors of Deltorphins

The journey to bioactive deltorphins begins with the transcription and translation of precursor proteins. Analysis of cDNA libraries constructed from the skin of Phyllomedusa bicolor has revealed the existence of multiple precursor proteins that encode deltorphins.[1][2] A key finding is that the D-alanine found in the final deltorphin (B1670231) peptide is encoded by a standard GCG codon for L-alanine, unequivocally demonstrating that the chirality inversion is a post-translational event.[1]

The precursor proteins are polyprotein in nature, containing multiple copies of deltorphin sequences, as well as sequences for other bioactive peptides like dermorphin-related peptides.[1] Four distinct precursor structures for [D-Ala2]deltorphins I and II have been identified, containing one copy of [D-Ala2]deltorphin II and zero, one, or three copies of [D-Ala2]deltorphin I.[1]

Table 1: Quantitative Data on Deltorphin Precursors and Peptides

ParameterValueSource OrganismReference
[D-Ala2]deltorphin II Yield 1.650 mgPhyllomedusa bicolor (from 92 g of fresh skins)[3]
Deltorphin I Yield 5.31 µg/mgDried Kambô secretion (Phyllomedusa bicolor)[3]
Deltorphin Precursor Complexity Four identified variantsPhyllomedusa bicolor[1]
D-Alanine Codon GCG (L-Alanine)Phyllomedusa bicolor[1]

The Enzymatic Machinery of Deltorphin Biosynthesis

The transformation of the deltorphin precursor protein into the mature heptapeptide (B1575542) involves a series of precise enzymatic steps. This process occurs within the secretory pathway of the frog's skin glands and includes endoproteolytic cleavage, L- to D-amino acid isomerization, and C-terminal amidation.

Endoproteolytic Cleavage by Prohormone Convertases

The first step in processing the deltorphin precursor is the excision of the peptide intermediates from the polyprotein chain. This is accomplished by a family of enzymes known as prohormone convertases (PCs), which are subtilisin-like endoproteases.[4] PCs recognize and cleave at specific sites, typically pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg).[4] While the exact cleavage sites within the Phyllomedusa deltorphin precursors have not been definitively mapped in all cases, the flanking regions of the deltorphin sequences in the cDNA-deduced precursors contain these characteristic basic residue motifs, pointing to the action of PCs.

prohormone_cleavage Precursor Deltorphin Precursor Protein PC Prohormone Convertases (PCs) Precursor->PC Recognition of basic residues Intermediates Peptide Intermediates (with L-Alanine and Glycine extension) PC->Intermediates Cleavage deltorphin_biosynthesis cluster_precursor Precursor Processing cluster_modification Post-Translational Modifications Precursor Deltorphin Precursor (contains Tyr-L-Ala-Phe...Gly) PC_cleavage Prohormone Convertase Cleavage Precursor->PC_cleavage Intermediate Deltorphin Intermediate (Tyr-L-Ala-Phe...Gly) PC_cleavage->Intermediate Isomerase L/D-Isomerase Intermediate->Isomerase Isomerized_Intermediate Isomerized Intermediate (Tyr-D-Ala-Phe...Gly) Isomerase->Isomerized_Intermediate PAM PAM (C-terminal Amidation) Isomerized_Intermediate->PAM Mature_Deltorphin Mature Deltorphin (Tyr-D-Ala-Phe...NH2) PAM->Mature_Deltorphin peptide_purification_workflow Start Frog Skin Secretion Centrifugation Centrifugation Start->Centrifugation Lyophilization Lyophilization Centrifugation->Lyophilization Crude_Extract Crude Peptide Extract Lyophilization->Crude_Extract RPHPLC1 First Pass RP-HPLC Crude_Extract->RPHPLC1 Fraction_Collection Fraction Collection RPHPLC1->Fraction_Collection Bioassay Bioassay for Opioid Activity Fraction_Collection->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions RPHPLC2 Second Pass RP-HPLC Active_Fractions->RPHPLC2 Pure_Deltorphin Purified Deltorphin RPHPLC2->Pure_Deltorphin Characterization Mass Spectrometry & Edman Degradation Pure_Deltorphin->Characterization

References

The Crucial Role of D-Alanine in the Structural Integrity and Function of Deltorphin-II

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deltorphin-II, a naturally occurring heptapeptide (B1575542) (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂), is a highly potent and selective agonist for the delta (δ)-opioid receptor. Its remarkable receptor affinity and selectivity are intrinsically linked to its unique primary structure, most notably the presence of a D-alanine residue at the second position. This technical guide delves into the critical role of this D-amino acid in dictating the conformational landscape of this compound, a feature essential for its biological activity. Through an examination of structural data, detailed experimental protocols, and signaling pathways, this document provides a comprehensive resource for professionals in the fields of pharmacology and drug development.

Introduction

The deltorphins are a family of endogenous opioid peptides first isolated from the skin of frogs belonging to the genus Phyllomedusa.[1] These peptides, particularly this compound, have garnered significant interest due to their exceptional affinity and selectivity for the δ-opioid receptor.[1] This selectivity presents a promising avenue for the development of novel analgesics with potentially fewer side effects than conventional µ-opioid receptor agonists.

A defining characteristic of the deltorphin (B1670231) family is the presence of a D-amino acid at the second position of the peptide sequence. In this compound, this residue is D-alanine.[1] This stereochemical anomaly is not a random occurrence but a critical determinant of the peptide's structure and, consequently, its function. The substitution of D-alanine with its naturally occurring L-isomer results in a dramatic loss of potency, highlighting the stringent structural requirements for effective δ-opioid receptor interaction.[2]

This guide will explore the structural implications of the D-alanine residue in this compound, supported by data from conformational studies. It will also provide detailed methodologies for the key experiments used to elucidate these structural features and present the downstream signaling events following receptor activation.

The Structural Significance of D-Alanine

The presence of D-alanine at position 2 is fundamental to the specific three-dimensional structure that this compound adopts, which is crucial for its high-affinity binding to the δ-opioid receptor. Conformational studies, primarily using two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, have revealed distinct structural differences between this compound and its [L-Ala²] analog.

Analogues containing D-alanine at the second position are significantly more potent than their L-alanine counterparts.[2] Conformational analysis via NMR has shown that while the C-terminal tetrapeptides of both this compound and its L-alanine analog may form a 3₁₀ helix, the overall conformation of the D-alanine variant is what confers its high activity.[2]

Further NMR studies in aqueous solutions have characterized the conformation of this compound as a 'hook'-shaped backbone structure.[3] This conformation features a folded N-terminal Tyr-D-Ala-Phe-Glu sequence under which the more extended Val-Val-Gly-NH₂ sequence is located.[3] In a membrane-mimicking environment, this conformation is further refined into an S-shaped backbone structure, with a helically folded N-terminal region and a turn conformation at the C-terminal end.[4] It is this specific spatial arrangement, induced by the D-alanine residue, that is thought to be the bioactive conformation for δ-opioid receptor binding. In contrast, peptides with L-alanine at position 2 tend to adopt a more compact and less active conformation.

Data Presentation: Binding Affinities of this compound and its Analogs

The affinity of this compound and its analogs for opioid receptors is a key indicator of their potency and selectivity. The following table summarizes quantitative data from various binding assays, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher binding affinity.

Peptide/AnalogReceptor SubtypeBinding Affinity (Kᵢ/IC₅₀, nM)Reference
[D-Ala²]this compound δ-opioid0.36[5]
µ-opioid4600[5]
[L-Ala²]this compound δ-opioidSignificantly lower affinity[2]
[D-Ala², Ile⁵,⁶]this compound δ-opioidHigh affinity[6]
[D-Ala², Nle⁵,⁶]this compound δ-opioidHigh affinity[6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound and its analogs are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Ala-OH)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Base (e.g., DIEA, NMM)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Solvents (DMF, DCM, diethyl ether)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Gly-OH) to the deprotected resin using a coupling agent and a base.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Val, Val, Glu, Phe, D-Ala, Tyr).

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for determining the three-dimensional structure of peptides in solution.

Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or DMSO-d₆) to a concentration of 1-5 mM.

  • Add a known concentration of an internal standard (e.g., DSS or TSP).

Data Acquisition:

  • Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints.

    • DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure coupling constants, which provide dihedral angle constraints.

Structure Calculation:

  • Resonance Assignment: Assign all proton resonances to their respective atoms in the peptide sequence.

  • Constraint Extraction: Extract distance constraints from NOESY/ROESY spectra and dihedral angle constraints from coupling constants.

  • Structure Calculation: Use a molecular dynamics program (e.g., AMBER, CHARMM) to generate a family of structures that satisfy the experimental constraints.

  • Structure Refinement: Refine the calculated structures to obtain a final, high-resolution structure.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure content of peptides.

Sample Preparation:

  • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • Prepare a series of dilutions to the desired concentrations (typically 10-100 µM).

Data Acquisition:

  • Record a baseline spectrum of the buffer alone.

  • Record the CD spectrum of each peptide solution from approximately 190 to 260 nm.

  • Subtract the baseline spectrum from the peptide spectra.

  • Convert the raw data (in millidegrees) to mean residue ellipticity.

Data Analysis:

  • Analyze the resulting spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

Visualization of Key Pathways and Workflows

This compound Synthesis and Purification Workflow

spss_workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Deprotect->Couple Wash Wash (DMF/DCM) Couple->Wash Repeat Repeat for Each Amino Acid Wash->Repeat n-1 times Cleave Cleavage from Resin (TFA Cocktail) Wash->Cleave Repeat->Deprotect Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Final Pure this compound Purify->Final

Caption: Workflow for the solid-phase synthesis and purification of this compound.

Conformational Analysis Workflow

nmr_workflow Peptide Purified this compound NMR_Acq 2D NMR Data Acquisition (TOCSY, NOESY, COSY) Peptide->NMR_Acq Assignment Resonance Assignment NMR_Acq->Assignment Constraints Extract Constraints (NOEs, Coupling Constants) Assignment->Constraints Calc Structure Calculation (Molecular Dynamics) Constraints->Calc Refine Structure Refinement Calc->Refine Structure 3D Structure Refine->Structure

Caption: Experimental workflow for determining the 3D structure of this compound using NMR.

This compound Signaling Pathway

signaling_pathway Deltorphin This compound DOR δ-Opioid Receptor (GPCR) Deltorphin->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channel G_beta_gamma->K_channel Activates Ca_channel Voltage-gated Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Leads to K_efflux ↑ K+ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Reduced_Excitability Reduced Neuronal Excitability & Analgesia Ca_influx->Reduced_Excitability Hyperpolarization->Reduced_Excitability

Caption: Simplified signaling cascade initiated by this compound binding to the δ-opioid receptor.

Conclusion

The incorporation of a D-alanine residue at the second position of this compound is a key structural feature that governs its high affinity and selectivity for the δ-opioid receptor. This single stereochemical change induces a specific 'hook' or 'S-shaped' conformation that is essential for effective receptor binding and subsequent signal transduction. The dramatic decrease in activity observed in the L-alanine analog underscores the precise structural requirements for potent δ-opioid agonism. A thorough understanding of this structure-function relationship, facilitated by the experimental techniques detailed in this guide, is paramount for the rational design of novel and more effective δ-opioid receptor-targeted therapeutics. The provided protocols and visualizations serve as a valuable resource for researchers aiming to further explore the pharmacology of deltorphins and develop the next generation of analgesics.

References

Navigating the Final Frontier: A Technical Guide to Deltorphin-II Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of Deltorphin-II, a potent and highly selective delta-opioid receptor agonist. Despite its therapeutic potential for pain management and other neurological disorders, the clinical utility of this compound, like many peptides, is hampered by the formidable obstacle of the BBB. This document synthesizes key quantitative data, details established experimental protocols for assessing permeability, and visualizes the proposed transport mechanisms to equip researchers with a thorough understanding of the challenges and opportunities in delivering this peptide to the central nervous system (CNS).

Quantitative Permeability Data

The ability of this compound and its analogs to cross the blood-brain barrier has been quantified using both in vitro and in vivo models. The following tables summarize the key permeability metrics from published studies, providing a comparative landscape for these opioid peptides.

Table 1: In Vitro Blood-Brain Barrier Permeability of [D-Ala2]Deltorphin II and Analogs

This table presents the permeability coefficients (PC) determined using an in vitro model of the BBB consisting of primary bovine brain microvessel endothelial cell cultures. A higher PC value indicates greater permeability.

CompoundPermeability Coefficient (PC; x10⁻⁴ cm/min) ± SDMolecular WeightLipophilicityReference
[D-Ala²]Deltorphin II23.49 ± 2.42--[1]
[Arg⁰, D-Ala²]Deltorphin II19.06 ± 3.73HigherLower[1]
[Pro⁻¹, Pro⁰, D-Ala²]Deltorphin II22.22 ± 5.93Higher-[1]

Data from Thomas SA, et al. J Pharmacol Exp Ther. 1997.[1]

Table 2: In Vivo Blood-Brain Barrier Permeability Index (BBB-PI) of Deltorphins and Other Opioid Peptides

The BBB Penetration Index (BBB-PI) is derived from antinociception studies and compares the potency of a compound administered intravenously (i.v.) versus intracerebroventricularly (i.c.v.). A higher BBB-PI suggests better brain penetration. Deltorphins exhibit a higher penetration rate than many other opioid peptides, though still significantly less than small molecules like morphine.[2][3]

Compoundi.c.v. ED₅₀ (nmol/mouse)i.v. ED₅₀ (nmol/mouse)BBB-PIReference
Deltorphin I0.354500.00078[3]
Deltorphin II0.305500.00055[3]
[Lys⁷]dermorphin0.097.00.013[3]
DAMGO0.058000.000063[3]
Dermorphin0.041200.00033[3]
Morphine1.830.00.06[3]

Data adapted from Fiori A, et al. Proc Natl Acad Sci U S A. 1997.[2][4][5]

Experimental Protocols

The assessment of this compound's BBB permeability relies on specialized in vitro and in vivo methodologies. Below are detailed protocols for the key experiments cited in the literature.

In Vitro BBB Model: Primary Bovine Brain Microvessel Endothelial Cells

This method, utilized by Thomas et al. (1997), provides a physiologically relevant model to measure the transendothelial passage of peptides.[1]

Objective: To determine the in vitro permeability coefficient (PC) of this compound and its analogs.

Methodology:

  • Cell Culture:

    • Isolate primary bovine brain microvessel endothelial cells (BMECs).

    • Culture the BMECs on collagen-coated, fibronectin-treated polycarbonate filters of Transwell inserts.

    • Co-culture with astrocytes and pericytes can be employed to induce a tighter barrier.

  • Barrier Integrity Measurement:

    • Before the assay, measure the Transendothelial Electrical Resistance (TEER) to ensure the formation of a confluent monolayer with functional tight junctions. Stable and high TEER values are indicative of a robust barrier.

  • Permeability Assay:

    • Wash the cell monolayer with a pre-warmed physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Add the HBSS containing the radiolabeled this compound formulation to the apical (luminal or "blood") chamber of the Transwell insert.

    • Include a paracellular flux marker (e.g., Lucifer yellow or radiolabeled sucrose) as a negative control to assess the integrity of the tight junctions during the experiment.

    • At specified time intervals, collect samples from the basolateral (abluminal or "brain") chamber.

    • Quantify the concentration of the radiolabeled peptide in the collected samples using liquid scintillation counting.

  • Data Analysis:

    • Calculate the permeability coefficient (PC) in cm/min using the clearance principle. The formula considers the rate of appearance of the substance in the receiver compartment, the concentration in the donor compartment, and the surface area of the membrane.

In_Vitro_BBB_Permeability_Assay cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis P1 Isolate & Culture Primary BMECs on Transwell Inserts P2 Measure TEER to Confirm Barrier Integrity P1->P2 A1 Add Radiolabeled This compound to Apical Chamber P2->A1 A2 Incubate at 37°C A1->A2 A3 Collect Samples from Basolateral Chamber at Time Intervals A2->A3 D1 Quantify Radioactivity (Liquid Scintillation) A3->D1 D2 Calculate Permeability Coefficient (PC) D1->D2

Workflow for In Vitro BBB Permeability Assay.
In Vitro Uptake: Isolated Brain Microvessels

This protocol, employed by Fiori et al. (1997), investigates the presence and characteristics of transport systems within the endothelial cell membranes.[2][4][5]

Objective: To investigate the mechanism of this compound uptake into brain microvessels.

Methodology:

  • Microvessel Isolation:

    • Isolate microvessels from fresh bovine brain tissue through a series of homogenizations, centrifugations, and filtrations.

  • Uptake Assay:

    • Pre-incubate the isolated microvessels in a physiological buffer at 37°C.

    • Initiate the uptake by adding ³H-labeled this compound to the incubation medium.

    • To study transport characteristics, perform experiments under various conditions:

      • Temperature Dependence: Compare uptake at 37°C versus 4°C.

      • Saturation: Include increasing concentrations of unlabeled this compound to test for self-inhibition.

      • Ion Dependence: Remove Na⁺ ions from the incubation medium.

      • Inhibition: Co-incubate with potential inhibitors such as the non-selective opioid antagonist naloxone (B1662785), the selective δ-opioid antagonist naltrindole (B39905), or other opioid peptides.

    • Terminate the uptake at various time points by rapidly filtering and washing the microvessels with ice-cold buffer.

  • Data Analysis:

    • Measure the radioactivity retained by the microvessels.

    • Analyze the data to determine kinetic parameters (e.g., Kₘ and Vₘₐₓ) and assess the effects of different experimental conditions on the uptake process.

Transport Mechanism of this compound Across the BBB

Studies suggest that this compound does not cross the BBB via simple diffusion. Instead, evidence points towards a carrier-mediated transport system. This system is distinct from those used by neutral amino acids or enkephalins.[2][4][5]

Key Characteristics:

  • Saturable: The uptake of this compound can be inhibited by an excess of unlabeled this compound, indicating a finite number of transporters.[2]

  • Temperature-Dependent: Transport is significantly reduced at lower temperatures (4°C), which is characteristic of an active, energy-dependent process rather than passive diffusion.[2]

  • Sodium-Dependent Affinity: The removal of Na⁺ ions from the extracellular medium decreases the affinity of the carrier for this compound but does not affect the maximal transport velocity (Vₘₐₓ).[4][5]

  • Naloxone Inhibition: The non-selective opioid antagonist naloxone inhibits the uptake of this compound. However, selective δ-opioid antagonists like naltrindole do not, suggesting that the transport is not mediated by classical delta-opioid receptors.[2][4][5]

  • Glutamine Counter-Transport Hypothesis: A compelling finding is that preloading the microvessels with L-glutamine transiently stimulates the uptake of this compound. This stimulation correlates with the rate of glutamine efflux from the cells. This suggests a potential counter-transport or exchange mechanism where the efflux of glutamine from the brain endothelial cell facilitates the influx of this compound. This entire process is also abolished by naloxone.[2][4][5]

Deltorphin_Transport_Mechanism cluster_blood Blood (Luminal Side) cluster_endothelial Brain Endothelial Cell cluster_brain Brain (Abluminal Side) Delt This compound Carrier Putative Transporter Delt->Carrier Delt_brain This compound Carrier->Delt_brain Influx Gln_out Glutamine Carrier->Gln_out Efflux (Counter-transport) Gln_in Glutamine (intracellular) Gln_in->Carrier Naloxone Naloxone Naloxone->Carrier Inhibits

Proposed Glutamine Counter-Transport Mechanism for this compound.

Conclusion and Future Directions

This compound demonstrates a higher intrinsic ability to permeate the blood-brain barrier compared to many other opioid peptides, likely via a unique, saturable transport system potentially linked to glutamine exchange. However, its overall brain penetration remains low, limiting its therapeutic application for CNS disorders.

Future research should focus on:

  • Elucidating the Transporter: Identifying and characterizing the specific transporter responsible for this compound uptake is a critical next step.

  • Structural Modifications: While initial attempts have not significantly improved permeability, further structure-activity relationship studies could yield analogs with enhanced transport efficiency without compromising receptor selectivity.[1]

  • Drug Delivery Systems: Advanced strategies such as encapsulation in nanoparticles or conjugation to BBB-penetrating peptides (the "Trojan horse" approach) hold promise for overcoming the transport limitations and unlocking the therapeutic potential of this compound.[3]

This guide provides a foundational understanding of the critical parameters governing this compound's passage into the brain. By leveraging this knowledge and employing the detailed methodologies described, the scientific community can better strategize the development of this potent peptide into a clinically viable neuro-therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Pain Modulation using Deltorphin-II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin-II is a naturally occurring opioid peptide with high affinity and selectivity for the delta (δ)-opioid receptor.[1][2] Its potent antinociceptive properties make it a valuable tool for in vivo research into pain modulation and the development of novel analgesics with potentially fewer side effects than traditional µ-opioid receptor agonists like morphine.[3][4][5] These application notes provide detailed protocols for utilizing this compound in preclinical pain models, along with quantitative data and visualizations of its signaling pathways and experimental workflows.

Deltorphins are found in the skin of frogs from the Phyllomedusa genus and are characterized by the presence of a D-amino acid at the second position, which contributes to their high potency and selectivity.[1] [D-Ala2]deltorphin II, a common analog, is particularly noted for its robust analgesic effects when administered centrally.[3][6]

Data Presentation

Table 1: Comparative Analgesic Potency (ED50 Values)
CompoundTestRoute of AdministrationED50SpeciesReference
[D-Ala2]deltorphin IITail-FlickIntracerebroventricular (i.c.v.)Approx. equipotent to MorphineMouse[3]
MorphineTail-FlickSubcutaneous (s.c.)3.25 mg/kgRat[7]
MorphineHot-Plate (55°C)Intraperitoneal (i.p.)~5-10 mg/kgMouse[7]
[D-Ala2]deltorphin IITail-FlickIntracerebroventricular (i.c.v.)13-fold more potent than DPDPEMouse[3]
Table 2: Receptor Binding Affinity (Ki Values)
CompoundReceptorRadioligandKi (nM)Reference
[D-Ala2]-deltorphin IIδ-opioidNot Specified0.41[8]
Table 3: Pharmacological Parameters of [D-Ala2]deltorphin II
ParameterValueSpeciesRoute of AdministrationTestReference
Maximal Effect+10 minutesMousei.c.v.Tail-Flick[3]
Duration of Action40-60 minutesMousei.c.v.Tail-Flick[3]
Duration of Action10-60 minutes (dose-dependent)RatIntrathecalTail-Flick[6]

Signaling Pathways

This compound exerts its effects by activating δ-opioid receptors, which are G-protein coupled receptors (GPCRs).[9][10] Upon binding, the receptor activates the inhibitory G-protein (Gi/o), leading to a cascade of intracellular events that ultimately reduce neuronal excitability and neurotransmitter release, thus modulating pain signals.[5]

Deltorphin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Deltorphin This compound DOR δ-Opioid Receptor (GPCR) Deltorphin->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates MAPK MAPK/ERK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia MAPK->Analgesia

This compound Signaling Pathway

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Cannula Implantation and Injection

Objective: To administer this compound directly into the cerebral ventricles for studying its central antinociceptive effects.

Materials:

  • Stereotaxic frame

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical tools (scalpel, forceps, etc.)

  • Dental drill

  • Guide cannula and dummy cannula

  • Dental cement

  • Microsyringe pump

  • This compound solution (dissolved in sterile saline)

Procedure:

  • Anesthetize the animal (e.g., mouse or rat) and mount it in the stereotaxic frame.[5]

  • Make a midline incision on the scalp to expose the skull.

  • Using the stereotaxic coordinates for the lateral ventricle (relative to bregma), drill a small hole in the skull.

  • Slowly lower the guide cannula to the desired depth and secure it with dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week.

  • For injection, gently restrain the conscious animal, remove the dummy cannula, and insert the injection needle connected to the microsyringe.

  • Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1 µL/min).[4]

Protocol 2: Tail-Flick Test for Thermal Nociception

Objective: To assess the analgesic effect of this compound on thermal pain sensitivity.

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Animal restrainer

Procedure:

  • Gently place the animal in the restrainer.

  • Position the animal's tail over the radiant heat source.

  • Start the timer and apply the heat stimulus.

  • Record the latency for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Establish a baseline latency before drug administration.

  • Administer this compound or vehicle control (e.g., via i.c.v. injection).

  • Measure the tail-flick latency at various time points after administration (e.g., 10, 20, 30, 40, 60 minutes) to determine the time-course of the analgesic effect.[3]

Protocol 3: Hot-Plate Test for Thermal Nociception

Objective: To evaluate the analgesic effect of this compound using a different modality of thermal pain.

Materials:

  • Hot-plate apparatus maintained at a constant temperature (e.g., 52-55°C)[7]

  • Plexiglass cylinder to confine the animal to the plate

Procedure:

  • Place the animal on the heated surface of the hot plate and start the timer.

  • Observe the animal for nociceptive responses, such as licking a hind paw or jumping.[7]

  • Record the latency to the first nociceptive response. A cut-off time (e.g., 30-45 seconds) is crucial to prevent injury.

  • Establish a baseline latency before drug administration.

  • Administer this compound or vehicle.

  • Test the animal on the hot plate at predetermined intervals post-injection to assess the level of analgesia.

Protocol 4: Antagonist Studies to Confirm Receptor Specificity

Objective: To verify that the observed antinociceptive effects of this compound are mediated by δ-opioid receptors.

Materials:

  • This compound

  • Selective δ-opioid receptor antagonist (e.g., Naltrindole or ICI 174,864)[3][6]

  • Vehicle control

Procedure:

  • Divide animals into groups: Vehicle, this compound alone, Antagonist alone, and Antagonist + this compound.

  • Administer the antagonist (e.g., naltrindole, subcutaneously or i.c.v.) a specific time before this compound administration (e.g., 10-15 minutes).[3]

  • Administer this compound or vehicle.

  • Perform a nociceptive test (e.g., tail-flick or hot-plate) at the time of peak this compound effect.

  • A significant reduction or complete blockade of the this compound-induced analgesia by the antagonist confirms the involvement of δ-opioid receptors.[3][6]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment Animal_Prep Animal Preparation (e.g., i.c.v. cannulation) Baseline Baseline Nociceptive Testing (Tail-Flick or Hot-Plate) Animal_Prep->Baseline Vehicle Vehicle Control Baseline->Vehicle Randomized Assignment Deltorphin This compound Baseline->Deltorphin Randomized Assignment Antagonist Antagonist (e.g., Naltrindole) Baseline->Antagonist Randomized Assignment Combination Antagonist + this compound Baseline->Combination Randomized Assignment Post_Treatment_Test Post-Treatment Nociceptive Testing (Time-course) Vehicle->Post_Treatment_Test Deltorphin->Post_Treatment_Test Antagonist->Post_Treatment_Test Combination->Post_Treatment_Test Data_Analysis Data Analysis (%MPE or Latency vs. Time) Post_Treatment_Test->Data_Analysis

General Experimental Workflow

Troubleshooting and Considerations

  • Solubility: Ensure this compound is fully dissolved in a sterile, pyrogen-free vehicle (e.g., saline) before administration.

  • Dosage: Perform dose-response studies to determine the optimal effective dose for the specific animal model and pain assay.

  • Specificity: Always include antagonist control groups to confirm that the observed effects are mediated by δ-opioid receptors.[3][6]

  • Animal Welfare: Adhere to all institutional and national guidelines for the ethical use of animals in research. Use appropriate anesthesia and analgesia for all surgical procedures and establish clear humane endpoints.

References

Application Notes and Protocols for Deltorphin-II in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphins are a class of naturally occurring opioid peptides with exceptionally high affinity and selectivity for the delta (δ)-opioid receptor.[1][2][3][4] Deltorphin-II, a heptapeptide (B1575542) with the sequence Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2, is a potent and highly selective δ-opioid receptor agonist.[1][5] Its high selectivity makes it an invaluable tool for characterizing the δ-opioid receptor system, which is implicated in analgesia, mood regulation, and addiction.[6] These application notes provide detailed protocols for utilizing this compound in receptor binding assays to investigate ligand-receptor interactions and screen for novel drug candidates targeting the δ-opioid receptor.

Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor.[7] The two primary types of assays discussed here are saturation binding assays, which determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand, and competitive binding assays, which determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand.[6][8]

Data Presentation: Binding Affinity of Deltorphins

The following table summarizes the binding affinities of this compound and related peptides for the different opioid receptor subtypes. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are presented in nanomolars (nM). A lower value indicates a higher binding affinity.[7]

LigandReceptor SubtypeKi (nM)IC50 (nM)Selectivity (μ/δ Ratio)Reference(s)
[D-Ala2]this compound δ (delta) 0.13 - 1.5 -High δ-selectivity [7][9]
μ (mu)>1000-[9]
κ (kappa)>1000-[9]
[D-Ala2]Deltorphin Iδ (delta)0.15-1388[3][10]
μ (mu)2100-[3]

Note: A dash (-) indicates that the data was not available in the cited sources.

Experimental Protocols

Membrane Preparation from Cells or Tissues

This protocol outlines the steps for preparing cell membranes containing the δ-opioid receptor.

Materials:

  • Cells or tissue expressing the δ-opioid receptor

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors[11]

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4[11]

  • Dounce or polytron homogenizer

  • High-speed centrifuge

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Harvest cells or dissect tissue and place in ice-cold lysis buffer.

  • Homogenize the suspension using a Dounce or polytron homogenizer.[11]

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[11]

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer.

  • Repeat the centrifugation step to wash the membranes.[11]

  • Resuspend the final membrane pellet in binding buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.[7] The membranes can be stored at -80°C until use.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the δ-opioid receptor.

Materials:

  • Membrane preparation expressing δ-opioid receptors

  • Radiolabeled ligand (e.g., [³H]-naltrindole or [¹²⁵I][D-Ala²]deltorphin-I)[6][10][11]

  • Unlabeled this compound and other test compounds

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4[11]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[12]

  • 96-well microplates

  • Glass fiber filters (pre-treated with 0.5% polyethylenimine (PEI) to reduce non-specific binding)[12]

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail and scintillation counter

Procedure:

  • In a 96-well plate, set up the assay in triplicate.

  • Total Binding: Add a fixed concentration of the radiolabeled ligand (typically at or below its Kd value) and the membrane preparation to the wells.[6]

  • Non-specific Binding: Add the radiolabeled ligand, a high concentration of an unlabeled ligand (e.g., 10 µM naloxone), and the membrane preparation.[6][11]

  • Competition Binding: Add the radiolabeled ligand, increasing concentrations of the unlabeled test compound (e.g., this compound), and the membrane preparation.[6]

  • The final assay volume should be around 200-500 µL.

  • Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.[7][11]

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.[6]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[12]

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.[6]

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).[6]

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Saturation Binding Assay

This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand for the δ-opioid receptor.

Materials:

  • Same as for the competitive binding assay.

Procedure:

  • In a 96-well plate, set up two sets of tubes in triplicate.

  • Total Binding: Add increasing concentrations of the radiolabeled ligand to the membrane preparation.[6]

  • Non-specific Binding: To a parallel set of tubes, add the same increasing concentrations of the radiolabeled ligand along with a high concentration of an unlabeled ligand (e.g., 10 µM naloxone).[6]

  • Follow the incubation, filtration, and quantification steps as described in the competitive binding assay protocol.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding for each concentration of the radiolabeled ligand.[6]

  • Plot the specific binding against the concentration of the radiolabeled ligand.

  • Fit the data to a one-site binding hyperbola to determine the Kd (the concentration of radioligand at which 50% of the receptors are occupied) and Bmax (the maximum number of binding sites).[6]

Mandatory Visualizations

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Cells/Tissue Homogenization p2 Centrifugation & Washing p1->p2 p3 Protein Quantification p2->p3 a1 Assay Setup (Total, Non-Specific, Competition) p3->a1 a2 Incubation (Membranes + Ligands) a1->a2 a3 Rapid Filtration a2->a3 a4 Washing a3->a4 a5 Radioactivity Counting a4->a5 d1 Calculate Specific Binding a5->d1 d2 Generate Binding Curves d1->d2 d3 Determine Ki / Kd, Bmax d2->d3 Signaling_Pathway DeltorphinII This compound DOR δ-Opioid Receptor (GPCR) DeltorphinII->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates ERK ERK1/2 Activation DOR->ERK Activates via Gβγ and Ras AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP

References

Deltorphin-II: A Potent Tool for Elucidating Delta-Opioid Receptor Subtype Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphins are a class of naturally occurring opioid peptides originally isolated from the skin of frogs belonging to the genus Phyllomedusa.[1] Among these, [D-Ala2]-Deltorphin-II stands out for its exceptional affinity and selectivity for the delta-opioid receptor (DOR), making it an invaluable pharmacological tool for investigating the physiological and pathological roles of this receptor system.[1] The delta-opioid system is implicated in a variety of biological processes, including pain modulation, mood regulation, and addiction, rendering it a promising target for the development of novel therapeutics with potentially fewer side effects than traditional mu-opioid receptor (MOR) agonists.[2]

These application notes provide a comprehensive guide to utilizing Deltorphin-II for the characterization of delta-opioid receptor subtypes. This document includes detailed quantitative data on the binding and functional profile of this compound, step-by-step protocols for key in vitro and in vivo experiments, and visualizations of associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Profile of this compound

The remarkable selectivity of this compound for the delta-opioid receptor over other opioid receptor subtypes is a key attribute for its use in research. The following tables summarize the binding affinities and functional potencies of this compound, providing a clear quantitative comparison.

Table 1: Opioid Receptor Binding Affinity of this compound

LigandReceptor SubtypeBinding Affinity (Ki, nM)Selectivity Ratio (μ/δ)
This compound Delta (δ)0.80[1]>1250[1]
Mu (μ)>1000[1]
Kappa (κ)>1000[3]

Note: Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. The selectivity ratio is calculated as Ki (μ) / Ki (δ).

Table 2: Functional Potency of this compound in In Vitro Assays

AssayReceptorMeasured EffectEC50/IC50 (nM)
[³⁵S]GTPγS BindingDelta (δ)G-protein activation~1-5[4]
Adenylyl Cyclase InhibitionDelta (δ)Inhibition of cAMP production~1-10[4]

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are measures of a drug's potency. A lower value indicates greater potency.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental design, the following diagrams, created using the Graphviz DOT language, illustrate the canonical signaling pathway of the delta-opioid receptor upon this compound binding and a typical workflow for a competitive radioligand binding assay.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Deltorphin_II This compound DOR Delta-Opioid Receptor (DOR) Deltorphin_II->DOR Binds G_protein Gi/o Protein (αβγ) DOR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha->AC Inhibits ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Cellular_Response

This compound Canonical Signaling Pathway

Start Start Prepare_Membranes Prepare Cell Membranes (Expressing DOR) Start->Prepare_Membranes Incubate Incubate Membranes with: - Radiolabeled Ligand (e.g., [³H]-naltrindole) - Unlabeled this compound (Varying Concentrations) Prepare_Membranes->Incubate Separate Separate Bound and Free Ligand (Rapid Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Determine IC₅₀ and Ki) Quantify->Analyze End Results Analyze->End

Competitive Radioligand Binding Assay Workflow

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with delta-opioid receptors.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the delta-opioid receptor by measuring its ability to displace a radiolabeled ligand.[5]

Materials:

  • Membranes from cells stably expressing the human delta-opioid receptor (e.g., CHO-DOR cells).[1]

  • Radioligand: [³H]-naltrindole (a selective DOR antagonist).[5]

  • Unlabeled Ligand: this compound.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

  • 96-well microplates and glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).[6]

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the delta-opioid receptor in an ice-cold lysis buffer.[2]

    • Centrifuge the homogenate to pellet the cell membranes.[2]

    • Wash the membrane pellet and resuspend it in the binding buffer.[2]

    • Determine the protein concentration of the membrane preparation.[2]

  • Assay Setup:

    • In a 96-well plate, add the binding buffer.

    • Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) in triplicate.[5]

    • For total binding, add binding buffer instead of this compound.

    • For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., 10 µM naloxone).[5]

    • Add the radioligand ([³H]-naltrindole) at a final concentration close to its Kd value.[5]

    • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to reach equilibrium.[2]

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.[1]

    • Wash the filters with ice-cold wash buffer.[1]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.[1]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the delta-opioid receptor upon agonist binding.[7]

Materials:

  • Cell membranes expressing the delta-opioid receptor.[7]

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[7]

  • GDP.[7]

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.[4]

Procedure:

  • Membrane Preparation:

    • Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, [³⁵S]GTPγS, and varying concentrations of this compound.[4]

    • Add the cell membranes to initiate the reaction.[4]

    • For basal binding, omit the agonist.

    • For non-specific binding, add a high concentration of unlabeled GTPγS.[4]

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.[4]

  • Filtration and Quantification:

    • Terminate the reaction by rapid filtration and wash the filters.[4]

    • Quantify the bound [³⁵S]GTPγS by scintillation counting.[4]

  • Data Analysis:

    • Determine the specific binding.

    • Plot the specific binding against the logarithm of the this compound concentration to determine the EC50 and Emax values.[7]

Protocol 3: Adenylyl Cyclase Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a key downstream signaling molecule.

Materials:

  • Whole cells expressing the delta-opioid receptor.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound.

  • cAMP assay kit (e.g., ELISA-based).

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate density.

    • Pre-treat cells with varying concentrations of this compound for a short period.

    • Stimulate the cells with forskolin to induce cAMP production.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Protocol 4: In Vivo Hot Plate Test for Antinociception

This behavioral assay assesses the analgesic effects of this compound in animal models.[8]

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[8]

  • Mice or rats.

  • This compound solution for administration (e.g., intracerebroventricular injection).

Procedure:

  • Acclimation:

    • Acclimate the animals to the testing room and the hot plate apparatus to minimize stress.[8]

  • Baseline Latency:

    • Place each animal on the hot plate and measure the time it takes to exhibit a pain response (e.g., paw licking or jumping).[8]

    • A cut-off time (e.g., 30-45 seconds) must be set to prevent tissue damage.[8]

  • Drug Administration:

    • Administer this compound or a vehicle control via the desired route.

  • Post-Treatment Latency:

    • At predetermined time points after administration, re-test the animals on the hot plate and record the response latency.

  • Data Analysis:

    • Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point.

    • Compare the response latencies between the this compound treated and vehicle-treated groups to determine the analgesic effect.

Conclusion

This compound's high affinity and selectivity for the delta-opioid receptor make it an indispensable tool for researchers in pharmacology, neuroscience, and drug development. The quantitative data and detailed protocols provided in these application notes offer a robust framework for utilizing this compound to explore the intricacies of the delta-opioid system and to screen for novel therapeutic agents targeting this receptor. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, ultimately advancing our understanding of delta-opioid receptor function and its therapeutic potential.

References

Deltorphin-II: A Potent Tool for Investigating Addiction and Reward Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin-II is a naturally occurring opioid peptide with exceptionally high affinity and selectivity for the delta-opioid receptor (DOR).[1] This specificity makes it an invaluable pharmacological tool for elucidating the complex neural mechanisms underlying addiction and reward. Activation of DORs has been shown to modulate the reinforcing effects of drugs of abuse, influence emotional states associated with withdrawal, and impact drug-seeking behaviors. These application notes provide a comprehensive guide, including detailed protocols and quantitative data, for utilizing this compound in preclinical addiction research.

Data Presentation

Quantitative Data for this compound

The following tables summarize the binding affinity and functional potency of this compound, as well as its in vivo effects on dopamine (B1211576) release, providing a reference for experimental design and data interpretation.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterReceptorValueSpecies/TissueReference
Binding Affinity (Ki) Delta (δ)0.58 - 1.2 nMRat brain membranes[2]
Mu (μ)>4000 nMRat brain membranes[2]
Functional Potency (EC50) Delta (δ)Not prominently available-[3]

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Effects of this compound on Dopamine Release in the Nucleus Accumbens

Administration RouteDoseMaximum % Increase in DopamineSpeciesReference
Local Perfusion (Microdialysis)50.0 nmolSignificantly increasedRat[4]
Local Application (Reverse Dialysis)5 µMNaloxone-sensitive increaseRat[5]

Experimental Protocols

Receptor Binding Assay: Determining this compound Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the delta-opioid receptor.

Materials:

  • Cell membranes expressing delta-opioid receptors (e.g., from CHO-DOR cells or rat brain tissue)

  • Radiolabeled delta-opioid ligand (e.g., [³H]-naltrindole)

  • Unlabeled this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer containing protease inhibitors. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.[6]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.[2]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[2]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[2]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

In Vivo Microdialysis: Measuring Dopamine Release

This protocol describes the use of in vivo microdialysis to measure this compound-induced dopamine release in the nucleus accumbens of awake, freely moving rats.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC with electrochemical detection

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a guide cannula targeting the nucleus accumbens. Allow for a recovery period of at least 5-7 days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Basal Sample Collection: Collect baseline dialysate samples into a fraction collector at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of dopamine levels.[7]

  • This compound Administration: Administer this compound, either systemically or by adding it to the perfusion fluid (reverse dialysis).[5]

  • Post-Administration Sample Collection: Continue to collect dialysate samples for a designated period following this compound administration.

  • Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.[7]

  • Data Analysis: Express the dopamine concentrations as a percentage of the average baseline levels and plot the data over time.

Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding properties of this compound.

Materials:

  • Three-chamber CPP apparatus with distinct visual and tactile cues in each of the two larger chambers.

  • This compound

  • Saline solution (0.9% NaCl)

  • Animal activity monitoring software

Procedure:

  • Pre-Conditioning (Day 1): Allow each animal to freely explore the entire CPP apparatus for 15-20 minutes to determine any initial chamber preference.[8]

  • Conditioning (Days 2-7): This phase consists of alternating daily sessions.

    • Drug Pairing: On drug-pairing days, administer this compound and confine the animal to one of the conditioning chambers for a set period (e.g., 30 minutes).

    • Vehicle Pairing: On vehicle-pairing days, administer saline and confine the animal to the opposite chamber for the same duration. The order of drug and vehicle pairing should be counterbalanced across animals.[8]

  • Test Day (Day 8): Place the animal in the central, neutral chamber with free access to both conditioning chambers. Record the time spent in each chamber for 15-20 minutes.[8]

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning day indicates a conditioned place preference, suggesting rewarding properties of this compound.[9]

Intravenous Self-Administration

This operant conditioning paradigm assesses the reinforcing effects of this compound.

Materials:

  • Operant conditioning chambers equipped with two levers (active and inactive) and an infusion pump.

  • Intravenous catheterization surgical supplies.

  • This compound

  • Saline solution (0.9% NaCl)

Procedure:

  • Catheter Implantation: Surgically implant a chronic intravenous catheter into the jugular vein of the animal. The catheter is externalized on the back for connection to the infusion pump. Allow for a post-operative recovery period of at least 5-7 days.

  • Acquisition of Self-Administration: Place the animal in the operant chamber for daily sessions (e.g., 2 hours). A press on the active lever results in the delivery of a drug infusion (e.g., this compound) over a short duration (e.g., 5 seconds), often accompanied by a cue light. A press on the inactive lever has no programmed consequences. Initially, a fixed-ratio 1 (FR1) schedule is used, where every active lever press results in an infusion. Continue training until a stable baseline of responding is achieved.[10]

  • Data Analysis: The primary measure of reinforcement is the number of infusions earned per session. A significantly higher number of presses on the active lever compared to the inactive lever indicates that this compound is acting as a reinforcer.

Visualizations

Signaling Pathways and Experimental Workflows

DOR_Signaling_Pathway DeltorphinII This compound DOR Delta-Opioid Receptor (DOR) DeltorphinII->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel K⁺ Channels G_protein->K_channel Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux CPP_Workflow start Start pre_conditioning Pre-Conditioning: Baseline Preference Test start->pre_conditioning conditioning Conditioning Phase: Drug vs. Vehicle Pairing pre_conditioning->conditioning test Test Day: Free Exploration conditioning->test data_analysis Data Analysis: Time in Chambers test->data_analysis end End data_analysis->end Self_Admin_Workflow start Start surgery IV Catheter Implantation & Recovery start->surgery acquisition Acquisition Training: Lever Pressing for Infusion surgery->acquisition data_collection Data Collection: Active vs. Inactive Lever Presses acquisition->data_collection end End data_collection->end

References

How to dissolve and prepare Deltorphin-II for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin-II, a naturally occurring heptapeptide (B1575542) opioid, is a highly potent and selective agonist for the delta (δ)-opioid receptor.[1][2] Its remarkable specificity makes it an invaluable tool for investigating the physiological and pharmacological roles of the δ-opioid receptor system, which is implicated in pain modulation, mood regulation, and various neurological processes.[3] This document provides detailed protocols for the dissolution, preparation, and experimental application of this compound, along with key quantitative data and visualizations to guide researchers in its effective use.

Physicochemical Properties and Solubility

This compound is a peptide with the amino acid sequence Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂. Its molecular weight is 782.89 g/mol .[4] Proper dissolution is critical for experimental success and depends on the intended application.

Table 1: Solubility of this compound

SolventConcentrationNotes
WaterSoluble to 1 mg/mL[4]For aqueous buffers, ensure the final solution is clear. If solubility is limited, consider slight adjustments in pH.
DMSO~50 mg/mL[5]Ideal for preparing concentrated stock solutions. For cellular assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity.

Preparation of this compound Solutions

Reconstitution of Lyophilized Powder
  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the desired solvent (e.g., sterile water or DMSO) to the vial.

  • Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

Preparation of Stock Solutions

For most applications, it is recommended to prepare a concentrated stock solution in DMSO.

Protocol for 10 mM Stock Solution in DMSO:

  • Weigh the desired amount of this compound powder.

  • Calculate the required volume of DMSO using the formula: Volume (µL) = (mass (mg) / 782.89 ( g/mol )) * 100,000.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex until the peptide is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Preparation of Working Solutions for In Vitro Assays

For in vitro experiments, the DMSO stock solution should be diluted in the appropriate aqueous buffer (e.g., cell culture medium, assay buffer). To avoid precipitation, add the DMSO stock dropwise to the aqueous buffer while gently vortexing. If using water as the solvent for the stock solution, it is recommended to filter and sterilize the working solution with a 0.22 μm filter before use.[2]

Preparation of Formulations for In Vivo Administration

For in vivo studies, a common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a physiologically compatible vehicle.

Table 2: Example Formulations for In Vivo Administration of this compound [5]

Formulation ComponentPercentage
Formulation 1
DMSO10%
PEG30040%
Tween 805%
Saline (0.9% NaCl)45%
Formulation 2
DMSO10%
Corn Oil90%

Protocol for In Vivo Formulation 1:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween 80 and mix thoroughly.

  • Add 450 µL of sterile saline and mix until the solution is homogeneous.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

  • Lyophilized powder: Store at -20°C for long-term stability.

  • Stock solutions: Aliquot and store at -20°C for up to 1 month or at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.

Experimental Protocols

In Vitro Assay: Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the δ-opioid receptor.

Materials:

  • Cell membranes expressing the δ-opioid receptor (e.g., from CHO-DOR cells)

  • Radiolabeled ligand (e.g., [³H]-naltrindole)

  • Unlabeled this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the δ-opioid receptor or from brain tissue.[3]

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.[3]

  • Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[3]

  • Separation: Rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.[3]

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[6]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[3]

  • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Table 3: Binding Affinity of this compound

Receptor SubtypeKi (nM)
δ-opioid1.5[4]
µ-opioid>1000[4]
κ-opioid>1000[4]
In Vitro Assay: cAMP Functional Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a key downstream signaling event of δ-opioid receptor activation.

Materials:

  • Cells expressing the δ-opioid receptor (e.g., CHO-DOR cells)

  • Forskolin (B1673556)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA)

Protocol:

  • Cell Culture: Culture cells expressing the δ-opioid receptor in appropriate media and seed them into 96- or 384-well plates.[3]

  • Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.[3]

  • This compound Treatment: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.[3]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial kit.[3]

  • Data Analysis: Plot the concentration-response curve to determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal inhibitory response).

In Vivo Assay: Tail-Flick Test for Analgesia

This test assesses the analgesic effects of this compound in animal models.

Materials:

  • Tail-flick apparatus

  • Animal model (e.g., mice or rats)

  • This compound formulation for in vivo administration

Protocol:

  • Acclimation: Acclimate the animals to the testing environment and restraining device to minimize stress.[1]

  • Baseline Latency: Measure the baseline tail-flick latency by applying a radiant heat source to the animal's tail and recording the time it takes for the animal to withdraw its tail. A cut-off time should be set to prevent tissue damage.[1][7]

  • Drug Administration: Administer this compound via the desired route (e.g., intracerebroventricularly, intravenously).[8]

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.[8]

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect. The data can be expressed as the percentage of maximal possible effect (%MPE).

Table 4: In Vivo Potency of this compound

AssayAnimal ModelRoute of AdministrationEffective Dose/Potency
Tail-Flick TestMouseIntracerebroventricular (i.c.v.)13-fold more potent than DPDPE

Signaling Pathway and Experimental Workflow

This compound exerts its effects by binding to and activating the δ-opioid receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that ultimately leads to the observed physiological effects.

Deltorphin_Signaling_Pathway cluster_cAMP Deltorphin_II This compound DOR δ-Opioid Receptor Deltorphin_II->DOR Binds and Activates G_Protein Gi/o Protein DOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Cellular_Response Cellular Response (e.g., Analgesia) G_Protein->Cellular_Response cAMP ↓ cAMP ATP ATP ATP->cAMP Converts to

Caption: Simplified signaling pathway of this compound upon binding to the δ-opioid receptor.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Reconstitution Reconstitute This compound Stock_Solution Prepare Stock Solution (DMSO) Reconstitution->Stock_Solution Working_Solution Prepare Working Solution/Formulation Stock_Solution->Working_Solution Binding_Assay Radioligand Binding Assay Working_Solution->Binding_Assay Functional_Assay cAMP Functional Assay Working_Solution->Functional_Assay Analgesia_Assay Analgesia Assay (e.g., Tail-Flick) Working_Solution->Analgesia_Assay Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Analgesia_Assay->Data_Analysis

Caption: General experimental workflow for using this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deltorphin-II is a naturally occurring opioid peptide with high affinity and selectivity for the delta (δ)-opioid receptor.[1][2][3][4] Its specificity makes it a valuable tool for investigating the role of the δ-opioid receptor system in various physiological processes, particularly in pain perception (antinociception).[2] This document provides detailed application notes, recommended dosages, and experimental protocols for the use of [D-Ala2]deltorphin II, a common and stable analog, in rodent models.

I. Application Notes

[D-Ala2]deltorphin II is primarily utilized in preclinical research for its potent analgesic effects, which are mediated through the central nervous system.[1] By selectively activating δ-opioid receptors in the brain and spinal cord, it effectively modulates pain signals.[1] Due to its high selectivity, it is a preferred tool for differentiating the roles of δ-opioid receptors from mu (μ)- and kappa (κ)-opioid receptors.

Key Applications:

  • Analgesia Research: Investigating the mechanisms of spinal and supraspinal antinociception.[5][6]

  • Cardioprotection Studies: Research has indicated that this compound can reduce infarct size in rat models of ischemia-reperfusion injury.[1][7]

  • Gastrointestinal Motility: Studying the effects of δ-opioid receptor activation on gastrointestinal transit.

II. Recommended Dosages for Analgesia

The effective dose of [D-Ala2]deltorphin II can vary depending on the rodent species, strain, route of administration, and the specific behavioral assay. Intracerebroventricular (i.c.v.) and intrathecal (i.t.) administrations are common for bypassing the blood-brain barrier and targeting central receptors directly.[2]

Compound Species Route of Administration Dosage Range Observed Effect Duration of Effect
[D-Ala2]deltorphin IIMouseIntracerebroventricular (i.c.v.)0.03 - 0.3 nmolDose-dependent antinociception in the tail-flick test.[1]Maximal effect at 10 minutes, lasting 40-60 minutes.[6]
[D-Ala2]deltorphin IIRatIntrathecal (i.t.)Not specified, but dose-relatedDose-related inhibition of the tail-flick response.[5]10-60 minutes, depending on the dose.[5]
Deltorphin Analogs (DEL-6, DK-4)RatIntracerebroventricular (i.c.v.)5 - 20 nmolDose-dependent antinociception in the tail-immersion test.[8]Long-lasting, with a peak effect at 45 minutes.[8]

III. Experimental Protocols

A. Protocol for Intracerebroventricular (i.c.v.) Injection

This protocol describes the surgical implantation of a cannula for direct injection into the cerebral ventricles of a rodent.

Materials:

  • Anesthetic (e.g., ketamine/xylazine mixture)

  • Stereotaxic frame

  • Surgical drill

  • Guide cannula (e.g., 22-gauge) and dummy cannula

  • Dental cement and anchor screws

  • Microsyringe and injection needle

  • [D-Ala2]deltorphin II dissolved in sterile saline

Procedure:

  • Anesthesia: Anesthetize the rodent using an appropriate method, such as an intraperitoneal (i.p.) injection of a ketamine/xylazine mixture.[1]

  • Stereotaxic Surgery: Mount the anesthetized animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.[1]

  • Cannula Implantation: Drill a small hole at the target coordinates for the lateral ventricle. For rats, typical coordinates are approximately -0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral to the skull surface. Slowly lower the guide cannula to the desired depth.[1]

  • Fixation: Secure the cannula to the skull using dental cement and anchor screws. Insert a dummy cannula to keep the guide cannula patent.[1]

  • Recovery: Allow the animal to recover for 7-10 days before any injections are performed.[1]

  • Injection: On the day of the experiment, gently restrain the conscious animal. Remove the dummy cannula and insert an injection needle connected to a microsyringe. Infuse the [D-Ala2]deltorphin II solution slowly (e.g., 1 µL/min).[1]

B. Protocol for Tail-Flick Test

This test measures the latency of a rodent to move its tail from a source of thermal pain, indicating a spinally mediated analgesic response.

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Animal restrainer

Procedure:

  • Acclimation: Acclimate the animal to the testing environment and the restrainer.

  • Restraint: Place the animal in the restrainer, allowing the tail to be exposed.[1]

  • Baseline Latency: Position the tail over the heat source. Activate the light beam, which starts a timer. The timer stops when the animal flicks its tail. Record this baseline latency. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.[1]

  • Drug Administration: Administer [D-Ala2]deltorphin II or vehicle control via the desired route (e.g., i.c.v., i.t.).

  • Post-Administration Testing: At various time points after administration (e.g., 10, 20, 30, 60 minutes), repeat the latency measurement.[1][5] An increase in latency compared to baseline indicates an analgesic effect.

C. Protocol for Hot Plate Test

This test assesses the response to a thermal stimulus applied to the paws and is indicative of supraspinally organized pain responses.[1]

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55°C ± 0.5°C).[9]

  • Timer

Procedure:

  • Acclimation: Acclimate the animal to the testing room and the apparatus.[9]

  • Baseline Latency: Place the animal on the hot plate and start the timer. Measure the time it takes for the animal to exhibit a pain response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-45 seconds) must be set to prevent tissue damage.[9]

  • Drug Administration: Administer [D-Ala2]deltorphin II or vehicle control.[9]

  • Post-Treatment Latency: At predetermined time points after administration, re-test the animal on the hot plate and record the response latency.[2] A significant increase in latency indicates an antinociceptive effect.[2]

IV. Signaling Pathway and Experimental Workflow

A. This compound Signaling Pathway

[D-Ala2]deltorphin II is a selective agonist for the δ-opioid receptor, which is a G-protein coupled receptor (GPCR).[3] Upon binding, it initiates a signaling cascade that ultimately leads to its physiological effects. The binding of this compound to the δ-opioid receptor can activate G-proteins, which in turn can modulate the activity of various downstream effectors, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) through Gβγ and Ras signaling cascades.[10]

Deltorphin_Signaling cluster_membrane Cell Membrane Deltorphin This compound DOR δ-Opioid Receptor (GPCR) Deltorphin->DOR Binds to G_protein G-protein (Gi/Go) DOR->G_protein Activates Effector Downstream Effectors G_protein->Effector Modulates Response Analgesia & Other Cellular Responses Effector->Response Leads to

Caption: Simplified signaling pathway of this compound.

B. Experimental Workflow for Analgesia Study

The following diagram illustrates a typical workflow for an in vivo study investigating the analgesic properties of this compound in a rodent model.

Experimental_Workflow A Animal Acclimation B Baseline Nociceptive Testing (e.g., Tail-Flick, Hot Plate) A->B C Drug Administration (Vehicle or this compound) B->C D Post-Administration Testing (at various time points) C->D E Data Analysis (%MPE or Latency vs. Time) D->E

Caption: Workflow for a typical analgesic study.

References

Application Notes and Protocols for Radioligand Binding Studies with [³H]Deltorphin-II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting radioligand binding studies using tritiated Deltorphin-II ([³H]this compound), a highly selective and high-affinity peptide agonist for the delta (δ)-opioid receptor.[1][2][3] These studies are fundamental in neuroscience research and drug discovery for characterizing the interaction of novel compounds with the δ-opioid receptor.

Introduction

Deltorphins are a family of naturally occurring opioid peptides that exhibit remarkable affinity and selectivity for the δ-opioid receptor.[2][3] [D-Ala²]this compound, in its tritiated form, serves as an invaluable radioligand for the direct labeling and characterization of δ-opioid receptors in various biological preparations, including brain tissue homogenates and cell lines expressing the receptor.[1][4] Radioligand binding assays, such as saturation and competition binding experiments, allow for the determination of key receptor parameters, including receptor density (Bmax), ligand affinity (Kd), and the inhibitory constants (Ki) of unlabeled compounds.[5][6]

Data Presentation

The following tables summarize the quantitative binding data for this compound and its analogs at opioid receptors, compiled from various studies.

Table 1: Binding Affinity of Deltorphin Analogs at δ-Opioid Receptors

CompoundRadioligandPreparationKd (nM)Bmax (fmol/mg protein)Reference
[³H][D-Ala²]Deltorphin I[³H][D-Ala²]Deltorphin IRat brain membranes0.10461.2[1]
[³H]pCl-DPDPE[³H]pCl-DPDPEHomogenized rat brain tissue0.32887.2[7]

Note: DPDPE is [D-Pen², D-Pen⁵]enkephalin, another selective δ-opioid receptor agonist.

Table 2: Competitive Binding Affinities (Ki) of this compound and Analogs at Opioid Receptors

Unlabeled LigandRadioligandReceptorKi or IC50 (nM)Reference
[D-Ala²]-Deltorphin IINot Specifiedδ-Opioid0.41[4]
Deltorphin[³H][D-Ala²]Deltorphin Iδ-Opioid0.38 ± 0.08 (Keq)[1]
[D-Ala²]Deltorphin I[³H][D-Ala²]Deltorphin Iδ-Opioid1.2 ± 0.4 (Keq)[1]
[D-Ala²]Deltorphin II[³H][D-Ala²]Deltorphin Iδ-Opioid0.64 ± 0.12 (Keq)[1]

Experimental Protocols

Membrane Preparation from Brain Tissue

This protocol describes the preparation of crude membranes from rodent brain tissue, a common source of δ-opioid receptors.

Materials:

  • Whole rodent brains (e.g., rat or mouse)

  • Ice-cold Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Dissect whole brains on an ice-cold surface.

  • Place the tissue in a Dounce homogenizer with 10 volumes of ice-cold Homogenization Buffer containing a protease inhibitor cocktail.

  • Homogenize with 10-15 strokes of the pestle.

  • Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Carefully collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[8]

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation and resuspension step to wash the membranes.[8]

  • Resuspend the final membrane pellet in Assay Buffer (see below) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

Saturation Binding Assay with [³H]this compound

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]this compound.[9]

Materials:

  • Prepared brain membranes

  • [³H]this compound (specific activity > 20 Ci/mmol)[5]

  • Unlabeled this compound or Naloxone (B1662785) (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[10]

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • In a 96-well plate, set up the assay in triplicate.

  • Total Binding: To each well, add a range of increasing concentrations of [³H]this compound (e.g., 0.01 to 10 nM).

  • Non-Specific Binding: To a parallel set of wells, add the same concentrations of [³H]this compound along with a high concentration of unlabeled this compound or naloxone (e.g., 10 µM) to saturate the specific binding sites.[9][10]

  • Add the membrane preparation (typically 50-100 µg of protein per well) to all wells.

  • The final assay volume should be consistent (e.g., 200-250 µL).

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.[8]

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[9][11]

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.[8]

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

  • Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot the specific binding versus the concentration of [³H]this compound and analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.

Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of [³H]this compound for binding to the δ-opioid receptor.[8]

Procedure:

  • In a 96-well plate, set up the assay in triplicate.

  • Add increasing concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁵ M) to the wells.[8]

  • Total Binding: Include wells with only buffer instead of the test compound.

  • Non-Specific Binding: Include wells with a high concentration of an unlabeled reference antagonist (e.g., 10 µM naloxone).[8]

  • Add [³H]this compound to all wells at a final concentration at or below its Kd value (determined from the saturation binding assay).[12]

  • Add the membrane preparation (50-100 µg of protein per well).

  • Follow steps 5-11 from the Saturation Binding Assay protocol.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Visualizations

Delta-Opioid Receptor Signaling Pathway

This compound binding to the δ-opioid receptor, a G-protein coupled receptor (GPCR), primarily activates the inhibitory G-protein (Gαi/o) pathway.[14] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability.

delta_opioid_signaling DOR δ-Opioid Receptor G_protein Gαi/o-βγ DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α) Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ) K_channel K⁺ Channel G_protein->K_channel Activates (βγ) cAMP cAMP AC->cAMP Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx K_efflux K⁺ Efflux K_channel->K_efflux Deltorphin_II This compound Deltorphin_II->DOR ATP ATP ATP->AC Neuronal_Inhibition ↓ Neuronal Excitability

Caption: δ-Opioid receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for performing a radioligand binding assay, from membrane preparation to data analysis.

radioligand_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (Tissue or Cells) Protein_Assay 2. Protein Quantification Membrane_Prep->Protein_Assay Assay_Setup 3. Assay Setup (Total, Non-Specific, Competition) Protein_Assay->Assay_Setup Incubation 4. Incubation to Equilibrium Assay_Setup->Incubation Filtration 5. Rapid Filtration Incubation->Filtration Washing 6. Filter Washing Filtration->Washing Counting 7. Scintillation Counting Washing->Counting Calc_Specific 8. Calculate Specific Binding Counting->Calc_Specific Nonlinear_Regression 9. Non-linear Regression (Determine Kd, Bmax, IC50) Calc_Specific->Nonlinear_Regression Calc_Ki 10. Calculate Ki (Cheng-Prusoff) Nonlinear_Regression->Calc_Ki

Caption: Radioligand binding assay workflow.

References

Application of Deltorphin-II in Neuroblastoma-Glioma Hybrid Cells: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin-II is a naturally occurring, highly potent and selective agonist for the delta-opioid receptor (DOR). Neuroblastoma-glioma hybrid cells, particularly the NG108-15 cell line, express a homogeneous population of DORs, making them an excellent in vitro model system to study the cellular and molecular effects of DOR activation.[1][2] This document provides detailed application notes and experimental protocols for investigating the effects of this compound on NG108-15 cells, with a focus on its potential to modulate cell viability and induce apoptosis. While the direct induction of apoptosis by this compound in NG108-15 cells is an area of ongoing research, this guide provides protocols to investigate this potential application based on the known signaling pathways of DORs and the apoptotic mechanisms in neuronal cancer cells.

Mechanism of Action of this compound in NG108-15 Cells

This compound binds to the delta-opioid receptors on the surface of NG108-15 cells. These receptors are G-protein coupled, and their activation by this compound initiates an intracellular signaling cascade.[1] The primary and well-established effect of DOR activation in these cells is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[3][4][5] This modulation of cAMP levels can have widespread effects on cellular processes, including gene expression, cell proliferation, and potentially, cell survival.

While direct evidence for this compound-induced apoptosis in NG108-15 cells is not yet established, research on other opioid agonists in this cell line suggests that prolonged activation or specific downstream signaling could potentially lead to programmed cell death. The protocols provided herein are designed to enable researchers to investigate this hypothesis.

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data related to the interaction of delta-opioid agonists with NG108-15 cells.

Table 1: Binding Affinity and Efficacy of Delta-Opioid Agonists in NG108-15 Cells

LigandBinding Affinity (Kd, nM)IC50 for cAMP Inhibition (µM)Reference
[3H][D-Pen2, D-Pen5]enkephalin (DPDPE)7.78Not Reported[6]
DermorphinNot Reported0.2[4]
Hyp6-dermorphinNot Reported0.4[4]

Table 2: Hypothetical Quantitative Data on this compound Effects on NG108-15 Cell Viability and Apoptosis

Disclaimer: The following data are hypothetical and intended to serve as a template for experimental design and data presentation. Actual results may vary.

TreatmentConcentration (µM)Cell Viability (% of Control)Apoptotic Cells (%)Bax/Bcl-2 Ratio (Fold Change)Active Caspase-3 (Fold Change)
Vehicle Control-100 ± 5.24.5 ± 1.11.01.0
This compound0.195.3 ± 4.86.2 ± 1.51.31.5
This compound178.1 ± 6.122.8 ± 3.42.83.7
This compound1052.4 ± 7.345.6 ± 5.95.16.2

Experimental Protocols

Protocol 1: NG108-15 Cell Culture and Differentiation

Materials:

  • NG108-15 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Hypoxanthine, Aminopterin, Thymidine (HAT) supplement

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • For differentiation: DMEM with reduced FBS (1%), dibutyryl-cAMP or other differentiating agents.

Procedure:

  • Cell Culture: Culture NG108-15 cells in DMEM supplemented with 10% FBS, HAT supplement, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[7]

  • Subculturing: When cells reach 70-80% confluency, detach them by gentle tapping of the flask or by using a minimal concentration of Trypsin-EDTA.[8] Resuspend the cells in fresh medium and re-plate at a suitable density.

  • Differentiation (Optional): To induce a more neuron-like phenotype, culture the cells in DMEM containing 1% FBS and a differentiating agent such as 1 mM dibutyryl-cAMP for 5-7 days.[9] This will cause the cells to extend neurites and express neuronal markers.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • NG108-15 cells (differentiated or undifferentiated)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed NG108-15 cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Materials:

  • NG108-15 cells

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed NG108-15 cells in 6-well plates and treat with this compound as described for the MTT assay.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blot Analysis of Apoptotic Proteins

Materials:

  • NG108-15 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat NG108-15 cells with this compound as described previously.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

Deltorphin_II_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_apoptosis Potential Apoptotic Pathway Deltorphin_II This compound DOR Delta-Opioid Receptor (DOR) Deltorphin_II->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Bcl2 Bcl-2 CREB->Bcl2 Downregulates (Hypothetical) Bax Bax CREB->Bax Upregulates (Hypothetical) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis Start Culture NG108-15 Cells Differentiate Differentiate Cells (Optional) Start->Differentiate Seed Seed Cells for Experiments Start->Seed Undifferentiated Differentiate->Seed Treat Treat with this compound Seed->Treat Viability MTT Assay for Cell Viability Treat->Viability Apoptosis_Staining Annexin V/PI Staining for Apoptosis Treat->Apoptosis_Staining Western_Blot Western Blot for Protein Expression Treat->Western_Blot Analyze_Viability Analyze Absorbance Data Viability->Analyze_Viability Analyze_Apoptosis Flow Cytometry Analysis Apoptosis_Staining->Analyze_Apoptosis Analyze_Western Densitometry Analysis Western_Blot->Analyze_Western Conclusion Draw Conclusions Analyze_Viability->Conclusion Analyze_Apoptosis->Conclusion Analyze_Western->Conclusion Apoptosis_Logic Deltorphin_II This compound Treatment DOR_Activation Delta-Opioid Receptor Activation Deltorphin_II->DOR_Activation Signaling_Cascade Intracellular Signaling (e.g., ↓cAMP) DOR_Activation->Signaling_Cascade Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Bax_Up ↑ Pro-apoptotic Bax Gene_Expression->Bax_Up Bcl2_Down ↓ Anti-apoptotic Bcl-2 Gene_Expression->Bcl2_Down Mito_Pathway Mitochondrial Apoptotic Pathway Bax_Up->Mito_Pathway Bcl2_Down->Mito_Pathway Caspase_Activation Caspase Cascade Activation Mito_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols for Calcium Imaging Assays with Deltorphin-II Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin-II is a naturally occurring, highly potent and selective agonist for the delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] Activation of the DOR by agonists such as this compound initiates a cascade of intracellular signaling events, which can include the mobilization of intracellular calcium ([Ca2+]i). Monitoring these changes in [Ca2+]i provides a robust and high-throughput method for studying DOR activation, identifying novel ligands, and characterizing their pharmacological properties.

This document provides detailed application notes and protocols for performing calcium imaging assays using this compound stimulation, primarily focusing on methodologies employing fluorescent calcium indicators like Fluo-4 AM in cell lines recombinantly expressing the delta-opioid receptor, such as Chinese Hamster Ovary (CHO) cells.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters for calcium imaging assays with this compound and general performance metrics for similar GPCR assays.

ParameterValueCell LineNotes
This compound EC50 ~5 x 10⁻⁹ MJurkat T-cells (transfected with DOR)[1]
This compound EC50 14 nMSH-SY5Y (endogenous DOR)
General Agonist EC50 3.3 nM (NPS)CHO cells expressing NPSRRepresentative of a GPCR agonist in a CHO cell calcium assay.[2]

Table 1: Reported EC50 Values for this compound and a Representative GPCR Agonist in Calcium Mobilization Assays.

ParameterValueCell LineNotes
Signal-to-Background (S/B) Ratio 2.5CHO cells expressing NPSRAgonist stimulation mode.[2]
Signal-to-Background (S/B) Ratio 3.1 - 5.5CHO-M1 and CHO-K1 cellsVaries with assay kit and conditions.[3]
Z' Factor 0.71CHO cells expressing NPSRAgonist stimulation mode.[2]
Z' Factor 0.72 - 0.84CHO-GPR88 and CHO-M1 cellsDemonstrates a robust assay.[3][4]

Table 2: Typical Assay Performance Metrics for GPCR-Mediated Calcium Flux Assays in CHO Cells.

Signaling Pathway

Activation of the delta-opioid receptor by this compound primarily couples to inhibitory G-proteins (Gαi/o). However, evidence also suggests coupling to Gαq in certain contexts, leading to the activation of Phospholipase C (PLC).[5] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

Deltorphin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Deltorphin This compound DOR Delta-Opioid Receptor (DOR) Deltorphin->DOR Binds G_protein Gαq/i/o βγ DOR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_release ER->Ca_release Opens Ca²⁺ channels Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Fluo4 Fluo-4 Ca_increase->Fluo4 Binds to Fluorescence Fluorescence Fluo4->Fluorescence

This compound induced calcium signaling pathway.

Experimental Protocols

Protocol 1: Calcium Imaging Assay using Fluo-4 AM in CHO-DOR Cells

This protocol is designed for a 96- or 384-well plate format and is suitable for use with a fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Materials:

  • CHO cells stably expressing the human delta-opioid receptor (CHO-DOR)

  • Cell culture medium (e.g., F-12K with 10% FBS, appropriate selection agents)

  • This compound

  • Fluo-4 AM

  • Pluronic F-127

  • Probenecid (B1678239) (optional, but recommended for CHO cells)[6]

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 (Assay Buffer)

  • Anhydrous DMSO

  • Poly-D-lysine coated black-walled, clear-bottom microplates

Reagent Preparation:

  • This compound Stock Solution (1 mM): Dissolve this compound in sterile water or a suitable buffer to create a 1 mM stock solution. Aliquot and store at -20°C or -80°C.

  • Fluo-4 AM Stock Solution (1-5 mM): Dissolve Fluo-4 AM in anhydrous DMSO. Prepare fresh or store in small aliquots at -20°C, protected from light and moisture.[7]

  • Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO. Store at room temperature.

  • Probenecid Stock Solution (250 mM): Dissolve probenecid in 1N NaOH and dilute with Assay Buffer to the final concentration. Adjust pH to 7.4.[3]

  • Dye Loading Buffer: Prepare fresh before use. For a final concentration of 4 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid in Assay Buffer, mix the stock solutions accordingly. Vortex thoroughly.

Procedure:

  • Cell Plating:

    • The day before the assay, seed CHO-DOR cells into poly-D-lysine coated black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well for a 96-well plate).[8]

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • On the day of the assay, aspirate the cell culture medium from the wells.

    • Wash the cells once with Assay Buffer.

    • Add the prepared Dye Loading Buffer to each well (e.g., 100 µL for a 96-well plate).[9]

    • Incubate the plate for 60 minutes at 37°C, protected from light.[9]

    • Note: Do not wash the cells after dye loading if using a no-wash assay formulation. If high background is an issue, a gentle wash with Assay Buffer (containing probenecid, if used) can be performed.

  • Compound Addition and Fluorescence Measurement:

    • Prepare a dilution series of this compound in Assay Buffer in a separate compound plate.

    • Place both the cell plate and the compound plate into the fluorescent plate reader (e.g., FLIPR).

    • Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[9]

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument's liquid handler will then add the this compound dilutions to the cell plate.

    • Continue to record the fluorescence signal for at least 90-120 seconds to capture the peak calcium response and its subsequent decay.[10]

Data Analysis:

  • The change in fluorescence is typically expressed as the difference between the peak fluorescence after compound addition and the baseline fluorescence.

  • Plot the fluorescence change against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

  • Calculate the Signal-to-Background (S/B) ratio and the Z' factor to assess assay quality.

    • S/B = (Mean signal of maximal stimulation) / (Mean signal of vehicle control) [3]

    • Z' = 1 - [(3 * SD of maximal stimulation + 3 * SD of vehicle control) / |Mean of maximal stimulation - Mean of vehicle control|] [3]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis seed_cells Seed CHO-DOR cells in black-walled, clear-bottom plates incubate_overnight Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight prepare_reagents Prepare Dye Loading Buffer and this compound dilutions incubate_overnight->prepare_reagents dye_loading Load cells with Fluo-4 AM (60 min, 37°C) prepare_reagents->dye_loading place_in_reader Place cell and compound plates in FLIPR dye_loading->place_in_reader measure_fluorescence Measure baseline, add compound, and record kinetic response place_in_reader->measure_fluorescence analyze_data Calculate ΔF, plot dose-response curve, determine EC50 measure_fluorescence->analyze_data quality_control Calculate S/B ratio and Z' factor analyze_data->quality_control

References

Application Notes and Protocols for Studying Deltorphin-II Effects on Colonic Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deltorphin-II, a potent and highly selective agonist for the delta-opioid receptor, has demonstrated significant effects on gastrointestinal function, particularly in modulating colonic motility.[1] These application notes provide detailed protocols for investigating the mechanisms and effects of this compound, catering to researchers in pharmacology, physiology, and gastroenterology.

Data Presentation

The following tables summarize the quantitative effects of this compound on colonic motility based on available in vivo data.

Table 1: In Vivo Effect of Intracerebroventricularly Administered this compound on Colonic Bead Expulsion in Rats

This compound Dose (µ g/rat )Mean Bead Expulsion Time (minutes)% Increase in Expulsion Time (compared to control)
Vehicle (Control)Data not specified0%
0.2Dose-related increaseCalculable from raw data
1.0Dose-related increaseCalculable from raw data
10.0Dose-related increaseCalculable from raw data

Source:[1]. Note: The original study reported a dose-related inhibition of colonic bead expulsion, indicating an increase in expulsion time. Specific mean times and percentages would need to be extracted from the original publication's data.

Experimental Protocols

In Vivo Protocol: Colonic Bead Expulsion Assay

This protocol is designed to assess the in vivo effects of this compound on colonic propulsive motility in a rat model.[1]

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle (e.g., saline)

  • Glass beads (3 mm diameter)

  • Surgical lubricant

  • Intracerebroventricular or spinal injection apparatus

  • Timing device

Procedure:

  • Acclimatize rats to the experimental environment to minimize stress.

  • Gently insert a lubricated glass bead into the distal colon, approximately 2 cm from the anal verge.

  • Administer the desired dose of this compound or vehicle via the chosen route (intracerebroventricular or spinal).

  • Immediately after administration, place the rat in an individual cage and start the timer.

  • Observe the rat continuously and record the time taken to expel the glass bead.

  • The primary endpoint is the latency to bead expulsion. An increase in this time indicates an inhibitory effect on colonic motility.

In Vitro Protocol: Organ Bath Studies on Isolated Colonic Strips

This protocol details the methodology for examining the direct effects of this compound on the contractility of colonic smooth muscle.

Materials:

  • Male rats or mice

  • Krebs-bicarbonate solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • This compound

  • Organ bath system with isometric force transducers

  • Data acquisition software

  • Carbogen gas (95% O2, 5% CO2)

  • Electrical field stimulation (EFS) electrodes

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal and immediately excise the distal colon.

    • Place the tissue in ice-cold, carbogen-aerated Krebs solution.

    • Gently flush the lumen to remove fecal content.

    • Dissect the colon to prepare longitudinal and circular smooth muscle strips (approximately 1.5 cm long and 0.5 cm wide).

  • Experimental Setup:

    • Mount the muscle strips in organ baths containing Krebs solution at 37°C, continuously bubbled with carbogen.

    • Attach one end of the strip to a fixed point and the other to an isometric force transducer.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for 60-90 minutes, with regular changes of the Krebs solution.

  • Data Collection:

    • Record baseline spontaneous contractile activity (frequency and amplitude).

    • To assess neurogenic responses, apply electrical field stimulation (EFS) with parameters such as 50 V, 1 ms (B15284909) pulse duration, at a frequency of 5-10 Hz for 30 seconds.

    • Introduce this compound into the bath in a cumulative concentration-dependent manner (e.g., 10⁻⁹ to 10⁻⁶ M).

    • Record the changes in spontaneous and EFS-induced contractions at each concentration.

    • To confirm receptor specificity, the protocol can be repeated in the presence of a delta-opioid receptor antagonist like naltrindole.

Data Analysis:

  • Measure the amplitude and frequency of spontaneous contractions.

  • Measure the peak amplitude of EFS-induced contractions.

  • Express the responses as a percentage of the baseline or a maximal response to a standard agonist (e.g., carbachol).

  • Construct concentration-response curves to determine the potency (EC₅₀) and efficacy of this compound.

Visualizations

This compound Signaling Pathway in Enteric Neurons

Deltorphin_II_Signaling Deltorphin_II This compound DOR δ-Opioid Receptor (DOR) Deltorphin_II->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-Gated Ca²⁺ Channel G_betagamma->Ca_channel Inhibits K_channel GIRK K⁺ Channel G_betagamma->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Neurotransmitter_release ↓ Neurotransmitter Release (e.g., Acetylcholine) Ca_influx->Neurotransmitter_release K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neuron_excitability ↓ Neuronal Excitability K_efflux->Neuron_excitability Neuron_excitability->Neurotransmitter_release Motility ↓ Colonic Motility Neurotransmitter_release->Motility

Caption: Signaling cascade of this compound in enteric neurons.

Experimental Workflow for In Vitro Organ Bath Studies

Organ_Bath_Workflow A 1. Tissue Preparation: Excise colon and prepare longitudinal/circular muscle strips B 2. Mounting & Equilibration: Mount strips in organ bath, apply 1g tension, equilibrate for 60-90 min A->B C 3. Baseline Recording: Record spontaneous contractile activity B->C D 4. EFS Application: Apply Electrical Field Stimulation to elicit neurogenic contractions C->D E 5. Drug Application: Add this compound in a cumulative concentration-response manner D->E F 6. Data Recording: Record changes in spontaneous and EFS-induced contractions E->F G 7. Antagonist Study (Optional): Repeat with a DOR antagonist (e.g., naltrindole) F->G H 8. Data Analysis: Measure frequency and amplitude, construct dose-response curves F->H G->H

Caption: Workflow for in vitro organ bath experiments.

References

Application Notes and Protocols: Investigating Appetite Regulation with Deltorphin-II

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Deltorphins are a class of naturally occurring opioid peptides with exceptionally high affinity and selectivity for the delta (δ)-opioid receptor.[1][2][3] [D-Ala2]deltorphin II, a common and potent analogue, is a valuable pharmacological tool for elucidating the physiological roles of δ-opioid receptors (DORs) in vivo.[4][5] While the role of mu (μ)-opioid receptors in promoting hedonic food consumption is well-established, the function of δ-opioid signaling in homeostatic and hedonic feeding is less clear, presenting a key area for investigation.[6][7] Endogenous opioids and their receptors are widely expressed in hypothalamic appetite circuits, suggesting a potential role in regulating food intake.[6][8]

This document provides detailed protocols for using [D-Ala2]deltorphin II to investigate the role of δ-opioid receptors in appetite regulation. It includes methodologies for in-vivo behavioral assays, surgical procedures, and biochemical validation, supported by quantitative data from relevant studies.

Quantitative Data Summary

The following tables summarize reported dosages and effects of Deltorphin-II and other relevant opioid receptor ligands in behavioral and functional assays. Direct dose-response data for this compound on food intake is limited; therefore, data from related behavioral paradigms are included to guide dose selection.

Table 1: In Vivo Administration of Opioid Peptides and Observed Effects in Rodents

CompoundAgonist/Antagonist ForRoute of AdministrationDose RangeSpeciesObserved EffectCitation(s)
[D-Ala2]deltorphin IIδ-opioid Receptor (DOR) AgonistIntracerebroventricular (i.c.v.)0.01 - 10 nmolMousePotent, dose-dependent antinociception.[4]
[D-Ala2]deltorphin IIδ-opioid Receptor (DOR) AgonistIntra-accumbens infusion5 µM (via reverse dialysis)RatIncreased locomotor activity and dopamine (B1211576) release.[9]
DPDPEδ-opioid Receptor (DOR) AgonistIntra-accumbens infusion4 nmolRatNo significant effect on palatable food intake; significant increase in locomotor activity.[7]
DAMGOμ-opioid Receptor (MOR) AgonistIntra-accumbens infusion0.25 nmolRatRobustly increased palatable food intake.[7]
NaltrexoneNon-selective Opioid AntagonistIntraperitoneal (i.p.) / Subcutaneous (s.c.)0.1 - 10 mg/kgRatDecreases food intake induced by Agouti-related protein (Agrp).[8]

Table 2: In Vitro Receptor Binding and Activation Data

LigandReceptor TargetAssay TypePreparationKey FindingCitation(s)
[D-Ala2]deltorphin IIδ-opioid Receptor (DOR)Radioligand BindingRodent brain membranesHigh affinity and selectivity for DOR over MOR and KOR.[2]
[D-Ala2]deltorphin IIδ-opioid Receptor (DOR)[³⁵S]GTPγS BindingRodent brain membranesPotent agonist, stimulates G-protein activation upon binding to DOR.[10][11]
Ile⁵,⁶-deltorphin IIδ-opioid Receptor (DOR)[³⁵S]GTPγS BindingRat brain membranesUsed as a selective DOR agonist to characterize other compounds.[11]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound acts as a selective agonist at the δ-opioid receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). Activation of this pathway typically leads to inhibitory downstream effects.

Deltorphin_Signaling cluster_cell Neuron Deltorphin This compound DOR δ-Opioid Receptor (GPCR) Deltorphin->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannels Ion Channels (Ca²⁺, K⁺) G_protein->IonChannels Modulates cAMP cAMP AC->cAMP Converts ATP to Response Decreased Neuronal Excitability cAMP->Response IonChannels->Response

Caption: Simplified signaling cascade following this compound binding to the δ-opioid receptor.

Experimental Workflow for Food Intake Studies

A typical workflow for assessing the effect of centrally administered this compound on feeding behavior in rodents.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase A Animals Acclimated to Housing & Diet B Stereotaxic Surgery: i.c.v. Cannula Implantation A->B C Post-Surgical Recovery (7-10 Days) B->C D Habituation to Feeding Chambers C->D E Baseline Food Intake Measurement (e.g., 24h) D->E F i.c.v. Microinjection: This compound vs. Vehicle E->F G Post-Injection Monitoring: Food Intake & Behavior F->G H Data Collection: Food Consumed (g), Spillage, Locomotor Activity G->H I Statistical Analysis H->I

Caption: Workflow for in vivo studies of this compound's effect on food intake.

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Intracerebroventricular (i.c.v.) Cannulation

This protocol is for the surgical implantation of a guide cannula to allow for direct injection of this compound into the cerebral ventricles, bypassing the blood-brain barrier.[1]

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Guide cannula (e.g., 22-gauge) and dummy cannula

  • Surgical drill

  • Dental cement

  • Analgesics for post-operative care

  • Sterile saline

Procedure:

  • Anesthesia: Anesthetize the animal (e.g., rat or mouse) and mount it securely in the stereotaxic frame. Apply eye ointment to prevent drying.

  • Incision: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

  • Coordinate Targeting: Identify the bregma. Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (a common target).

  • Drilling: Drill a small burr hole at the target coordinates, being careful not to damage the underlying dura mater.

  • Cannula Implantation: Slowly lower the guide cannula to the predetermined depth.[1]

  • Fixation: Secure the cannula to the skull using dental cement.

  • Closure: Suture the scalp incision around the implant. Insert a dummy cannula into the guide cannula to maintain patency.

  • Recovery: Administer post-operative analgesics and allow the animal to recover for 7-10 days before any experiments.[1] Monitor the animal for signs of infection or distress.

Protocol 2: Food Intake and Behavioral Monitoring

This protocol details the measurement of food intake and associated behaviors following i.c.v. administration of this compound.

Materials:

  • Cannulated animals (from Protocol 1)

  • Injection needle (sized to fit inside the guide cannula)

  • Microsyringe pump

  • [D-Ala2]deltorphin II solution (dissolved in sterile saline)

  • Vehicle control (sterile saline)

  • Feeding chambers/home cages with pre-weighed food

  • Video recording equipment (optional, for locomotor analysis)

Procedure:

  • Habituation: Acclimate the animals to the testing environment (e.g., feeding chambers) for several days prior to the experiment.

  • Baseline Measurement: Measure and record baseline food and water intake for at least 24 hours before the injection day.

  • Drug Administration:

    • Gently restrain the conscious animal. Remove the dummy cannula and insert the injection needle, which is connected to a microsyringe.[1]

    • Infuse the substance (this compound or vehicle) slowly (e.g., 0.5-1 µL/min) to avoid causing distress.[1]

    • After infusion, leave the injector in place for an additional minute to allow for diffusion, then replace the dummy cannula.

  • Post-Injection Monitoring:

    • Immediately return the animal to its cage with a pre-weighed amount of food (standard chow or a palatable high-fat diet).[7]

    • Measure food intake at specific time points (e.g., 1, 2, 4, and 24 hours post-injection). Account for any spillage by weighing it separately.

    • Simultaneously, record locomotor activity. This is critical, as some δ-agonists have been shown to increase locomotion, which can be a confounding factor in interpreting feeding data.[7]

  • Data Analysis: Calculate the cumulative food intake for each group (Vehicle vs. This compound dose). Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if this compound significantly altered food consumption compared to the control group.

Protocol 3: [³⁵S]GTPγS Binding Assay for Receptor Activation

This biochemical assay confirms that this compound is acting as an agonist at the δ-opioid receptor in brain tissue by measuring G-protein activation.

Materials:

  • Rodent brain tissue (e.g., cortex, striatum)

  • [³⁵S]GTPγS (radioligand)

  • This compound

  • GDP, unlabeled GTPγS

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl)

  • Membrane preparation reagents (homogenizer, centrifuge)

  • Scintillation counter and fluid

  • Brandel cell harvester or equivalent filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the membranes multiple times to remove endogenous ligands.

  • Assay Reaction: In assay tubes, combine the prepared membranes with assay buffer containing a fixed concentration of GDP.

  • Ligand Addition: Add increasing concentrations of this compound to the tubes.

    • Basal Binding: Tubes containing only membranes and GDP.

    • Non-specific Binding: Tubes containing membranes, GDP, and a high concentration of unlabeled GTPγS.[10]

  • Initiate Reaction: Add [³⁵S]GTPγS to all tubes to start the binding reaction.

  • Incubation: Incubate the mixture at 30°C for 60 minutes.[10]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[10]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding as a function of this compound concentration to generate a dose-response curve and determine potency (EC₅₀) and efficacy (Emax). An increase in [³⁵S]GTPγS binding indicates agonist-induced G-protein activation.

References

Troubleshooting & Optimization

Improving the stability of Deltorphin-II solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Deltorphin-II solutions for long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and efficacy of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound for long-term stability? A1: For long-term storage, lyophilized this compound peptides should be stored at -20°C or -80°C.[1][2] When stored under these conditions, the peptide is stable for months to years. It is crucial to prevent moisture absorption, so allow the vial to warm to room temperature in a desiccator before opening.[2]

Q2: What is the recommended procedure for reconstituting lyophilized this compound? A2: The initial solvent of choice depends on the peptide's net charge. This compound is an acidic peptide due to the glutamic acid residue. Therefore, you should start by attempting to dissolve it in sterile, distilled water. If solubility is poor, you can add a small amount of a basic solution like 0.1M ammonium (B1175870) bicarbonate to raise the pH and aid dissolution.[2] For highly hydrophobic analogs, a small amount of an organic solvent like DMSO can be used to first dissolve the peptide, followed by a slow, dropwise dilution with the desired aqueous buffer.[2][3]

Q3: How long are this compound solutions stable, and how should they be stored? A3: Once in solution, the stability of this compound is limited. For short-term storage (up to one week), solutions can be kept at 4°C.[2] For longer-term storage (months), it is highly recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can lead to degradation.[1][2][4]

Q4: What are the primary degradation pathways for this compound? A4: Like other peptides, this compound is susceptible to several degradation pathways, including:

  • Hydrolysis: Cleavage of the peptide backbone, which can be acid or base-catalyzed.

  • Deamidation: The amide group on the C-terminus can be hydrolyzed to a carboxylic acid.

  • Oxidation: Although this compound does not contain the highly susceptible methionine, other residues can be subject to oxidation, though at a slower rate.

The presence of a D-alanine at the second position makes [D-Ala2]deltorphin II highly resistant to enzymatic degradation by aminopeptidases.[2][5]

Q5: How can I prevent microbial contamination in my this compound solutions during long-term experiments? A5: To prevent microbial growth in your stock and working solutions, always use sterile reagents and aseptic techniques during preparation. It is also recommended to filter-sterilize the final peptide solution through a 0.22 µm filter before storage or use in cell culture.[4] For very long-term experiments, the addition of a broad-spectrum antibiotic/antimycotic solution may be considered, but its compatibility with the specific experimental system must be validated.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation upon reconstitution or dilution - Peptide concentration is too high.- The pH of the solution is at the isoelectric point of the peptide.- Adding a peptide dissolved in an organic solvent too quickly to an aqueous buffer.- Try dissolving at a lower concentration.- Adjust the pH of the solution. For acidic peptides like this compound, a slightly basic pH can improve solubility.[2]- When diluting from an organic solvent stock, add the peptide solution dropwise into the aqueous buffer while gently stirring.[2]
Loss of biological activity over time - Degradation: The peptide is degrading due to improper storage (e.g., repeated freeze-thaw cycles, storage at 4°C for extended periods).- Adsorption: The peptide is adsorbing to the surface of plastic or glass vials, especially at low concentrations.- Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles.[1][2][4]- Use low-protein-binding microcentrifuge tubes and pipette tips.[2]- Consider including a carrier protein like Bovine Serum Albumin (BSA) in buffers for in vitro assays to prevent non-specific binding and adsorption.[2]
Inconsistent experimental results - Inaccurate peptide concentration due to hygroscopic nature of lyophilized powder.- Pipetting errors.- Contamination of stock solutions.- Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening and weighing.[2]- Use calibrated pipettes and proper pipetting techniques.- Prepare fresh working solutions from a properly stored stock aliquot for each experiment.

Quantitative Data Summary

The stability of deltorphin (B1670231) analogs is significantly influenced by their amino acid sequence. The substitution of L-amino acids with D-amino acids at position 2 dramatically increases resistance to enzymatic degradation.

Table 1: In Vitro Half-Life of Deltorphin Analogs in Biological Matrices

Deltorphin AnalogBiological MatrixHalf-LifeReference
[D-Ala2]deltorphin IMouse Brain Homogenate (15%)4.8 hours[6]
[D-Ala2, Ser4, D-Ala5]deltorphin IMouse Brain Homogenate (15%)> 15 hours[6]
Deltorphin A (contains D-Met)Rat Plasma131.6 minutes[2]
Deltorphin A (contains D-Met)Rat Brain Homogenate57.4 minutes[2]

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Assays

This protocol provides a general methodology for solubilizing this compound for use in in vitro experiments.

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents moisture condensation.[2]

  • Initial Solvent Selection: Add the required volume of sterile, high-purity water to the vial to achieve the desired stock concentration (e.g., 1 mM).

  • Aid Dissolution:

    • Gently vortex the vial.

    • If the peptide does not fully dissolve, briefly sonicate the solution in an ultrasonic bath.[2][3]

    • If solubility remains an issue, add a small volume (e.g., 1-2 µL) of 0.1 M ammonium bicarbonate to slightly increase the pH.[2]

  • Final Steps:

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Filter-sterilize the solution using a 0.22 µm syringe filter, especially if it will be used in cell culture.[4]

    • Prepare single-use aliquots in low-protein-binding tubes and store them at -80°C.[2][4]

Protocol 2: In Vitro Stability Assay of this compound in Cell Culture Medium

This protocol outlines a method to assess the stability of this compound in your specific long-term experimental conditions.

  • Preparation:

    • Prepare a working solution of this compound (e.g., 10 µM) in your cell culture medium of choice.

    • Dispense aliquots of this solution into sterile, low-protein-binding tubes, one for each time point.

  • Incubation:

    • Incubate the tubes under the same conditions as your long-term experiment (e.g., 37°C, 5% CO₂).

    • Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Collection:

    • At each time point, remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation.

  • Analysis:

    • Once all time points are collected, analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound remaining.

    • Use a C18 reverse-phase column with a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at 220 nm or 280 nm.

  • Data Interpretation:

    • Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time to determine its stability profile under your experimental conditions.

Visualizations

This compound Signaling Pathway

This compound is a selective agonist for the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves coupling to inhibitory G-proteins (Gαi/o).[7][8][9]

Deltorphin_Signaling cluster_membrane Plasma Membrane DOR δ-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase ATP ATP cAMP cAMP AC->cAMP K_channel K+ Channel Cell_Response Cellular Response (e.g., ↓ Neuronal Excitability) K_channel->Cell_Response Modulates Ca_channel Ca2+ Channel Ca_channel->Cell_Response Modulates Deltorphin This compound Deltorphin->DOR Binds G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits ATP->cAMP Converts cAMP->Cell_Response Modulates

Caption: Canonical signaling pathway of this compound via the delta-opioid receptor.

Experimental Workflow for Assessing this compound Stability

This workflow outlines the key steps to evaluate the stability of your this compound solutions and ensure their activity for long-term experiments.

Caption: Workflow for ensuring the stability and activity of this compound solutions.

References

Troubleshooting Deltorphin-II dose-response curves in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deltorphin-II in vitro. The following information is designed to help identify and resolve common experimental challenges encountered when generating and interpreting dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring opioid peptide that is a highly potent and selective agonist for the delta (δ)-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2][3] Its primary mechanism of action involves binding to and activating δ-opioid receptors, which are primarily coupled to inhibitory G-proteins (Gαi/o). This activation leads to a cascade of intracellular signaling events, most notably the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels.[1][4]

Q2: What are the common in vitro assays used to characterize this compound activity?

Common in vitro assays for this compound include:

  • Radioligand Binding Assays: These are used to determine the binding affinity (Ki) of this compound to the δ-opioid receptor.[1][3][5]

  • cAMP Inhibition Assays: These functional assays measure the ability of this compound to inhibit the production of cAMP, typically after stimulation with forskolin (B1673556).[4][6]

  • [³⁵S]GTPγS Binding Assays: This functional assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon receptor stimulation by this compound.[1][2][6]

  • β-arrestin Recruitment Assays: These assays assess the recruitment of β-arrestin to the activated δ-opioid receptor, which is involved in receptor desensitization and internalization.[6][7]

Q3: What are the expected potency (EC₅₀/IC₅₀) and binding affinity (Ki) values for this compound?

The potency and affinity of this compound can vary depending on the assay, cell type, and experimental conditions. However, it is generally expected to have high affinity and potency in the nanomolar to sub-nanomolar range. Refer to the data presentation section for a summary of reported values.

Q4: How should I handle and store my this compound peptide?

Proper handling and storage are critical for maintaining the stability and activity of this compound.[8]

  • Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or -80°C.[9] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture absorption.[8]

  • Stock Solutions: Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][9] Peptide solutions are generally stable for a limited time at 4°C.

  • Solvents: The choice of solvent for reconstitution depends on the peptide's properties. Sterile, distilled water is often a suitable choice.[9]

Troubleshooting Guide for Dose-Response Curves

This guide addresses common issues encountered during this compound dose-response experiments.

Problem 1: No response or a very weak response at all concentrations.
Potential Cause Troubleshooting Steps
Inactive Peptide - Verify the correct storage of your this compound stock. Improper storage can lead to degradation.[8] - Prepare a fresh stock solution from lyophilized powder. - Confirm the peptide's activity with a positive control assay or a different batch.
Low Receptor Expression - Ensure the cell line used expresses a sufficient number of δ-opioid receptors. - Verify receptor expression using techniques like qPCR or Western blot.
Incorrect Assay Conditions - Optimize incubation times and temperatures for your specific assay. - Ensure the composition of your assay buffer (e.g., pH, ion concentrations) is appropriate.
Cell Health Issues - Use cells that are healthy and in the exponential growth phase. - Ensure cell density is consistent across experiments.
Problem 2: The dose-response curve is shifted to the right (higher EC₅₀).
Potential Cause Troubleshooting Steps
Peptide Degradation - Prepare fresh dilutions of this compound for each experiment. - Minimize the time the peptide is in solution at room temperature.[8]
Presence of an Antagonist - Ensure there are no contaminating antagonists in your cell culture medium or assay buffer. - A competitive antagonist will cause a parallel rightward shift of the curve.[10]
Receptor Desensitization - Prolonged exposure to an agonist can lead to receptor desensitization.[11] - Minimize pre-incubation times with this compound.
Assay Conditions - High cell density can sometimes lead to an apparent decrease in potency. - Ensure the concentration of other reagents (e.g., forskolin in a cAMP assay) is optimal.
Problem 3: The dose-response curve is shallow or does not reach a full plateau (incomplete curve).
Potential Cause Troubleshooting Steps
Insufficient Concentration Range - Extend the range of this compound concentrations tested, particularly to higher concentrations.[12]
Partial Agonism - In some systems, this compound may act as a partial agonist, resulting in a lower maximal response compared to a full agonist.
Compound Solubility Issues - Visually inspect the highest concentrations of your dilutions for any signs of precipitation.
Data Normalization - Ensure your data is properly normalized to positive and negative controls to accurately define the top and bottom plateaus of the curve.[13]
Problem 4: High variability between replicate wells.
Potential Cause Troubleshooting Steps
Inconsistent Cell Plating - Ensure a homogenous cell suspension before and during plating. - Use calibrated pipettes and proper pipetting techniques.[14][15]
Edge Effects - Avoid using the outer wells of the microplate for experimental samples. Fill them with media or PBS to create a humidity barrier.[14]
Reagent Inconsistency - Use the same batch of reagents (media, serum, etc.) for all experiments within a set.[15]
Inaccurate Pipetting - Calibrate and regularly check the accuracy of your pipettes.[14]

Data Presentation

The following tables summarize reported in vitro potency and binding affinity values for this compound. Note that these values can vary based on the specific experimental conditions.

Table 1: In Vitro Functional Potency (EC₅₀/IC₅₀) of this compound

Assay TypeReceptorCell Line/TissuePotency (nM)Reference
[³⁵S]GTPγS Bindingδ-OpioidSH-SY5Y cells~1-10[16]
cAMP Inhibitionδ-OpioidHEK293 cellsVaries[17]
GIRK Channel Activationδ-OpioidN/AVaries[1]

Table 2: In Vitro Binding Affinity (Ki) of this compound

RadioligandReceptorCell Line/TissueAffinity (Ki, nM)Reference
[³H]DPDPEδ-OpioidBE(2)-C cells0.31[18]
Variousδ-OpioidRat Brain~0.5[2]
Variousδ-OpioidN/A0.13[3]

Experimental Protocols

Detailed Protocol: cAMP Inhibition Assay

This protocol provides a general framework for a cAMP inhibition assay using a cell line expressing the δ-opioid receptor (e.g., CHO-DOR or HEK293-DOR).

  • Cell Culture and Plating:

    • Culture cells in the appropriate growth medium until they reach 80-90% confluency.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

  • Assay Preparation:

    • Wash the cells with a serum-free medium or a suitable assay buffer.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period to prevent the degradation of cAMP.[6]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the different concentrations of this compound to the appropriate wells.

    • Include a vehicle control (buffer with no peptide).

  • Stimulation of Adenylyl Cyclase:

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.[6]

    • The concentration of forskolin should be optimized to produce a submaximal cAMP response.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).[6]

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis:

    • Normalize the data to the forskolin-only treated wells (representing 100% response) and the basal control (0% response).

    • Plot the percentage of inhibition of the forskolin-stimulated response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC₅₀ value.

Mandatory Visualizations

Deltorphin_II_Signaling_Pathway Deltorphin_II This compound DOR δ-Opioid Receptor (GPCR) Deltorphin_II->DOR Binds G_protein Gαi/oβγ DOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: this compound signaling pathway.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (DOR-expressing) Plate_Cells Plate Cells Cell_Culture->Plate_Cells Peptide_Prep Prepare this compound Serial Dilutions Add_Peptide Add this compound Peptide_Prep->Add_Peptide Plate_Cells->Add_Peptide Incubate Incubate Add_Peptide->Incubate Detect_Signal Detect Signal (e.g., cAMP levels) Incubate->Detect_Signal Normalize Normalize Data Detect_Signal->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate EC₅₀/IC₅₀ Plot->Calculate

Caption: Experimental workflow for a dose-response curve.

Troubleshooting_Tree Start Problem with Dose-Response Curve No_Response No/Weak Response Start->No_Response Shifted_Curve Right-Shifted Curve Start->Shifted_Curve Shallow_Curve Shallow/Incomplete Curve Start->Shallow_Curve High_Variability High Variability Start->High_Variability Check_Peptide Check Peptide Activity & Storage No_Response->Check_Peptide Check_Cells Verify Cell Health & Receptor Expression No_Response->Check_Cells Check_Antagonist Rule out Antagonist Contamination Shifted_Curve->Check_Antagonist Check_Degradation Assess Peptide Degradation Shifted_Curve->Check_Degradation Check_Concentration Extend Concentration Range Shallow_Curve->Check_Concentration Check_Normalization Review Data Normalization Shallow_Curve->Check_Normalization Check_Plating Review Cell Plating Technique High_Variability->Check_Plating Check_Pipetting Verify Pipette Calibration High_Variability->Check_Pipetting

Caption: Troubleshooting decision tree.

References

Technical Support Center: Optimizing Deltorphin-II for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Deltorphin-II. This resource is designed for researchers, scientists, and drug development professionals using this compound in cell-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a naturally occurring heptapeptide (B1575542) that is a highly potent and selective agonist for the delta-opioid receptor (δ-opioid receptor or DOR).[1][2] The δ-opioid receptor is a G-protein coupled receptor (GPCR). Upon binding this compound, the receptor primarily couples to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism for its biological effects.

Q2: What does it mean that this compound is a "biased agonist"?

A2: this compound is considered a G-protein biased agonist.[3] This means it preferentially activates the G-protein signaling pathway (leading to cAMP inhibition) over the β-arrestin recruitment pathway.[3] This is a critical consideration, as assays measuring β-arrestin recruitment will show very low potency or efficacy for this compound compared to assays measuring G-protein activation.[3]

Q3: What are the best cell lines to use for this compound assays?

A3: The most common cell lines used are Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells that have been stably transfected to express the human δ-opioid receptor (often abbreviated as CHO-DOR or HEK-DOR). Using a cell line with a high receptor expression level is crucial for obtaining a robust signal window.

Q4: How should I dissolve and store this compound?

A4: this compound is soluble in sterile water at concentrations up to 1 mg/ml. For preparing more concentrated stock solutions, Dimethyl Sulfoxide (DMSO) can be used.[1] When preparing for cell-based assays, it is crucial to ensure the final concentration of DMSO in the well is low (typically <0.5%) to avoid cytotoxicity. Store lyophilized peptide desiccated at -20°C. Stock solutions should be stored at -20°C or -80°C for long-term stability; avoid repeated freeze-thaw cycles.

Q5: Why is there a large difference between the binding affinity (Ki) and the functional potency (EC50) of my this compound analog?

A5: This discrepancy can be due to several factors:

  • Biased Agonism: As mentioned, your functional assay might be measuring a pathway that is not strongly activated by this compound, such as β-arrestin recruitment.[3]

  • Assay Conditions: Differences in cell line, receptor expression levels, and specific assay buffer components can all influence the observed functional potency.[3]

  • Ligand Instability: Peptides like this compound can be degraded by proteases in the cell culture medium. It is highly recommended to include protease inhibitors in your assay buffer.[3]

  • Partial Agonism: The analog may be a partial agonist, unable to elicit the full maximal response compared to a full agonist.

Data Presentation: Functional Potency of this compound

The following tables summarize the functional potency (EC₅₀) of this compound in common cell-based assays.

Table 1: this compound Potency in G-Protein Activation Assays

Cell LineAssay TypeMeasured EffectEC₅₀ (nM)
CHO-hDORcAMP InhibitionInhibition of adenylyl cyclase~0.8 - 4.6
CHO-hDOR[³⁵S]GTPγS BindingG-protein activation~1 - 5[3]

Table 2: this compound Potency in β-Arrestin Recruitment Assays

Cell LineAssay TypeMeasured EffectEC₅₀ (nM)Efficacy
HEK293β-Arrestin 2 RecruitmentRecruitment of β-arrestin 2>1000[3]Very Low / Negligible[3]

Note: The data clearly illustrates the G-protein bias of this compound, which is highly potent in assays measuring G-protein activation but shows minimal activity in β-arrestin recruitment assays.[3]

Experimental Protocols

Protocol 1: cAMP Inhibition Functional Assay

This protocol measures the ability of this compound to inhibit adenylyl cyclase activity via the Gαi-coupled δ-opioid receptor.

Materials:

  • CHO-DOR cells

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • Assay buffer (e.g., serum-free medium)

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • This compound

  • Protease inhibitor cocktail

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96- or 384-well white, solid-bottom assay plates

Methodology:

  • Cell Culture & Plating:

    • Culture CHO-DOR cells in appropriate media until they are 70-90% confluent.

    • Harvest cells and resuspend in assay buffer.

    • Seed the cells into 96- or 384-well plates at a pre-optimized density and incubate overnight.

  • Forskolin Stimulation:

    • Prepare a solution of forskolin in assay buffer at a concentration that gives a submaximal stimulation of cAMP production (typically determined during assay development).

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in assay buffer containing the fixed concentration of forskolin and a protease inhibitor cocktail.

  • Incubation:

    • Remove the cell culture medium from the plated cells and add the this compound/forskolin solutions.

    • Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis:

    • Plot the response (e.g., HTRF ratio) against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that produces 50% of the maximal inhibition).

Protocol 2: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This protocol measures the recruitment of β-arrestin to the activated δ-opioid receptor.

Materials:

  • Cell line co-expressing the δ-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoverX).

  • Cell plating medium.

  • Assay buffer.

  • This compound.

  • Detection reagents (Substrate and Lysis Buffer).

  • 96- or 384-well white, solid-bottom assay plates.

Methodology:

  • Cell Plating:

    • Plate the engineered cells in the assay plate at the recommended density and incubate for the specified time (e.g., overnight).

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the diluted compound to the wells containing the cells.

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Allow the plate and detection reagents to equilibrate to room temperature.

    • Add the detection reagents to each well as per the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Measurement:

    • Measure the chemiluminescent signal using a compatible plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal response. As noted, for this compound, this response is expected to be very weak.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway (Weakly Activated) DOR δ-Opioid Receptor Gi_o Gαi/o Activation DOR->Gi_o Strongly Activates Arrestin β-Arrestin Recruitment DOR->Arrestin Weakly Activates Deltorphin This compound Deltorphin->DOR Binds AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Arrestin->Internalization

This compound Signaling Pathways

G start Start culture Culture DOR-expressing cells (e.g., CHO-DOR) start->culture plate Plate cells in 96/384-well plates culture->plate prepare_ligand Prepare serial dilutions of this compound plate->prepare_ligand add_ligand Add this compound to cells (with Forskolin for cAMP assay) prepare_ligand->add_ligand incubate Incubate (e.g., 30-90 min at 37°C) add_ligand->incubate detect Add detection reagents and measure signal incubate->detect analyze Analyze data and calculate EC₅₀ detect->analyze end End analyze->end

General Experimental Workflow

G cluster_low Troubleshooting Low Signal cluster_high Troubleshooting High Background cluster_poor Troubleshooting Poor Reproducibility issue Issue Encountered low_signal Low Signal or No Response issue->low_signal e.g., Flat dose-response curve high_bg High Background issue->high_bg e.g., Low S/B ratio poor_rep Poor Reproducibility (High Variability) issue->poor_rep e.g., High %CV sol1 Check this compound Integrity (degradation?) → Use fresh stock, add protease inhibitors low_signal->sol1 sol2 Confirm Cell Health & Receptor Expression low_signal->sol2 sol3 Optimize Assay Conditions (cell density, incubation time) low_signal->sol3 sol4 Verify Correct Assay Choice (cAMP vs. β-arrestin) low_signal->sol4 sol5 Optimize Cell Density (too many cells?) high_bg->sol5 sol6 Check for Contamination (reagents, cells) high_bg->sol6 sol7 Wash Cells Before Assay (if applicable) high_bg->sol7 sol8 Standardize Cell Culture (passage number, confluency) poor_rep->sol8 sol9 Ensure Consistent Pipetting & Mixing poor_rep->sol9 sol10 Check for Edge Effects in Plate poor_rep->sol10

References

How to prevent degradation of Deltorphin-II peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Deltorphin-II. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation of this compound during experimental procedures. Our goal is to equip you with the necessary knowledge to enhance the stability and ensure the efficacy of this potent and selective delta-opioid receptor agonist.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound for long-term stability?

For long-term storage, lyophilized this compound peptides should be stored at -20°C or, preferably, -80°C.[1][2] It is crucial to keep the vial tightly capped and protected from bright light. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, as peptides are often hygroscopic.[1]

Q2: What is the recommended short-term storage for this compound peptides?

For short-term storage (days to weeks), lyophilized this compound is stable at 4°C, but storage at -20°C is still recommended to maximize stability.[1] Once reconstituted in a solution, the peptide's shelf-life is limited. A solution is generally stable for up to one week at 4°C. For longer periods, it should be stored at -20°C or -80°C.[1]

Q3: How should I reconstitute lyophilized this compound?

First, allow the vial of lyophilized peptide to warm to room temperature in a desiccator.[1] Then, add a sterile solvent. For many deltorphin (B1670231) analogs, sterile distilled water is a suitable solvent.[3] To aid dissolution, gently vortex or sonicate the vial until the solution is clear and free of particulates.[1]

Q4: Should I aliquot my reconstituted this compound solution?

Yes, it is highly recommended to prepare single-use aliquots of your peptide solution and store them at -80°C.[1] This practice helps to avoid repeated freeze-thaw cycles, which can significantly decrease the stability of the peptide.

Q5: Are there specific amino acids in the this compound sequence that are prone to degradation?

The native this compound sequence (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂) is relatively stable due to the presence of a D-alanine at position 2, which confers resistance to enzymatic degradation.[2][4] However, other deltorphin family members, like Deltorphin A (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂), contain methionine residues that are susceptible to oxidation.[1][5] When working with peptides containing methionine, cysteine, or tryptophan, it is advisable to use oxygen-free solvents for reconstitution and consider purging the vial with an inert gas like nitrogen or argon.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Rapid degradation of this compound in an in vitro or in vivo experiment. Enzymatic Degradation: The native peptide is susceptible to cleavage by peptidases present in biological matrices like plasma or tissue homogenates.[6]Solution 1: Use a stabilized analog. The most effective strategy is to use an analog with a D-amino acid at position 2, such as [D-Ala²]deltorphin II, which sterically hinders aminopeptidases.[6] Solution 2: Modify the peptide. N-terminal acetylation and C-terminal amidation can protect against exopeptidases.[6] Cyclization can also enhance stability by making the peptide less accessible to peptidases.[6] Solution 3: Optimize formulation. Encapsulating the peptide in liposomes or conjugating it to polyethylene (B3416737) glycol (PEG) can shield it from enzymatic attack.[6]
Chemical Instability: Oxidation of susceptible amino acid residues (if present in your analog) can lead to loss of activity.Solution: Use oxygen-free solvents for reconstitution and purge vials with an inert gas (nitrogen or argon).[1] Store solutions at low pH (5-6) in sterile buffers to prolong storage life.
Inconsistent or no biological activity observed. Improper Storage and Handling: Repeated freeze-thaw cycles or exposure to moisture can degrade the peptide.Solution: Aliquot peptide solutions into single-use volumes and store at -80°C.[1] Always allow the lyophilized peptide to reach room temperature in a desiccator before opening the vial.[1]
Incorrect Peptide Concentration: Inaccurate weighing of the lyophilized powder or errors in dilution.Solution: Ensure your balance is properly calibrated. When preparing stock solutions, dissolve the entire contents of the vial and determine the concentration spectrophotometrically if possible.
Variability in experimental results. Contamination of Buffers/Reagents: Protease contamination in buffers or other reagents can lead to peptide degradation.Solution: Use sterile, high-purity water and reagents. Filter-sterilize all buffers before use.[6]
Incorrect pH of Incubation Buffer: Non-physiological pH can affect both peptide stability and biological activity.Solution: Verify the pH of all buffers before use and ensure it remains stable throughout the experiment.[6]

Quantitative Data Summary

The stability of this compound and its analogs can be quantified by their half-life in various biological matrices. The following table summarizes available data from published studies.

Deltorphin Analog Biological Matrix Half-Life
[D-Ala²]deltorphin IMouse Brain Homogenate (15%)4.8 hours[6][7]
[D-Ala², Ser⁴, D-Ala⁵]deltorphin IMouse Brain Homogenate (15%)> 15 hours[6][7]
Deltorphin A (DEL-A)Rat Plasma131.6 minutes[1]
Deltorphin A (DEL-A)Rat Brain Homogenate57.4 minutes[1]
Deltorphin C (DEL-C)Rat PlasmaFully resistant to degradation[6]

Experimental Protocols

Protocol 1: In Vitro Stability Assay of this compound in Rat Plasma

This protocol provides a method to assess the enzymatic stability of this compound or its analogs in rat plasma.

1. Preparation of Rat Plasma:

  • Collect whole blood from rats into tubes containing an anticoagulant (e.g., EDTA).
  • Centrifuge at 1500 x g for 15 minutes at 4°C.
  • Carefully collect the supernatant (plasma) and store it in aliquots at -80°C until use.[6]

2. Incubation:

  • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1 mg/mL.[6]
  • In a microcentrifuge tube, add 90 µL of pre-warmed (37°C) rat plasma.
  • Add 10 µL of the this compound stock solution to the plasma to achieve a final concentration of 100 µg/mL.
  • Incubate the mixture at 37°C.[6]
  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 20 µL aliquot of the reaction mixture.[6]

3. Sample Quenching and Preparation:

  • Immediately add the 20 µL aliquot to a tube containing 40 µL of ice-cold acetonitrile (B52724) or 1% trifluoroacetic acid to precipitate plasma proteins and stop the enzymatic reaction.[6]
  • Vortex the mixture for 30 seconds.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to an HPLC vial for analysis.[6]

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 220 nm or 280 nm.[6]

5. Data Analysis:

  • Quantify the peak area of the remaining this compound analog at each time point.
  • Plot the percentage of the remaining peptide against time and calculate the half-life (t½).[6]

Visualizations

This compound Degradation and Prevention Pathways

cluster_degradation Degradation Pathways cluster_prevention Prevention Strategies Deltorphin This compound Enzymatic Enzymatic Degradation (Peptidases) Deltorphin->Enzymatic Chemical Chemical Instability (e.g., Oxidation) Deltorphin->Chemical Modification Chemical Modification - D-Amino Acid Substitution - N/C-terminal capping - Cyclization Formulation Formulation Strategy - Liposomal Encapsulation - PEGylation Handling Proper Handling & Storage - Store at -80°C - Aliquot - Avoid freeze-thaw Degraded Inactive Fragments Enzymatic->Degraded Chemical->Degraded Stable Stable this compound Modification->Stable Formulation->Stable Handling->Stable

Caption: Overview of this compound degradation pathways and preventative strategies.

Experimental Workflow for In Vitro Stability Assay

start Start prep_plasma Prepare Rat Plasma start->prep_plasma incubation Incubate this compound with Plasma at 37°C prep_plasma->incubation sampling Collect Aliquots at Different Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins sampling->quenching centrifugation Centrifuge and Collect Supernatant quenching->centrifugation hplc Analyze by HPLC centrifugation->hplc analysis Quantify Remaining Peptide & Calculate Half-life hplc->analysis end End analysis->end

Caption: Workflow for determining the in vitro stability of this compound.

References

Technical Support Center: Overcoming Poor Solubility of Synthetic Deltorphin-II Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with synthetic Deltorphin-II analogs.

Frequently Asked Questions (FAQs)

Q1: Why is my synthetic this compound analog difficult to dissolve in aqueous buffers?

A1: The solubility of synthetic peptides like this compound analogs is primarily dictated by their amino acid composition.[1][2] this compound and its analogs often contain a significant number of hydrophobic (non-polar) amino acids, such as Leucine, Valine, and Phenylalanine, which can lead to poor solubility in aqueous solutions due to aggregation.[2][3] The overall net charge of the peptide at a given pH is also a critical factor; solubility is often lowest at the peptide's isoelectric point (pI), where the net charge is zero.[2][4]

Q2: What is the first solvent I should try for dissolving my this compound analog?

A2: For most this compound analogs, the recommended starting solvent is sterile, distilled water.[5] If the peptide has a net positive or negative charge, it is more likely to be soluble in aqueous solutions. It is always best to test the solubility with a small amount of the peptide first.[1][6]

Q3: How can I determine if my this compound analog is acidic, basic, or neutral?

A3: You can estimate the charge of your peptide at a neutral pH (around 7) by following these steps:

  • Assign a value of +1 to each basic residue (Lysine, Arginine, and the N-terminal amine group).[7]

  • Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid, and the C-terminal carboxyl group).[7]

  • Sum the values to determine the overall net charge.[7]

  • Positive net charge: The peptide is basic.

  • Negative net charge: The peptide is acidic.

  • Zero net charge: The peptide is neutral.

Q4: My peptide is insoluble in water. What should I do next?

A4: If water fails, the next step depends on the peptide's charge.[1] For acidic peptides (negative net charge), try adding a small amount of a dilute basic solution, such as 0.1M ammonium (B1175870) bicarbonate or 10% ammonium hydroxide.[1][5][7] For basic peptides (positive net charge), try adding a small amount of a dilute acidic solution, like 10% acetic acid.[1] If the peptide is neutral or highly hydrophobic, you may need to use an organic solvent.[1]

Q5: Which organic solvents are recommended for hydrophobic this compound analogs?

A5: For highly hydrophobic this compound analogs, dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating concentrated stock solutions.[1][5][8] Other options include dimethylformamide (DMF) or acetonitrile.[1][6] When using an organic solvent, dissolve the peptide completely in a small volume of the organic solvent first, and then slowly add the aqueous buffer to the desired concentration while vortexing.[1][9] Be aware that some assays have a tolerance limit for organic solvents, typically around 1% DMSO for cell-based assays.[1][9]

Q6: My peptide dissolved in DMSO but precipitated when I added my aqueous buffer. What happened?

A6: This indicates that the peptide's solubility limit was exceeded in the final solvent mixture.[9] To resolve this, you can try a few approaches:

  • Lower the final concentration: The desired concentration in the aqueous buffer may be too high.[9]

  • Increase the co-solvent percentage: If your experiment allows, a higher percentage of DMSO in the final solution can maintain solubility.[9]

  • Slow, drop-wise dilution: Add the DMSO stock solution to the aqueous buffer very slowly while continuously mixing to avoid localized high concentrations that promote precipitation.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Lyophilized peptide appears clumpy or crystalline. The peptide has absorbed moisture from the atmosphere.[10]Equilibrate the vial to room temperature in a desiccator before opening to prevent condensation.[11] Store peptides in a tightly sealed container.[10]
Peptide will not dissolve in water or buffer. The peptide is hydrophobic or the pH of the solution is near its isoelectric point (pI).[2][4]1. pH Adjustment: If the peptide is acidic, add a small amount of dilute base (e.g., 0.1M ammonium bicarbonate).[1][7] If basic, add dilute acid (e.g., 10% acetic acid).[1] 2. Organic Co-solvent: For hydrophobic peptides, dissolve first in a minimal amount of DMSO, then slowly dilute with your aqueous buffer.[1]
Solution remains cloudy or contains visible particulates. Incomplete dissolution or aggregation.[10]1. Sonication: Use a bath sonicator for short bursts (e.g., 3 cycles of 10 seconds) with cooling on ice in between to break up aggregates.[1][6] 2. Gentle Warming: Warm the solution to no more than 40°C.[4][5] 3. Centrifugation: Before use, centrifuge the solution to pellet any undissolved material.[1]
Peptide solubility decreases over time in solution. Peptide degradation or aggregation upon storage.[12]Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][13] Store aliquots at -20°C or -80°C.[11][13] For peptides containing oxidation-prone residues like Methionine, use oxygen-free solvents and consider purging the vial with an inert gas like argon or nitrogen.[11]

Quantitative Data Summary

The following table summarizes solubility information for a common this compound analog. Note that the solubility of specific synthetic analogs can vary.

Peptide Solvent Solubility Reference
[D-Ala2]-Deltorphin IIWaterSoluble to 1 mg/ml
Deltorphin IIDMSOUp to 50 mg/mL[5]

Experimental Protocols

Protocol 1: General Solubilization Workflow

This protocol outlines a systematic approach to solubilizing a new synthetic this compound analog.

  • Pre-Test: Use a small, non-critical amount of the lyophilized peptide for initial solubility tests.[6]

  • Equilibrate: Allow the peptide vial to warm to room temperature in a desiccator before opening.[11]

  • Initial Solvent: Add a small volume of sterile, deionized water to create a concentrated stock solution (e.g., 1-5 mg/mL). Vortex gently.[1]

  • Assess Solubility: If the solution is clear, the peptide is water-soluble. You can proceed with dilution into your experimental buffer. If it is cloudy or contains particles, proceed to the next step.[10]

  • pH Adjustment (for charged peptides):

    • Acidic Peptides: Add 0.1 M ammonium bicarbonate drop-wise while vortexing until the peptide dissolves.[11]

    • Basic Peptides: Add 10% acetic acid drop-wise while vortexing until the peptide dissolves.[11]

  • Organic Solvent (for hydrophobic peptides):

    • If pH adjustment fails or the peptide is neutral/hydrophobic, use a fresh aliquot of lyophilized peptide.

    • Add a minimal volume of 100% DMSO (e.g., 20-50 µL) and vortex until fully dissolved.[1][11]

    • Slowly add the DMSO stock solution drop-wise into your final aqueous buffer while stirring to reach the desired concentration.[9]

  • Physical Dissolution Aids: If solubility is still limited, sonicate the solution in an ultrasonic bath for brief intervals or warm it gently (not exceeding 40°C).[5][6]

  • Final Preparation: Before use, centrifuge the solution to pellet any remaining insoluble aggregates.[1]

Protocol 2: Amino Acid Modification for Improved Solubility

Poor solubility can sometimes be addressed by modifying the peptide sequence during synthesis. This is a proactive strategy for long-term projects.

  • Sequence Analysis: Identify hydrophobic residues (e.g., Leu, Val, Ile, Phe) that may be contributing to poor solubility.[3]

  • Hydrophilic Substitution: During peptide design, substitute one or more hydrophobic residues with more hydrophilic or charged amino acids like Glycine, Alanine, Lysine, or Glutamic Acid.[2][4] A single conservative replacement can sometimes significantly improve solubility.[3]

  • PEGylation: Attach polyethylene (B3416737) glycol (PEG) chains to the peptide. This creates a "hydrophilic shield" that can dramatically increase water solubility.[2]

  • Solubility Tags: Add a hydrophilic polypeptide "tag" (e.g., a poly-arginine sequence) to the N- or C-terminus of the peptide.[2][14] This tag can sometimes be cleaved off after purification if necessary.[14]

Visualizations

This compound Signaling Pathway

Deltorphins exert their effects by activating δ-opioid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade involves coupling to inhibitory G-proteins (Gαi/o).[15]

Deltorphin_Signaling This compound Signaling Pathway Deltorphin This compound Analog deltaOR δ-Opioid Receptor (GPCR) Deltorphin->deltaOR G_protein Gi/o Protein (αβγ complex) deltaOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel K+ Channels G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channels G_beta_gamma->Ca_channel Inhibits ATP ATP cAMP cAMP AC->cAMP ATP:e->cAMP:w K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx Ca2+ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx

Caption: Canonical signaling pathway of this compound via the δ-opioid receptor.

Experimental Workflow for Solubilization

Solubilization_Workflow Solubilization Troubleshooting Workflow start Start: Lyophilized Peptide add_water Add Sterile Water start->add_water is_soluble_water Clear Solution? add_water->is_soluble_water success Solubilized is_soluble_water->success Yes check_charge Check Peptide Charge is_soluble_water->check_charge No is_acidic Acidic? check_charge->is_acidic add_base Add Dilute Base (e.g., NH4HCO3) is_acidic->add_base Yes is_basic Basic? is_acidic->is_basic No is_soluble_base Clear Solution? add_base->is_soluble_base is_soluble_base->success Yes use_dmso Use Organic Solvent (e.g., DMSO) is_soluble_base->use_dmso No add_acid Add Dilute Acid (e.g., Acetic Acid) is_basic->add_acid Yes is_basic->use_dmso No (Neutral) is_soluble_acid Clear Solution? add_acid->is_soluble_acid is_soluble_acid->success Yes is_soluble_acid->use_dmso No is_soluble_dmso Clear Solution? use_dmso->is_soluble_dmso is_soluble_dmso->success Yes (Dilute Slowly) sonicate_warm Sonicate / Gentle Warming is_soluble_dmso->sonicate_warm No is_soluble_final Clear Solution? sonicate_warm->is_soluble_final is_soluble_final->success Yes fail Insoluble: Consider Re-synthesis or Formulation Aids is_soluble_final->fail No

Caption: A step-by-step workflow for troubleshooting peptide solubility issues.

References

Technical Support Center: Minimizing Off-Target Effects of Deltorphin-II in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deltorphin-II in vivo. The focus is on identifying, understanding, and minimizing off-target effects to ensure the specific and reliable investigation of the delta-opioid receptor (DOR) system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered highly selective for the delta-opioid receptor (DOR)?

A1: this compound is a naturally occurring heptapeptide (B1575542) opioid agonist, originally isolated from the skin of frogs of the Phyllomedusa genus. Its high selectivity for the DOR is attributed to its specific amino acid sequence (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2). The presence of a D-amino acid at position 2 ([D-Ala2]) significantly contributes to its high affinity for DOR and provides stability against enzymatic degradation.[1][2] This high selectivity makes it a valuable tool for studying the physiological roles of DORs with potentially fewer side effects compared to less selective opioids.[3]

Q2: What are the known off-target effects of this compound in vivo?

A2: While highly selective, at higher concentrations, this compound can exhibit cross-reactivity with other opioid receptors, most notably the mu-opioid receptor (MOR).[4] This can lead to a biphasic dose-response curve in some behavioral assays, where the effects observed at high doses may not be solely mediated by DOR activation.[1][5] For instance, some studies suggest that the analgesic effects of deltorphins at higher doses may involve recruitment of MORs.[2][4]

Q3: How can I determine if the observed effects in my experiment are on-target (DOR-mediated) or off-target?

A3: The most effective method is to perform antagonist challenge studies. Pre-treatment with a selective DOR antagonist, such as naltrindole (B39905), should block the effects of this compound if they are DOR-mediated.[6][7] Conversely, if the effects persist in the presence of a DOR antagonist but are blocked by a MOR antagonist (e.g., naloxonazine or CTOP), it suggests MOR-mediated off-target effects.[5]

Q4: What are the general strategies to minimize off-target effects of this compound?

A4: There are three primary strategies:

  • Dose Optimization: Use the lowest effective dose of this compound that elicits the desired on-target effect. Conduct thorough dose-response studies to identify the optimal therapeutic window.[1]

  • Chemical Modification: Utilize or synthesize analogs of this compound with enhanced selectivity. Modifications to the peptide backbone can improve the affinity for DOR while reducing binding to other receptors.[8]

  • Targeted Delivery: Employ drug delivery systems to concentrate this compound at the site of action, thereby reducing systemic exposure and the potential for off-target interactions.[1][9]

Troubleshooting Guides

Issue 1: Unexpected or Biphasic Behavioral Responses

Possible Cause:

  • Off-target receptor activation: At high concentrations, this compound may be activating other receptors, such as the mu-opioid receptor, leading to complex or opposing behavioral effects.[4][5]

  • Receptor desensitization: High concentrations of the agonist can lead to the desensitization of the delta-opioid receptor.[4]

Troubleshooting Steps:

  • Conduct a full dose-response study: This will help to characterize the biphasic nature of the response and identify the dose at which the unexpected effects emerge.[1]

  • Perform antagonist studies:

    • Pre-treat with the selective DOR antagonist naltrindole. If the effect is DOR-mediated, it should be attenuated or blocked.[6][7]

    • If the effect persists, pre-treat with a MOR antagonist (e.g., naloxonazine) to investigate potential mu-opioid receptor involvement.[5]

  • Lower the administered dose: If possible, work within the dose range where the response is monotonic and likely mediated by the target receptor.

Issue 2: High Variability in Experimental Data

Possible Cause:

  • Inconsistent drug administration: Inaccurate or inconsistent delivery of this compound can lead to variable responses.

  • Animal stress: Stress can influence the endogenous opioid system and affect behavioral outcomes.[1]

  • Peptide degradation: Improper storage or handling can lead to the degradation of the peptide, reducing its effective concentration.

Troubleshooting Steps:

  • Refine administration technique: For intracerebroventricular (i.c.v.) injections, ensure accurate and consistent cannula placement. For systemic injections, use a consistent volume and rate of administration.[6]

  • Acclimate animals: Properly acclimate animals to the experimental procedures and environment to minimize stress.[1]

  • Ensure peptide integrity: Store this compound according to the manufacturer's instructions (typically at -20°C or -80°C). Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Binding Affinity of Deltorphin (B1670231) Analogs for Opioid Receptors

PeptideReceptorBinding Affinity (Ki, nM)Selectivity Ratio (Ki μ / Ki δ)
[D-Ala2]Deltorphin IDelta (δ)~0.5 (KD)~1388
Mu (μ)>1000
Kappa (κ)>10000
[D-Ala2]Deltorphin IIDelta (δ)0.41 (Ki/IC50)>1000
Mu (μ)>1000
Kappa (κ)>1000

Data compiled from multiple sources.[3][10][11]

Experimental Protocols

Protocol 1: Antagonist Challenge Study to Confirm DOR-Mediation

Objective: To determine if the observed in vivo effect of this compound is mediated by the delta-opioid receptor.

Materials:

  • This compound

  • Naltrindole (selective DOR antagonist)

  • Vehicle (e.g., sterile saline)

  • Test animals (e.g., mice or rats)

Procedure:

  • Animal Groups: Divide animals into at least four groups:

    • Group 1: Vehicle + Vehicle

    • Group 2: Vehicle + this compound

    • Group 3: Naltrindole + this compound

    • Group 4: Naltrindole + Vehicle

  • Antagonist Pre-treatment: Administer naltrindole (or vehicle) at a dose known to block DORs (e.g., 1-10 mg/kg, i.p. or a lower dose for i.c.v.). The pre-treatment time will depend on the route of administration and the pharmacokinetic profile of the antagonist (typically 15-30 minutes before the agonist).[5]

  • Agonist Administration: Administer this compound (or vehicle) at the desired dose and route.

  • Behavioral/Physiological Assessment: Conduct the behavioral test (e.g., hot plate, tail-flick) or measure the physiological parameter of interest at predetermined time points after this compound administration.

  • Data Analysis: Compare the response to this compound in the presence and absence of naltrindole. A significant reduction or complete blockade of the this compound effect by naltrindole indicates a DOR-mediated mechanism.

Protocol 2: Radioligand Competition Binding Assay for Off-Target Binding Assessment

Objective: To quantify the binding affinity of this compound for non-target receptors (e.g., mu- and kappa-opioid receptors).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., MOR or KOR)

  • This compound

  • Radiolabeled ligand for the non-target receptor (e.g., [3H]DAMGO for MOR, [3H]U69,593 for KOR)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the this compound concentration. Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

signaling_pathway cluster_0 This compound On-Target Signaling Deltorphin_II This compound DOR Delta-Opioid Receptor (DOR) Deltorphin_II->DOR Binds to Gi_o Gi/o Protein DOR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits K_channel ↑ K+ Channel Activity Gi_o->K_channel Activates Ca_channel ↓ Ca2+ Channel Activity Gi_o->Ca_channel Inhibits MAPK MAPK Pathway Activation Gi_o->MAPK Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia MAPK->Analgesia

Caption: On-target signaling pathway of this compound via the delta-opioid receptor.

experimental_workflow cluster_workflow Troubleshooting Workflow for Suspected Off-Target Effects start Unexpected/ Biphasic Effect Observed dose_response Conduct Full Dose-Response Study start->dose_response antagonist_study Perform DOR Antagonist (Naltrindole) Challenge dose_response->antagonist_study effect_blocked Effect Blocked/ Attenuated? antagonist_study->effect_blocked on_target Conclusion: Effect is DOR-mediated effect_blocked->on_target Yes off_target_suspected Investigate Off-Target (e.g., MOR) Involvement effect_blocked->off_target_suspected No conclusion Refine Dose/ Consider Analogs on_target->conclusion mor_antagonist Perform MOR Antagonist Challenge off_target_suspected->mor_antagonist mor_antagonist->conclusion

Caption: Logical workflow for troubleshooting suspected off-target effects of this compound.

References

Technical Support Center: Addressing Tachyphylaxis to Deltorphin-II in Chronic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Deltorphin-II. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of tachyphylaxis, or rapid tolerance, observed in chronic studies involving this potent and selective delta-opioid receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a naturally occurring opioid peptide that is highly selective for the delta-opioid receptor (δOR).[1] Its high specificity makes it a valuable tool for investigating the role of the δOR system in various physiological processes, including pain perception (antinociception), mood regulation, and motor control, with the potential for fewer side effects compared to mu-opioid receptor agonists like morphine.[2]

Q2: What is tachyphylaxis and why is it a concern with this compound?

A2: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. In chronic studies, tachyphylaxis to this compound can lead to a reduced therapeutic effect, complicating the interpretation of experimental results and limiting its potential as a long-term therapeutic agent. Repeated daily injections of [D-Ala2]deltorphin II in animal models have been shown to result in the development of tolerance.[3]

Q3: What are the primary mechanisms underlying tachyphylaxis to this compound?

A3: The mechanisms of tachyphylaxis to delta-opioid agonists like this compound are complex and involve several cellular adaptations:

  • Receptor Desensitization: Prolonged activation of δORs can lead to their phosphorylation by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G-protein, thereby diminishing the signaling cascade.

  • Receptor Internalization: Following β-arrestin binding, the receptor-arrestin complex is often targeted for internalization into endosomes. This process removes the receptors from the cell surface, making them unavailable for further agonist binding.

  • Downregulation: With chronic exposure, internalized receptors may be targeted for degradation rather than being recycled back to the cell membrane, leading to a net loss of δORs.

  • cAMP Pathway Upregulation: Opioid receptors, including δORs, typically inhibit adenylyl cyclase, reducing intracellular cAMP levels. Chronic activation can lead to a compensatory upregulation of the cAMP signaling pathway, which can counteract the inhibitory effects of the agonist.

Troubleshooting Guides

Issue 1: Diminished Antinociceptive Effect of this compound Over Time

Possible Cause Troubleshooting Steps
Development of Tachyphylaxis 1. Confirm Tolerance: Conduct a dose-response curve for this compound in chronically treated animals and compare it to a naive group. A rightward shift in the ED50 indicates tolerance. 2. Modify Dosing Regimen: If experimentally feasible, increase the interval between this compound administrations. 3. Consider Intermittent Dosing: Continuous infusion is more likely to induce rapid tolerance. Switching to an intermittent dosing schedule may help preserve the response.
Peptide Instability 1. Proper Storage: Ensure this compound is stored according to the manufacturer's instructions, typically lyophilized at -20°C. 2. Fresh Solutions: Prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles. 3. Protease Inhibitors: When working with tissue preparations or in vivo, consider the use of protease inhibitors to prevent degradation of the peptide.
Experimental Variability 1. Consistent Administration: Ensure the route and technique of administration (e.g., intracerebroventricular injection) are consistent across all animals and experimenters. 2. Behavioral Testing Parameters: Maintain consistent parameters for behavioral assays (e.g., hot plate temperature, cut-off times) to minimize variability in measurements.

Issue 2: High Variability in Behavioral Responses to Chronic this compound Administration

Possible Cause Troubleshooting Steps
Differential Tolerance Development 1. Individual Animal Monitoring: Track the response of individual animals over the course of the study to identify subjects that may be developing tolerance at different rates. 2. Outlier Analysis: Use appropriate statistical methods to identify and handle outliers in the data.
Off-Target Effects at High Doses 1. Dose Optimization: Use the lowest effective dose of this compound to maintain selectivity for the δOR. 2. Antagonist Confirmation: In a subset of animals, co-administer a selective δOR antagonist (e.g., naltrindole) to confirm that the observed effects are mediated by the δOR.
Changes in Underlying Pain Model 1. Vehicle-Treated Controls: Include a control group that receives chronic vehicle administration to monitor the stability of the pain model over the same time course. This will help differentiate between tolerance and changes in the baseline nociceptive threshold.

Quantitative Data on Tachyphylaxis

The development of tolerance to this compound can be quantified by the shift in the dose-response curve. Studies have shown a lack of cross-tolerance between different delta-opioid agonists, suggesting the involvement of delta receptor subtypes.

Table 1: Antinociceptive Tolerance and Cross-Tolerance of Delta-Opioid Agonists in Mice

Pretreatment (i.c.v., twice daily for 3 days)Challenge AgonistFold-Shift in ED50 (Rightward)
DPDPEDPDPE4.8
DPDPE[D-Ala2]deltorphin IINo significant change
[D-Ala2]deltorphin II[D-Ala2]deltorphin II> 37
[D-Ala2]deltorphin IIDPDPENo significant change

Data adapted from studies investigating antinociceptive tolerance in mice.[4]

Experimental Protocols

Protocol 1: Induction of Tachyphylaxis to this compound (In Vivo)

Objective: To induce a state of tachyphylaxis to the antinociceptive effects of this compound in rodents.

Materials:

  • This compound (e.g., [D-Ala2]deltorphin II)

  • Sterile saline or appropriate vehicle

  • Rodents (e.g., mice or rats) with chronically implanted intracerebroventricular (i.c.v.) cannulae

  • Microsyringes and infusion pump

Procedure:

  • Baseline Antinociceptive Testing: Determine the baseline nociceptive threshold for each animal using a standard analgesic assay (e.g., hot plate or tail-flick test, see Protocol 2).

  • Chronic Dosing Regimen:

    • Administer a fixed dose of this compound (e.g., a dose that produces a significant but submaximal antinociceptive effect) via the i.c.v. route.

    • Repeat the administration at regular intervals (e.g., twice daily) for a predetermined period (e.g., 3-7 days). A control group should receive vehicle injections on the same schedule.

  • Assessment of Tachyphylaxis:

    • On the day following the last chronic dose, re-assess the antinociceptive response to the same dose of this compound.

    • A significant reduction in the magnitude or duration of the antinociceptive effect compared to the initial response indicates the development of tachyphylaxis.

    • To further characterize the tolerance, a full dose-response curve can be generated in the chronically treated animals and compared to a naive control group.

Protocol 2: Hot Plate Test for Antinociception

Objective: To measure the thermal nociceptive threshold in rodents as an indicator of this compound's analgesic effect.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Timer

  • Rodents

Procedure:

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

  • Acclimation: Acclimate the animals to the testing room and the apparatus to reduce stress-induced variability.

  • Baseline Latency Measurement:

    • Gently place the animal on the hot plate and immediately start the timer.

    • Observe the animal for nociceptive responses, such as licking a hind paw or jumping.

    • Stop the timer as soon as a nociceptive response is observed and record the latency.

    • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the animal does not respond by the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.

  • This compound Administration: Administer this compound or vehicle according to the experimental design.

  • Post-Treatment Latency Measurement: At predetermined time points after administration, repeat the hot plate test to measure the post-treatment latency. An increase in latency compared to baseline indicates an antinociceptive effect.

  • Data Analysis: The data can be expressed as the raw latency in seconds or as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Visualizations

G cluster_0 Experimental Workflow for Tachyphylaxis Study A Baseline Nociceptive Testing (e.g., Hot Plate) B Chronic this compound Administration (e.g., i.c.v.) A->B Establish Baseline C Post-Treatment Nociceptive Testing B->C Induce Tachyphylaxis D Data Analysis: Compare Pre- vs. Post-Treatment Responses C->D Assess Tolerance

Experimental workflow for a this compound tachyphylaxis study.

G cluster_1 This compound Signaling and Tachyphylaxis DeltorphinII This compound dOR Delta-Opioid Receptor (δOR) DeltorphinII->dOR Binds to G_protein Gi/o Protein Activation dOR->G_protein Activates GRK GRK dOR->GRK Activates AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Analgesia Analgesia cAMP->Analgesia Results in P Phosphorylation GRK->P Phosphorylates Receptor Arrestin β-Arrestin Recruitment P->Arrestin Promotes Internalization Receptor Internalization Arrestin->Internalization Leads to Desensitization Desensitization (Tachyphylaxis) Internalization->Desensitization Results in

Signaling pathway of this compound leading to analgesia and tachyphylaxis.

G cluster_2 Troubleshooting Logic for Diminished Effect Start Diminished This compound Effect CheckDose Is the dose appropriate? Start->CheckDose CheckPeptide Is the peptide stable? CheckDose->CheckPeptide Yes OptimizeDose Optimize Dose CheckDose->OptimizeDose No CheckTolerance Is it tachyphylaxis? CheckPeptide->CheckTolerance Yes UseFreshPeptide Use fresh stock and protease inhibitors CheckPeptide->UseFreshPeptide No ModifyRegimen Modify dosing regimen CheckTolerance->ModifyRegimen Yes End Re-evaluate OptimizeDose->End UseFreshPeptide->End ModifyRegimen->End

Decision tree for troubleshooting a diminished this compound effect.

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Deltorphin-II Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the blood-brain barrier (BBB) penetration of Deltorphin-II derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to this compound and its derivatives crossing the blood-brain barrier?

A1: The primary obstacles for this compound derivatives in crossing the BBB are multifaceted and include:

  • Enzymatic Instability: Peptides are susceptible to degradation by peptidases in the blood and at the BBB, which reduces the concentration of the intact peptide available to cross into the brain.[1][2][3]

  • Low Lipophilicity: The BBB is a lipid-rich barrier that favors the passive diffusion of small, lipophilic molecules. Peptides like this compound are often too polar to efficiently cross this barrier.[1]

  • Molecular Size: The large molecular weight of peptides can hinder their passage through the tight junctions of the BBB.[4]

  • Efflux Transporters: The BBB has active efflux transporters, such as P-glycoprotein (P-gp), that can recognize and pump substrates out of the brain endothelial cells, preventing their entry into the central nervous system (CNS).[1][5][6]

Q2: What are the main strategies to improve the BBB penetration of this compound derivatives?

A2: Several strategies can be employed to enhance the CNS delivery of this compound derivatives:

  • Chemical Modifications:

    • Lipidation: Attaching lipid moieties to the peptide increases its lipophilicity, which can improve passive diffusion across the BBB.[1]

    • Glycosylation: Adding sugar molecules may enhance transport via glucose transporters and improve metabolic stability.[7]

    • Prodrug Approach: Modifying the peptide into a more lipophilic, inactive prodrug that can cross the BBB and then be converted to the active form within the brain.[1][8]

    • D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can increase resistance to enzymatic degradation.[3] Deltorphins naturally contain a D-amino acid at position 2, which contributes to their stability.[9]

  • Delivery Systems:

    • Nanoparticles: Encapsulating the peptide in polymeric nanoparticles can protect it from degradation and facilitate transport across the BBB.[4][10]

    • Cell-Penetrating Peptides (CPPs): Conjugating this compound derivatives to CPPs can facilitate their translocation across the BBB.[2][11]

  • Targeting Specific Transport Mechanisms:

    • Some studies suggest that deltorphins may be transported across the BBB by a saturable, non-concentrative permeation system, possibly involving a counter-transport mechanism with L-glutamine.[9][12] Further investigation into this pathway could lead to novel enhancement strategies. The organic anion-transporting polypeptide (OATP-A) has also been implicated in this compound transport.[13]

Q3: My this compound analog shows good in vitro BBB permeability but fails in vivo. What are the potential reasons?

A3: This is a common issue in drug development. Potential reasons for this discrepancy include:

  • Rapid In Vivo Clearance: The peptide may be quickly cleared from the bloodstream through renal filtration or metabolism in other organs, reducing the time it has to interact with and cross the BBB.[1]

  • High Plasma Protein Binding: Extensive binding to plasma proteins can limit the free fraction of the peptide available to cross the BBB.[1]

  • Instability in Blood: The in vitro model may not fully replicate the enzymatic environment of the bloodstream, leading to underestimation of in vivo degradation.[1]

  • Anesthetic Effects: The choice of anesthetic used during in vivo experiments can potentially alter BBB permeability, leading to inconsistent results.[7]

Troubleshooting Guides

Issue 1: Low Permeability in In Vitro BBB Models (e.g., Caco-2, bEnd.3 cells)

Potential Cause Troubleshooting Step
Low Lipophilicity Synthesize analogs with increased lipophilicity by adding non-polar side chains or through N-alkylation.[7]
Efflux by Transporters (e.g., P-gp) Co-administer the peptide with a known P-gp inhibitor (e.g., verapamil, zosuquidar) to see if permeability increases.[8]
Poor Cell Monolayer Integrity Regularly measure the transendothelial electrical resistance (TEER) to ensure tight junction formation. Check for microbial contamination.
Peptide Degradation in Assay Medium Perform stability studies of the peptide in the cell culture medium over the time course of the experiment. Analyze samples by LC-MS/MS to confirm integrity.

Issue 2: High Variability in In Situ Brain Perfusion Results

Potential Cause Troubleshooting Step
Inconsistent Perfusion Rate Use a calibrated syringe pump to ensure a constant and reproducible perfusion rate. Monitor perfusion pressure.
Incomplete Vascular Washout At the end of the perfusion, thoroughly flush the brain vasculature with ice-cold saline to remove any residual compound in the blood vessels.[7]
Instability in Perfusate Check the stability of the this compound derivative in the perfusion buffer at 37°C for the duration of the experiment.[7]
Anesthetic Effects on BBB Be consistent with the type and depth of anesthesia, as some anesthetics can alter BBB permeability.[7]

Quantitative Data Summary

Table 1: Blood-Brain Barrier Penetration Index (BBB-PI) of Deltorphins and Other Opioids

Compoundi.v. ED50 (nmol)i.c.v. ED50 (nmol)BBB-PI x 10⁻⁴
Deltorphin I 321.00.3812
Deltorphin II 364.00.279
DAMGO 315.00.041
Dermorphin 64.00.033
[Lys⁷]dermorphin 7.40.0428
Morphine 130.018.131980
Data from Fiori et al., 1997.[9]

Table 2: In Vitro BBB Permeability Coefficients (PC) of [D-Ala²]deltorphin II and Analogs

CompoundPC (x10⁻⁴ cm/min)
[D-Ala²]deltorphin II 23.49 ± 2.42
[Arg⁰, D-Ala²]deltorphin II 19.06 ± 3.73
[Pro⁻¹, Pro⁰, D-Ala²]deltorphin II 22.22 ± 5.93
Data from Thomas et al., 1997.[14]

Experimental Protocols

1. In Vitro BBB Permeability Assay (Co-culture Model)

This protocol is adapted from methodologies described for assessing peptide BBB permeability.[8]

  • Cell Culture:

    • Culture brain endothelial cells (e.g., bEnd.3 or primary bovine brain microvessel endothelial cells) on the apical side of a transwell insert.

    • Coat the basolateral side of the insert and the bottom of the well with an appropriate extracellular matrix protein (e.g., collagen).

    • Seed astrocytes and pericytes on the basolateral side of the insert or at the bottom of the well.

    • Co-culture the cells for several days to allow for the formation of tight junctions.

  • Assay Procedure:

    • Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the monolayer.

    • Replace the medium in the apical (donor) chamber with fresh medium containing the test this compound derivative at a known concentration.

    • Add fresh medium without the derivative to the basolateral (receiver) chamber.

    • At various time points, collect samples from the basolateral chamber.

    • Quantify the concentration of the this compound derivative in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp).

2. In Situ Brain Perfusion

This technique measures the rate of uptake of a compound from the vasculature into the brain.[7]

  • Animal Preparation:

    • Anesthetize a rat and expose the common carotid artery.

  • Catheterization:

    • Ligate the external carotid artery and insert a catheter into the common carotid artery.

  • Perfusion:

    • Begin perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) to wash out the blood from the brain.

  • Dosing:

    • Switch to a perfusion buffer containing a known concentration of the radiolabeled or fluorescently tagged this compound derivative for a short period (e.g., 30-60 seconds).

  • Sample Collection and Analysis:

    • Stop the perfusion and decapitate the animal.

    • Rapidly dissect the brain and collect samples from different regions.

    • Homogenize the brain tissue and analyze the concentration of the derivative using a validated method.

    • Calculate the brain uptake clearance (Kin) or permeability-surface area (PS) product.

Visualizations

experimental_workflow cluster_invitro In Vitro BBB Model cluster_insitu In Situ Brain Perfusion invitro_start Seed Endothelial Cells, Astrocytes, & Pericytes teer Measure TEER for Monolayer Integrity invitro_start->teer add_peptide Add this compound Derivative to Apical Chamber teer->add_peptide sample Sample from Basolateral Chamber add_peptide->sample analyze_invitro Quantify Peptide (LC-MS/MS) sample->analyze_invitro calc_papp Calculate Papp analyze_invitro->calc_papp insitu_start Anesthetize Animal & Expose Carotid Artery catheterize Catheterize Artery insitu_start->catheterize washout Perfuse with Buffer (Washout Blood) catheterize->washout dose Perfuse with Peptide Derivative washout->dose collect_brain Collect and Homogenize Brain dose->collect_brain analyze_insitu Quantify Peptide collect_brain->analyze_insitu calc_kin Calculate Kin/PS analyze_insitu->calc_kin

Experimental Workflow for BBB Penetration Studies

signaling_pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain peptide This compound Derivative endothelial_cell Endothelial Cell passive Passive Diffusion (Lipophilicity) peptide->passive Increased by Lipidation transporter Carrier-Mediated Transport (e.g., OATP) peptide->transporter Saturable Uptake efflux Efflux Pump (e.g., P-gp) endothelial_cell->efflux cns CNS Target passive->cns transporter->cns efflux->peptide Limits Penetration

Mechanisms of this compound BBB Penetration

References

Selecting the appropriate vehicle for Deltorphin-II administration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the successful administration of Deltorphin-II in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting solvent for dissolving lyophilized this compound?

A1: For [D-Ala2]deltorphin II, the recommended starting solvent is sterile, distilled water.[1] It is soluble in water up to 1 mg/mL.[1] If higher concentrations are needed, or if solubility in water is limited, Dimethyl Sulfoxide (DMSO) is a common and effective alternative.[2]

Q2: My this compound powder is not dissolving in water. What should I do?

A2: If you encounter solubility issues with water, consider the following troubleshooting steps:

  • Sonication: Use an ultrasonic bath to gently sonicate the solution. This can help break up aggregates and improve dissolution.[3]

  • pH Adjustment: Since this compound is an acidic peptide, adding a small amount of a dilute basic solution (e.g., 0.1M ammonium (B1175870) bicarbonate) can improve solubility.[3]

  • Gentle Warming: Warming the solution slightly (not exceeding 40°C) may aid in dissolving the peptide.

Q3: Can I use DMSO to prepare a concentrated stock solution? What are the key considerations?

A3: Yes, DMSO is highly effective for preparing concentrated stock solutions of this compound, with a solubility of up to 50 mg/mL.[2] When using DMSO, it is critical to:

  • Use a fresh, anhydrous (water-free) grade of DMSO, as it is hygroscopic and absorbed water can affect peptide stability.[2]

  • For in vitro cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid cytotoxicity.

  • Store DMSO stock solutions in aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to prevent degradation from repeated freeze-thaw cycles.[2]

Q4: My this compound solution, prepared in an organic solvent and diluted with an aqueous buffer, has become cloudy or shows precipitation. What happened?

A4: This often occurs when a peptide solution in an organic solvent is diluted too rapidly into an aqueous buffer, causing the peptide to crash out of solution. To prevent this, add the peptide-organic solvent stock solution dropwise into the aqueous buffer while gently stirring or vortexing.[3]

Q5: How stable is this compound in solution?

A5: The [D-Ala2] residue in this compound confers significant stability against enzymatic degradation in biological matrices like plasma and brain homogenates.[3][4]

  • Lyophilized Powder: Stable for years when stored desiccated at -20°C.[2] For short periods (days to weeks), it can be stored at 4°C.[3]

  • Stock Solutions (in DMSO): Can be stored for up to 1 month at -20°C or up to 6 months at -80°C.[2]

  • Aqueous Solutions: It is best practice to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than one week.[3] For longer storage, aliquot and freeze at -20°C or -80°C.[3]

Data Summary: Vehicle and Stability

The following table summarizes key quantitative data for the preparation and storage of this compound solutions.

ParameterVehicleValueCitations
Solubility Water~1 mg/mL[1]
DMSO~50 mg/mL[2]
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.5 mg/mL[2]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[2]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL[2]
Storage Stability Lyophilized Powder (-20°C)1 year[2]
Stock Solution in DMSO (-20°C)1 month[2]
Stock Solution in DMSO (-80°C)6 months[2]
Aqueous Solution (4°C)Up to 1 week[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of [D-Ala2]-Deltorphin II (MW: 782.89 g/mol ) for subsequent dilution into physiological buffers or media.

Materials:

  • Lyophilized [D-Ala2]-Deltorphin II

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening. This prevents condensation from forming inside the vial.[3]

  • Weighing: Accurately weigh the desired amount of peptide powder in a sterile microcentrifuge tube.

  • Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of peptide:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = (0.001 g / 782.89 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 127.7 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the peptide.

  • Mixing: Vortex the tube gently to dissolve the peptide. If the peptide does not dissolve completely, place the tube in an ultrasonic bath for 5-10 minutes.[1]

  • Storage: Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months.[2]

Protocol 2: Preparation of an Injectable Formulation for In Vivo Studies

This protocol details the dilution of a DMSO stock solution into a complex vehicle suitable for systemic administration in animal models.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure: This example creates a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • Start with Stock: In a sterile tube, add the required volume of the this compound DMSO stock solution. For a final volume of 1 mL, this would be 100 µL.

  • Add PEG300: Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix again until clear.

  • Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final solution should be clear and ready for administration.

  • Use Promptly: This formulation should be prepared fresh before each experiment.

Vehicle Selection Workflow

The choice of vehicle is critical and depends on the experimental design, including the route of administration and the required peptide concentration.

VehicleSelection start Start: Select Vehicle for this compound exp_type Experimental Model? start->exp_type invitro In Vitro (e.g., Cell Culture) exp_type->invitro In Vitro invivo In Vivo (e.g., Rodent Model) exp_type->invivo In Vivo invitro_vehicle Use Aqueous Buffer: - Cell Culture Medium - PBS - Saline invitro->invitro_vehicle route Route of Administration? invivo->route icv Central (ICV) route->icv Central systemic Systemic (IV, IP, SC) route->systemic Systemic icv_vehicle Use Sterile Isotonic Solution: - Artificial CSF - 0.9% Saline icv->icv_vehicle concentration High Concentration Required? systemic->concentration low_conc Low concentration->low_conc No high_conc High concentration->high_conc Yes low_conc_vehicle Use Sterile Saline or PBS (may require minimal DMSO) low_conc->low_conc_vehicle high_conc_vehicle Use Co-Solvent Formulation: - DMSO/PEG300/Tween80/Saline - DMSO/SBE-β-CD/Saline - DMSO/Corn Oil high_conc->high_conc_vehicle

Caption: Decision workflow for selecting an appropriate vehicle for this compound.

References

Interpreting unexpected results in Deltorphin-II experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Deltorphin-II Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

[D-Ala2]deltorphin II is a naturally occurring heptapeptide (B1575542) that is a highly potent and selective agonist for the delta (δ)-opioid receptor.[1][2][3][4] Its high affinity and selectivity make it an invaluable tool for studying the physiological and pharmacological roles of the δ-opioid receptor system, which is implicated in pain modulation, mood regulation, and other neurological processes.[5] Structurally, it has the amino acid sequence Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2.[1][2]

Q2: What are the key in vitro and in vivo properties of [D-Ala2]deltorphin II?

[D-Ala2]deltorphin II exhibits high binding affinity for δ-opioid receptors with Ki values around 1.5 nM, while showing significantly lower affinity for μ- and κ-opioid receptors (Ki > 1000 nM). It is known to be active in vivo, producing antinociceptive (pain-relieving) effects.[6][7] These effects are mediated by the δ-opioid receptor, as they can be blocked by selective antagonists like naltrindole.[2]

Troubleshooting Guides

Issue 1: High non-specific binding in radioligand binding assays.

High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor density (Bmax) and ligand affinity (Kd).[8] For this compound, non-specific binding should ideally be low.[8]

Potential Causes and Solutions:

  • Adsorption to Surfaces: Peptides like this compound can adhere to plastic tubes, pipette tips, and glass fiber filters.[8]

    • Solution: Pre-treat glass fiber filters with a solution of 0.3-0.5% polyethylenimine (PEI) to reduce peptide binding.[8] Using blocking agents like 0.1% (w/v) Bovine Serum Albumin (BSA) in the assay buffer can also help saturate non-specific binding sites on tubes and membranes.[8]

  • Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can influence non-specific interactions.[8]

    • Solution: Optimize the pH (around 7.4 is a good starting point) and ionic strength (e.g., 100-150 mM NaCl) of your assay buffer.[8]

  • Ligand Degradation: Proteases in tissue preparations can degrade this compound, and the resulting fragments may bind non-specifically.[8]

    • Solution: Always include a protease inhibitor cocktail in your membrane and assay buffers.[8]

Issue 2: Discrepancy between high binding affinity (low Ki) and low functional potency (high EC50/IC50).

It is not uncommon to observe that a high-affinity ligand shows lower than expected potency in a functional assay.

Potential Causes and Solutions:

  • Biased Agonism: this compound may act as a biased agonist, preferentially activating one signaling pathway (e.g., G-protein activation) over another (e.g., β-arrestin recruitment).[9] Your functional assay might be measuring a pathway that is not strongly activated by this compound.[9]

    • Solution: Assess multiple downstream signaling pathways to fully characterize the functional profile of this compound.

  • Partial Agonism: The compound may be a partial agonist, meaning it cannot elicit the full maximal response of the endogenous ligand, even at saturating concentrations.[9]

  • Assay Conditions: Factors such as the specific cell line used, the level of receptor expression, and the specific signaling pathway being measured can all influence the observed potency.[9]

  • Ligand Instability: Peptides are susceptible to degradation by proteases present in the assay medium.[9]

    • Solution: Consider including protease inhibitors in your assay buffer.[9]

Issue 3: Lack of an observable behavioral effect in vivo.

Potential Causes and Solutions:

  • Incorrect Dosage or Administration Route: The administered dose may be too low to elicit a response.[10] For systemic injections, the blood-brain barrier permeability of this compound needs to be considered.[10]

    • Solution: Conduct a dose-response study to determine the optimal dose.[10] Intracerebroventricular (i.c.v.) administration is often used to bypass the blood-brain barrier.[10]

  • Peptide Degradation: Improper storage and handling can lead to the degradation of the peptide.[10]

    • Solution: Ensure proper storage of the peptide and prepare fresh solutions for each experiment.[10]

  • Agonist Desensitization: Repeated administration of a potent agonist can lead to rapid desensitization of the receptors, resulting in a diminished response.[10]

    • Solution: Consider increasing the time between administrations.[10]

Issue 4: Unexpected or biphasic behavioral effects.

Potential Causes and Solutions:

  • Dose-Dependent Effects: Some Deltorphin (B1670231) analogs exhibit biphasic dose-response curves for certain behaviors like locomotor activity.[10] Low doses might be stimulatory, while higher doses could be inhibitory.[10]

    • Solution: Perform a comprehensive dose-response study to characterize the full spectrum of behavioral effects.[10]

  • Off-Target Effects: At very high doses, the selectivity of this compound may decrease, leading to interactions with other receptors.[10] For instance, some studies suggest that the rewarding effects and physical dependence of this compound may be mediated by μ-opioid receptors.[11]

    • Solution: Use the lowest effective dose possible and confirm that the observed effect is δ-opioid receptor-mediated by using a selective antagonist.[10]

Data Presentation

Table 1: In Vitro Potency of [D-Ala2]this compound

LigandPreparationAssay TypeReceptor Selectivity (Ki, nM)Functional Potency (EC50/IC50, nM)Reference
[D-Ala2]Deltorphin IIRat brain membranesRadioligand Bindingδ: 0.36, μ: 4600MVD Bioassay: 0.19[12]
[D-Ala2]Deltorphin II--δ: 1.5, μ: >1000, κ: >1000-

Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay

This protocol is for determining the binding affinity of this compound for the δ-opioid receptor.

  • Membrane Preparation: Prepare membranes from cells expressing the δ-opioid receptor (e.g., CHO-DOR cells) or from brain tissue.[5]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled δ-opioid receptor ligand (e.g., [3H]naltrindole), and varying concentrations of unlabeled this compound.[5]

  • Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.[5]

  • Separation: Rapidly separate the bound from the free radioligand by filtration through glass fiber filters.[5]

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[5]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[5]

  • Data Analysis: Plot the data and calculate the Ki value for this compound.

Protocol 2: cAMP Functional Assay

This assay measures the effect of this compound on adenylyl cyclase activity via the Gαi-coupled δ-opioid receptor.[5]

  • Cell Culture: Culture cells expressing the δ-opioid receptor (e.g., CHO-DOR) in appropriate media and seed them into 96- or 384-well plates.[5]

  • Forskolin (B1673556) Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.[5]

  • Peptide Treatment: Add varying concentrations of this compound to the wells.[5]

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.[5]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[5]

  • Data Analysis: Plot the concentration-response curve and determine the EC50 value for this compound.[5]

Protocol 3: In Vivo Analgesia Assay (Hot Plate Test)

This protocol assesses the analgesic effects of this compound in an animal model.[5]

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[5]

  • Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room and the apparatus.[5]

  • Baseline Latency: Measure the baseline time it takes for the animal to show a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.[5]

  • This compound Administration: Administer this compound through the desired route (e.g., intracerebroventricularly).

  • Post-Treatment Latency: At predetermined time points after administration, re-test the animal on the hot plate and record the response latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latency to determine the analgesic effect.

Visualizations

G cluster_0 This compound Signaling Pathway DeltorphinII This compound DOR δ-Opioid Receptor DeltorphinII->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: this compound canonical signaling pathway.

G cluster_1 Troubleshooting Workflow: Lack of In Vivo Effect Start No Behavioral Effect Observed Check_Dose Is the dosage appropriate? Start->Check_Dose Check_Route Is the administration route correct? Check_Dose->Check_Route Yes Dose_Response Perform Dose-Response Study Check_Dose->Dose_Response No Check_Peptide Is the peptide solution fresh and properly stored? Check_Route->Check_Peptide Yes Verify_Cannula Verify Cannula Placement (for i.c.v.) Check_Route->Verify_Cannula No Prepare_Fresh Prepare Fresh Peptide Solution Check_Peptide->Prepare_Fresh No Consider_PK Consider Pharmacokinetics (e.g., BBB penetration) Check_Peptide->Consider_PK Yes Success Effect Observed Dose_Response->Success Verify_Cannula->Success Prepare_Fresh->Success

Caption: Troubleshooting logic for in vivo experiments.

G cluster_2 Experimental Workflow: cAMP Assay Start Start Seed_Cells Seed DOR-expressing cells in a multi-well plate Start->Seed_Cells Stimulate Stimulate with Forskolin Seed_Cells->Stimulate Add_Deltorphin Add varying concentrations of this compound Stimulate->Add_Deltorphin Incubate Incubate at 37°C Add_Deltorphin->Incubate Lyse Lyse cells Incubate->Lyse Measure_cAMP Measure intracellular cAMP Lyse->Measure_cAMP Analyze Analyze Data (EC50 determination) Measure_cAMP->Analyze End End Analyze->End

Caption: Workflow for a cAMP functional assay.

References

Validation & Comparative

A Comparative Guide to Deltorphin-II and DPDPE: Two Seminal Delta-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, the precise selection of receptor-selective ligands is fundamental for targeted therapeutic action and mechanistic studies. This guide provides a detailed comparison of two prototypical delta-opioid receptor (DOR) agonists: Deltorphin-II, a naturally occurring heptapeptide, and [D-Penicillamine(2,5)]-enkephalin (DPDPE), a synthetic cyclic pentapeptide. Both are highly selective for the DOR, making them invaluable tools in opioid research.[1][2] This document delves into their comparative binding affinities, functional potencies, and the experimental methodologies used to characterize them.

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and DPDPE, focusing on their binding affinities for opioid receptors and their in vivo analgesic potency.

Table 1: Opioid Receptor Binding Affinity & Selectivity

LigandReceptorBinding Affinity (Ki, nM)Selectivity Ratio (μ/δ)Selectivity Ratio (κ/δ)Source(s)
This compound Delta (δ)~0.13 - 0.34~1388High[1][3]
Mu (μ)>200 - >1000[1][3]
Kappa (κ)>1000 - >2000[1][3]
DPDPE Delta (δ)~1.4HighHigh[1][3][4]
Mu (μ)>1000 - >10000[1][3]
Kappa (κ)>1000 - >10000[1][3]

Note: Ki values are compiled from multiple studies and can vary based on experimental conditions, tissue preparations, and the specific radioligand used.

Table 2: Analgesic Potency in the Mouse Tail-Flick Test (Intracerebroventricular Administration)

CompoundED₅₀ (µg)Relative PotencyDuration of ActionSource(s)
This compound ~0.4~13x vs. DPDPE40 - 60 minutes[3][5]
DPDPE ~5.21xSlightly active up to 45 minutes[3][5][6]

Note: ED₅₀ (the dose required to produce a maximal effect in 50% of the population) can vary between studies.

Based on available data, this compound generally exhibits a higher binding affinity and greater in vivo potency for the delta-opioid receptor than DPDPE.[1][5] Both compounds are highly selective for the delta receptor over mu and kappa subtypes.[1]

Signaling Pathways

Activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR), by agonists like this compound and DPDPE primarily initiates signaling through inhibitory G-proteins (Gi/o).[7] This leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase and modulation of ion channel activity, which ultimately produces the receptor's physiological effects.[8]

DOR_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein (Gi/o) cluster_extracellular cluster_intracellular DOR δ-Opioid Receptor G_alpha DOR->G_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Ca²⁺ Channel G_beta_gamma->Ca_Channel Inhibits K_Channel K⁺ Channel G_beta_gamma->K_Channel Activates Agonist This compound or DPDPE Agonist->DOR Binds cAMP ↓ cAMP AC->cAMP Converts ATP to Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux

Caption: Simplified delta-opioid receptor signaling pathway.

Experimental Protocols

The determination of binding affinities and functional activities for this compound and DPDPE relies on established in vitro assays.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor by quantifying its ability to compete with a radiolabeled ligand.[1]

Objective: To determine the inhibition constant (Ki) of this compound and DPDPE for the delta, mu, and kappa opioid receptors.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., from rodents) or cells stably expressing the opioid receptor of interest are homogenized in a cold buffer. The homogenate is centrifuged to isolate cell membranes containing the receptors. The membrane pellet is washed multiple times to remove endogenous substances and resuspended in an appropriate assay buffer.[9]

  • Competitive Binding: In reaction tubes, the prepared membranes are incubated with a fixed concentration of a specific radiolabeled ligand (e.g., [³H]-naltrindole for DOR, [³H]-DAMGO for MOR).[1][10]

  • Incubation: Increasing concentrations of the unlabeled test compound (this compound or DPDPE) are added to the mixture. The unlabeled ligand competes with the radiolabeled ligand for binding to the receptor.[1]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[1]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[1]

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[1]

Radioligand_Assay prep 1. Membrane Preparation incubate 2. Incubation (Membranes + Radioligand + Test Compound) prep->incubate sep 3. Separation (Rapid Filtration) incubate->sep quant 4. Quantification (Scintillation Counting) sep->quant analysis 5. Data Analysis (IC₅₀ → Ki) quant->analysis

Caption: Workflow of a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR like the DOR.[7]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound and DPDPE in activating G-proteins.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes containing the DOR are prepared.[7]

  • Incubation: The membranes are incubated with the test agonist (this compound or DPDPE), GDP, and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[7][11]

  • G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the α-subunit of the G-protein, leading to its activation.[1]

  • Separation & Quantification: The reaction is stopped, and the membrane-bound [³⁵S]GTPγS is separated from the free [³⁵S]GTPγS by filtration. The radioactivity on the filters is then counted.[11]

  • Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.[11]

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) through the activation of Gi/o-coupled opioid receptors.[10]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound and DPDPE in inhibiting adenylyl cyclase.

Methodology:

  • Cell Culture and Treatment: Cells stably expressing the DOR are cultured. The cells are pre-treated with the test compound (this compound or DPDPE) at various concentrations.[10]

  • Stimulation: The cells are stimulated with forskolin, an activator of adenylyl cyclase, to induce cAMP production.[10]

  • cAMP Measurement: The cells are lysed to release intracellular cAMP. The concentration of cAMP is then measured using a suitable method, such as an HTRF assay.[12]

  • Data Analysis: The inhibition of forskolin-stimulated cAMP production is plotted against the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

Both this compound and DPDPE are highly selective and potent agonists for the delta-opioid receptor, making them indispensable research tools.[1] this compound generally demonstrates a higher binding affinity and in vivo potency compared to DPDPE.[3][5] However, some in vivo studies suggest a complex interplay with mu-opioid receptors for their analgesic effects, highlighting the importance of careful experimental design and interpretation.[13] The choice between these two ligands will depend on the specific requirements of the research, including the desired potency, the experimental model being used, and the specific signaling pathways under investigation. The experimental protocols outlined provide a foundation for the quantitative assessment of these and other opioid receptor ligands.

References

Validating the Selectivity of Deltorphin-II: A Comparative Guide Using Naltrindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis for validating the selectivity of Deltorphin-II, a potent and highly selective delta-opioid receptor (δOR) agonist. Through a detailed comparison with other δOR agonists and the use of the selective antagonist naltrindole (B39905), this document offers experimental protocols, quantitative data, and pathway visualizations to support rigorous pharmacological assessment.

Executive Summary

This compound is a naturally occurring heptapeptide (B1575542) with exceptional affinity and selectivity for the δ-opioid receptor.[1][2] Validating this selectivity is crucial for its use as a research tool and for the development of novel therapeutics with improved side-effect profiles. Naltrindole, a potent and highly selective non-peptide δOR antagonist, serves as an indispensable tool for this validation.[3] This guide outlines key in vitro assays—radioligand binding and functional assays—to quantitatively assess the interaction between this compound and the δOR, and to confirm that its biological effects are mediated through this specific receptor.

Comparative Analysis of Delta-Opioid Receptor Agonists

The selectivity of this compound becomes evident when its binding affinity and functional potency are compared with other common δOR agonists, such as DPDPE ([D-Pen²,D-Pen⁵]-enkephalin) and SNC80.

Binding Affinity and Selectivity

Radioligand binding assays are fundamental in determining the affinity (Ki) of a ligand for its receptor and its selectivity over other receptors. In these assays, a radiolabeled ligand with known affinity for the receptor is displaced by the unlabeled compound of interest. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is used to calculate the Ki value. A lower Ki value indicates a higher binding affinity.

The data presented below, compiled from various studies, demonstrates the high affinity and selectivity of this compound for the δ-opioid receptor compared to μ (mu) and κ (kappa) opioid receptors.

Ligandδ-Opioid Receptor Ki (nM)μ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)Selectivity (μ/δ Ratio)Selectivity (κ/δ Ratio)
This compound ~0.13 - 0.5[4]>200[4]>2000[4]>400 - 1500>4000 - 15000
DPDPE ~1.4[4]>1000[4]>1000[4]>700>700
SNC80 ~1.0 - 2.7[5]~500 - 1300[5]~250 - 670[5]~248 - 495~248

Note: Ki values are approximations and can vary based on experimental conditions.

Functional Potency and Antagonism by Naltrindole

Functional assays measure the biological response elicited by an agonist. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). The antagonistic effect of naltrindole is quantified by its equilibrium dissociation constant (Ke) or its pA2 value, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response. A rightward shift in the agonist's dose-response curve in the presence of the antagonist is indicative of competitive antagonism.

The following table summarizes the functional potency of δOR agonists and the antagonistic effect of naltrindole.

AgonistFunctional AssayAgonist Potency (IC50/EC50, nM)Naltrindole Antagonism (Ke or pA2)
This compound Mouse Vas Deferens~1.9[6]Ke: ~0.64 nM[6]
DPDPE Mouse Vas Deferens~13.9-
SNC80 Mouse Vas Deferens~2.7[5]-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and other compounds for the δ-opioid receptor.

Materials:

  • Membranes from cells stably expressing the human δ-opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Naltrindole.

  • Unlabeled ligands: this compound, DPDPE, SNC80, Naloxone (for non-specific binding).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filters, filtration apparatus, and scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the δ-opioid receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]-naltrindole (at its Kd), and increasing concentrations of the unlabeled test compound. For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of naloxone.

  • Incubation: Add the membrane preparation to each well and incubate for 60-90 minutes at room temperature to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To measure the inhibition of adenylyl cyclase activity by this compound and its reversal by naltrindole.

Materials:

  • Cells expressing the δ-opioid receptor (e.g., CHO-δOR).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • This compound, naltrindole.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

  • Cell Culture: Plate cells in 96- or 384-well plates.

  • Forskolin Stimulation: Pre-treat cells with forskolin to induce cAMP production.

  • Ligand Treatment: Add increasing concentrations of this compound in the absence or presence of a fixed concentration of naltrindole.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercial kit.

  • Data Analysis: Plot the concentration-response curve for this compound and determine its IC50 value. In the presence of naltrindole, a rightward shift in the curve indicates competitive antagonism.

ERK Phosphorylation Assay

Objective: To measure the activation of the MAPK/ERK signaling pathway by this compound and its blockade by naltrindole.

Materials:

  • Cells expressing the δ-opioid receptor.

  • This compound, naltrindole.

  • Antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Western blot or in-cell western assay reagents.

Protocol:

  • Cell Culture and Serum Starvation: Plate cells and serum-starve them to reduce basal ERK phosphorylation.

  • Ligand Stimulation: Stimulate cells with this compound for a short period (e.g., 5-10 minutes) in the absence or presence of naltrindole.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

  • Detection of p-ERK: Use Western blotting or an in-cell western assay to detect the levels of p-ERK and total ERK.

  • Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. A decrease in this compound-induced p-ERK in the presence of naltrindole confirms δOR-mediated signaling.

Signaling Pathways and Experimental Workflows

Visualizing the underlying molecular mechanisms and experimental designs can significantly aid in understanding the validation process.

This compound Signaling Pathway

This compound, upon binding to the δ-opioid receptor, activates an inhibitory G-protein (Gi/o). This leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunit can modulate ion channels, such as inhibiting Ca²⁺ channels and activating K⁺ channels. Naltrindole competitively binds to the same site on the δ-opioid receptor, preventing this compound from binding and initiating this signaling cascade.

Deltorphin_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DOR δ-Opioid Receptor Gi_protein Gi/o Protein DOR->Gi_protein Activates Deltorphin This compound Deltorphin->DOR Binds & Activates Naltrindole Naltrindole Naltrindole->DOR Competitively Blocks G_alpha Gαi/o Gi_protein->G_alpha Dissociates G_betagamma Gβγ Gi_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits IonChannels Ion Channel Modulation G_betagamma->IonChannels Modulates cAMP ↓ cAMP AC->cAMP Converts ATP to

Caption: this compound signaling pathway and naltrindole antagonism.

Experimental Workflow for Validating this compound Selectivity

A logical workflow ensures a systematic and thorough validation process, starting from initial binding confirmation to in vitro functional characterization.

Experimental_Workflow Start Start: Hypothesis This compound is a selective δ-Opioid Receptor Agonist BindingAssay Radioligand Binding Assay (Determine Ki for δ, μ, κ receptors) Start->BindingAssay SelectivityCheck Is this compound δ-selective? BindingAssay->SelectivityCheck FunctionalAssay Functional Assays (e.g., cAMP, ERK Phosphorylation) SelectivityCheck->FunctionalAssay Yes ReviseHypothesis Revise Hypothesis/ Further Investigation SelectivityCheck->ReviseHypothesis No AntagonismTest Test with Naltrindole (Competitive Antagonist) FunctionalAssay->AntagonismTest EffectBlocked Is the functional effect blocked by Naltrindole? AntagonismTest->EffectBlocked Conclusion Conclusion: This compound is a potent and selective δ-Opioid Receptor Agonist EffectBlocked->Conclusion Yes EffectBlocked->ReviseHypothesis No

References

A Comparative Guide to Cross-Tolerance Between Deltorphin-II and Other Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-tolerance profile of Deltorphin-II, a highly selective delta (δ)-opioid receptor agonist, with other classes of opioids. The information presented is supported by experimental data from preclinical studies to aid in the understanding of its pharmacological profile and potential therapeutic applications.

Executive Summary

This compound has demonstrated a complex cross-tolerance profile. Studies indicate a notable lack of cross-tolerance with μ-opioid receptor agonists and other δ-opioid receptor agonists, suggesting the involvement of distinct receptor subtypes or signaling pathways. While direct in vivo antinociceptive cross-tolerance studies with κ-opioid agonists are not extensively available, existing data at the cellular level suggest a lack of cross-talk. This profile highlights this compound as a potentially valuable tool for pain management, particularly in contexts where tolerance to traditional opioids is a concern.

Data Presentation: Cross-Tolerance Studies

The following tables summarize quantitative data from key studies investigating the cross-tolerance between this compound and other opioids.

Table 1: Antinociceptive Cross-Tolerance Between this compound and Other Opioid Agonists in Mice

Chronic PretreatmentChallenge DrugAntinociceptive TestCross-Tolerance Observed?Reference
[D-Ala2]deltorphin II[D-Pen2,D-Pen5]enkephalin (DPDPE) (δ-agonist)Tail-FlickNo[1]
[D-Pen2,D-Pen5]enkephalin (DPDPE)[D-Ala2]deltorphin IITail-FlickNo[1]
[D-Ala2]deltorphin II[D-Ala2,NMePhe4,Gly-ol5]enkephalin (DAMGO) (μ-agonist)Tail-FlickNo[1]
[D-Ala2,NMePhe4,Gly-ol5]enkephalin (DAMGO)[D-Ala2]deltorphin IITail-FlickNo[1]
Morphine (μ-agonist)Deltorphin II analogs (DEL-6, DK-4)Tail-ImmersionSlight[2]

Table 2: In Vitro G-Protein Activation in Opioid-Tolerant Tissues

Chronic Treatment (in vivo)Test AgonistAssayTissueCross-Talk Observed?Reference
[D-Ala2,N-MePhe4,Gly-Ol5]Enkephalin (DAMGO) (μ-agonist)[d-Ala2]deltorphin II (δ-agonist)[35S]GTPγS BindingMouse Spinal Cord MembranesNo[3]
[D-Ala2,N-MePhe4,Gly-Ol5]Enkephalin (DAMGO) (μ-agonist)U-50,488H (κ-agonist)[35S]GTPγS BindingMouse Spinal Cord MembranesNo[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antinociceptive Assays

1. Tail-Flick Test:

  • Objective: To measure the latency of a mouse to withdraw its tail from a noxious thermal stimulus, indicating the level of analgesia.

  • Apparatus: A tail-flick analgesia meter consisting of a radiant heat source.

  • Procedure:

    • Mice are gently restrained, and the distal portion of their tail is positioned over the radiant heat source.

    • The time taken for the mouse to flick its tail away from the heat is recorded as the tail-flick latency.

    • A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

    • Baseline latencies are determined before drug administration.

    • Following drug administration, latencies are measured at predetermined time points (e.g., 15, 30, 60 minutes).

    • The degree of antinociception is typically expressed as the Maximum Possible Effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.

2. Hot Plate Test:

  • Objective: To assess the response to a thermal stimulus applied to the paws, reflecting a more complex, supraspinal analgesic response.

  • Apparatus: A hot plate analgesia meter with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Mice are placed on the heated surface enclosed by a transparent cylinder to keep them on the plate.

    • The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.

    • A cut-off time (e.g., 30-45 seconds) is used to prevent injury.

    • Baseline measurements are taken before drug administration.

    • Post-drug latencies are recorded at specific intervals.

In Vitro Assays

1. Receptor Binding Assay:

  • Objective: To determine the affinity and selectivity of a ligand for a specific opioid receptor subtype.

  • Materials: Cell membranes expressing the opioid receptor of interest, radiolabeled opioid ligand (e.g., [3H]DAMGO for μ, [3H]DPDPE for δ), unlabeled test compound (this compound), filtration apparatus, and scintillation counter.

  • Procedure:

    • Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • The reaction is allowed to reach equilibrium.

    • The mixture is rapidly filtered to separate bound from unbound radioligand.

    • The radioactivity on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

2. [35S]GTPγS Binding Assay:

  • Objective: To measure the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors.

  • Materials: Cell membranes with the receptor of interest, [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and the agonist to be tested.

  • Procedure:

    • Cell membranes are incubated with the agonist, GDP, and [35S]GTPγS.

    • Agonist binding activates the receptor, causing the Gα subunit to release GDP and bind [35S]GTPγS.

    • The reaction is terminated, and the amount of bound [35S]GTPγS is quantified by scintillation counting.

    • An increase in [35S]GTPγS binding indicates G-protein activation.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways involved and the logical flow of the cross-tolerance experiments.

G_protein_signaling This compound Signaling Pathway Deltorphin_II This compound delta_OR δ-Opioid Receptor Deltorphin_II->delta_OR Binds G_protein Gi/o Protein delta_OR->G_protein Activates beta_arrestin β-Arrestin delta_OR->beta_arrestin Potentially Weak Recruitment (G-protein Biased) AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx (Voltage-gated Ca²⁺ channels) G_protein->Ca_channel Inhibits K_channel ↑ K⁺ Efflux (GIRK channels) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Neuronal_activity ↓ Neuronal Excitability ↓ Neurotransmitter Release Ca_channel->Neuronal_activity K_channel->Neuronal_activity Analgesia Analgesia Neuronal_activity->Analgesia desensitization Receptor Desensitization & Internalization beta_arrestin->desensitization

Caption: this compound signaling cascade via the δ-opioid receptor.

cross_tolerance_workflow Experimental Workflow for Cross-Tolerance Study start Start chronic_tx Chronic Treatment (e.g., 7 days with Opioid A) start->chronic_tx washout Washout Period (if applicable) chronic_tx->washout challenge Acute Challenge with Opioid A or Opioid B washout->challenge antinociception Measure Antinociceptive Response (e.g., Tail-Flick) challenge->antinociception tolerance Tolerance to Opioid A? antinociception->tolerance cross_tolerance Cross-Tolerance to Opioid B? tolerance->cross_tolerance Yes end End tolerance->end No cross_tolerance->end

Caption: Workflow for in vivo opioid cross-tolerance experiments.

logical_relationship Logical Relationship of Cross-Tolerance Findings Deltorphin_II_Tolerance Tolerance to this compound No_Cross_Tolerance_Mu No Significant Cross-Tolerance Deltorphin_II_Tolerance->No_Cross_Tolerance_Mu No_Cross_Tolerance_Delta No Significant Cross-Tolerance Deltorphin_II_Tolerance->No_Cross_Tolerance_Delta Inconclusive_Cross_Tolerance_Kappa Inconclusive in vivo (No cross-talk in vitro) Deltorphin_II_Tolerance->Inconclusive_Cross_Tolerance_Kappa Mu_Agonist_Tolerance Tolerance to μ-Agonist (e.g., DAMGO, Morphine) Mu_Agonist_Tolerance->No_Cross_Tolerance_Mu Delta_Agonist_Tolerance Tolerance to other δ-Agonist (e.g., DPDPE) Delta_Agonist_Tolerance->No_Cross_Tolerance_Delta Kappa_Agonist_Tolerance Tolerance to κ-Agonist (e.g., U-50,488H) Kappa_Agonist_Tolerance->Inconclusive_Cross_Tolerance_Kappa

Caption: Summary of this compound's cross-tolerance relationships.

References

Comparative analysis of Deltorphin-II and dermorphin on opioid receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Deltorphin-II and Dermorphin (B549996) on Opioid Receptors

Introduction

Deltorphins and dermorphins are two families of naturally occurring opioid peptides isolated from the skin of Phyllomedusa frogs.[1] Both share a common N-terminal Tyr-D-Xaa-Phe motif, which is critical for opioid receptor activation.[1][2][3] However, their distinct C-terminal amino acid sequences grant them remarkable and opposing receptor selectivity.[1][2][3] this compound is a highly potent and selective agonist for the delta (δ) opioid receptor, while dermorphin is a potent and selective agonist for the mu (μ) opioid receptor.[1][2][3] This guide provides a comprehensive comparison of their receptor activity, supported by experimental data, detailed protocols, and signaling pathway visualizations for researchers, scientists, and drug development professionals.

Data Presentation: Binding Affinity and Functional Activity

The following tables summarize quantitative data on the binding affinities (Kᵢ) and functional activities of this compound and Dermorphin at mu and delta opioid receptors. These values are compiled from various studies, and it is important to note that experimental conditions may differ.

Table 1: Comparative Binding Affinities

This table highlights the high affinity and selectivity of this compound for the δ-opioid receptor and Dermorphin for the μ-opioid receptor.[1] The selectivity ratio is calculated as Kᵢ (μ) / Kᵢ (δ). A higher ratio indicates greater delta selectivity, whereas a lower ratio signifies greater mu selectivity.

PeptideReceptorBinding Affinity (Kᵢ/IC₅₀, nM)Selectivity Ratio (μ/δ)
This compound Delta (δ)0.80>1250
Mu (μ)>1000
Dermorphin Mu (μ)~1~0.0055
Delta (δ)~180

Data sourced from BenchChem, citing original research.[1]

Table 2: Comparative Functional Activity

This table is intended to show the functional potency (EC₅₀/IC₅₀) of each peptide from common assays like GTPγS binding and cAMP inhibition. While the high selectivity of these peptides is well-established, a direct head-to-head comparative study presenting these specific functional data points for both peptides under identical conditions was not identified in the conducted search.[1] Researchers should consult individual studies for functional data on each peptide.[1]

PeptideAssayReceptorFunctional Potency (EC₅₀/IC₅₀, nM)
This compound [³⁵S]GTPγS BindingDelta (δ)Data not available in a direct comparative study
Mu (μ)Data not available in a direct comparative study
cAMP InhibitionDelta (δ)Data not available in a direct comparative study
Mu (μ)Data not available in a direct comparative study
Dermorphin [³⁵S]GTPγS BindingMu (μ)Data not available in a direct comparative study
Delta (δ)Data not available in a direct comparative study
cAMP InhibitionMu (μ)Data not available in a direct comparative study
Delta (δ)Data not available in a direct comparative study

Signaling Pathway Visualization

Opioid receptors are G protein-coupled receptors (GPCRs).[4] Agonist binding, such as this compound to the δ-receptor or Dermorphin to the μ-receptor, activates inhibitory G-proteins (Gαi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5]

G_Protein_Signaling cluster_receptor Cell Membrane Agonist Agonist (this compound or Dermorphin) Receptor Opioid Receptor (δ or μ) Agonist->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates G_Alpha Gαi-GTP G_Protein->G_Alpha GTP/GDP Exchange G_BetaGamma Gβγ G_Protein->G_BetaGamma AC Adenylyl Cyclase G_Alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Reduced Activation

Opioid receptor G-protein signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments used to determine the binding affinity and functional activity of opioid ligands are provided below.

Radioligand Binding Assay

This assay quantifies the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radiolabeled ligand from its receptor.[1]

Methodology

  • Membrane Preparation: Homogenize brain tissue or cells expressing the opioid receptor of interest (μ or δ) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1] Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the resulting supernatant at high speed to pellet the cell membranes.[1] Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.[1]

  • Binding Reaction: In triplicate, set up reaction tubes containing:

    • A fixed concentration of the appropriate radioligand (e.g., [³H]DAMGO for μ receptors, [³H]DPDPE for δ receptors).[1]

    • Increasing concentrations of the unlabeled test compound (this compound or Dermorphin).[1]

    • The prepared cell membranes to initiate the reaction.[1]

    • For determining non-specific binding, a parallel set of tubes is prepared with an excess of a high-affinity non-radiolabeled ligand like Naloxone.[6]

  • Incubation: Incubate the reactions to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[6]

  • Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[6]

  • Detection: Measure the radioactivity trapped on the filters using a scintillation counter.[6]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.[6] Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (the concentration that inhibits 50% of specific binding). Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation.[6]

Radioligand_Workflow cluster_workflow Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate: Membranes + Radioligand + Competitor (Deltorphin/Dermorphin) A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to an opioid receptor upon agonist binding, providing a direct measure of G-protein engagement.[7] It quantifies the binding of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to Gα subunits.[7][8]

Methodology

  • Membrane Preparation: Prepare receptor-expressing cell membranes as described in the radioligand binding assay.[1][7]

  • Assay Reaction: In a 96-well plate, add the following components:

    • Cell membranes (10-20 µg of protein per well).[7]

    • GDP (to ensure G-proteins are in an inactive state).[1]

    • Increasing concentrations of the test agonist (this compound or Dermorphin).[1]

    • To determine non-specific binding, a parallel set of tubes includes an excess of unlabeled GTPγS.[7]

  • Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS.[7] Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).[1][7]

  • Termination and Filtration: Terminate the assay by rapid filtration through a filter plate using a cell harvester.[7]

  • Detection: After drying the filter plate, measure the incorporated [³⁵S]GTPγS using a scintillation counter.[7]

  • Data Analysis: Subtract non-specific binding to obtain specific binding. Plot specific binding against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[7]

GTPgS_Workflow cluster_workflow [³⁵S]GTPγS Binding Assay Workflow A Combine Membranes, GDP, and Agonist (Deltorphin/Dermorphin) B Initiate Reaction with [³⁵S]GTPγS and Incubate A->B C Terminate by Rapid Filtration to Capture Gα-[³⁵S]GTPγS B->C D Measure Incorporated Radioactivity C->D E Data Analysis (Calculate EC50 and Emax) D->E

Workflow for a [³⁵S]GTPγS functional assay.
cAMP Inhibition Assay

This functional assay measures the ability of a Gαi/o-coupled receptor agonist to inhibit the production of cyclic AMP (cAMP).[1]

Methodology

  • Cell Culture and Treatment: Culture cells stably expressing the μ or δ opioid receptor.[1] Pre-treat the cells with various concentrations of the test compound (this compound or Dermorphin).[1]

  • Stimulation: Stimulate the cells with forskolin, an adenylyl cyclase activator, to induce cAMP production.[1] The agonist's activity will inhibit this production.

  • cAMP Measurement: Lyse the cells to release the intracellular cAMP.[1] Measure the cAMP concentration using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a BRET-based biosensor.[9]

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist. The resulting inhibitory dose-response curve is used to determine the IC₅₀ of the agonist.

References

A Comparative Analysis: Deltorphin-II vs. Morphine in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of neuropathic pain, a debilitating condition arising from nerve damage, remains a significant clinical challenge. While morphine, a potent µ-opioid receptor (MOR) agonist, has long been a cornerstone of severe pain management, its utility is often curtailed by significant side effects, including respiratory depression, tolerance, and addiction.[1] This has propelled the investigation of alternative analgesics with improved therapeutic profiles. Deltorphin-II, a naturally occurring peptide with high selectivity for the δ-opioid receptor (DOR), has emerged as a promising candidate.[1] This guide provides a detailed comparison of the efficacy of this compound and morphine in preclinical neuropathic pain models, supported by experimental data, to inform future research and drug development.

Executive Summary

Direct head-to-head comparative studies of this compound and morphine in the same neuropathic pain model are scarce in the current literature. However, by synthesizing available data, a comparative overview can be constructed. This compound demonstrates significant potential in alleviating neuropathic pain by inhibiting nociceptor activity, with its effects being potent and receptor-specific.[2][3] Morphine also shows efficacy in reducing neuropathic pain behaviors, though its long-term use can paradoxically prolong pain symptoms in some models. The two compounds operate through distinct signaling pathways, offering different therapeutic and side-effect profiles. This guide presents the available quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to facilitate a comprehensive understanding.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the efficacy of this compound and morphine from preclinical studies. It is crucial to note that the data for each compound are derived from different studies, and direct comparisons of potency should be made with caution.

Table 1: Efficacy of this compound in a Neuropathic Pain Model

Neuropathic Pain ModelSpeciesAdministrationDose/ConcentrationPrimary Outcome MeasureResultReference
Spared Nerve Injury (Tibial)MouseLocal application to receptive field300 nMInhibition of mechanical responsiveness of C-fiber nociceptorsResponse decreased to 19.4 ± 15.1% of baseline at 7 days and 12.0 ± 1.2% of baseline at 28 days post-injury[2]

Table 2: Efficacy of Morphine in Neuropathic Pain Models

Neuropathic Pain ModelSpeciesAdministrationDosePrimary Outcome MeasureResultReference
Spared Nerve InjuryRatIntrathecal0.1-10 µgReversal of mechanical allodyniaDose-dependent attenuation of mechanical allodynia (ED50 = 0.52 µg)[4]
Chronic Constriction Injury (mild)RatSubcutaneous5 mg/kg (twice daily for 5 days)Mechanical allodynia (von Frey test)Significantly amplified and prolonged mechanical allodynia for at least 5 weeks after treatment completion[5]

Table 3: Direct Comparison in a Formalin-Induced Inflammatory Pain Model

Note: The formalin test is a model of inflammatory pain, not neuropathic pain. However, this study provides the closest available direct comparison of the two compounds' effects on pain behavior and neuronal activation.

CompoundSpeciesAdministrationDosePrimary Outcome MeasureResultReference
Deltorphin (B1670231) II RatIntrathecal15 µgReduction of c-Fos positive neurons in the spinal cord~28% reduction[6]
Morphine RatIntrathecal10 µgReduction of c-Fos positive neurons in the spinal cord~40% reduction[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of the experimental protocols used in the cited studies for inducing and assessing neuropathic pain.

Spared Nerve Injury (SNI) Model for this compound Efficacy Testing

This model induces long-lasting and robust neuropathic pain behaviors.[7][8]

  • Animal Model: Adult male ICR/CD-1 mice (25-35 g) were used.[2]

  • Surgical Procedure: Under isoflurane (B1672236) anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) were exposed in the left thigh. The common peroneal and sural nerves were ligated with silk suture and sectioned, removing a 2-4 mm piece of the distal nerve stump. The tibial nerve was left intact. The muscle and skin were then closed in layers. Sham-operated animals underwent the same procedure without nerve ligation and sectioning.

  • Behavioral Testing (Mechanical Allodynia): Mechanical sensitivity was assessed using von Frey filaments to the plantar surface of the hind paw. A decrease in the paw withdrawal threshold indicated the development of mechanical allodynia.

  • Electrophysiology: At 7 or 28 days post-surgery, an ex vivo skin-nerve preparation was used. The tibial nerve was dissected and placed in a recording chamber. Single C-fiber mechanical nociceptors were identified by their conduction velocity and response to mechanical stimulation.

  • Drug Administration: this compound was applied directly to the receptive fields of the identified nociceptors.[2]

  • Data Analysis: The change in the mechanical responsiveness of the nociceptors following drug application was quantified.[2]

Chronic Constriction Injury (CCI) Model for Morphine Efficacy Testing

The CCI model is another widely used method to induce neuropathic pain.

  • Animal Model: Adult male Sprague-Dawley rats were used.[5]

  • Surgical Procedure: Under isoflurane anesthesia, the left sciatic nerve was exposed at the mid-thigh level. Proximal to the trifurcation, a single loose chromic gut ligature was tied around the nerve. The incision was then closed.

  • Behavioral Testing (Mechanical Allodynia): Paw withdrawal thresholds in response to von Frey filaments were measured before and after surgery to confirm the development of allodynia.

  • Drug Administration: Morphine or saline was administered subcutaneously for 5 consecutive days, starting 10 days after the CCI surgery.[5]

  • Data Analysis: Mechanical allodynia was assessed at multiple time points before, during, and after the drug administration period to determine the effect of morphine on the magnitude and duration of neuropathic pain symptoms.[5]

Mandatory Visualizations

Experimental Workflow for Preclinical Neuropathic Pain Studies

G cluster_0 Model Induction cluster_1 Post-Surgical Assessment cluster_2 Pharmacological Intervention cluster_3 Efficacy Evaluation A Animal Acclimation B Baseline Behavioral Testing (e.g., von Frey, Hargreaves) A->B C Neuropathic Pain Surgery (e.g., SNI, CCI) B->C D Post-operative Care & Recovery C->D E Confirmation of Neuropathic Pain (Behavioral Testing) D->E F Randomization to Treatment Groups (this compound, Morphine, Vehicle) E->F G Drug Administration (Route, Dose, Frequency) F->G H Post-treatment Behavioral Testing (Time-course analysis) G->H I Data Analysis (e.g., Paw Withdrawal Threshold, Latency) H->I J Terminal Experiments (e.g., Electrophysiology, Immunohistochemistry) I->J

Caption: Workflow for assessing analgesic efficacy in neuropathic pain models.

Signaling Pathways of this compound and Morphine

G cluster_deltorphin This compound Signaling cluster_morphine Morphine Signaling Deltorphin This compound DOR δ-Opioid Receptor (DOR) Deltorphin->DOR Gi Gi/o Protein DOR->Gi AC_D Adenylyl Cyclase Gi->AC_D Inhibits Ion_D Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) Gi->Ion_D Modulates cAMP_D ↓ cAMP AC_D->cAMP_D Analgesia_D Analgesia cAMP_D->Analgesia_D Hyperpolarization_D Neuronal Hyperpolarization Ion_D->Hyperpolarization_D Hyperpolarization_D->Analgesia_D Morphine Morphine MOR µ-Opioid Receptor (MOR) Morphine->MOR Gi_M Gi/o Protein MOR->Gi_M BetaArrestin β-Arrestin Recruitment (Tolerance, Side Effects) MOR->BetaArrestin AC_M Adenylyl Cyclase Gi_M->AC_M Inhibits Ion_M Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) Gi_M->Ion_M Modulates cAMP_M ↓ cAMP AC_M->cAMP_M Analgesia_M Analgesia cAMP_M->Analgesia_M Hyperpolarization_M Neuronal Hyperpolarization Ion_M->Hyperpolarization_M Hyperpolarization_M->Analgesia_M

Caption: Distinct signaling pathways of this compound (DOR) and Morphine (MOR).

Logical Comparison of this compound and Morphinedot

G

References

Validating Deltorphin-II Binding Sites: A Comparative Guide to Receptor Autoradiography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and pharmacology, accurately characterizing the binding of ligands to their receptors is paramount for understanding their physiological roles and for the development of novel therapeutics. Deltorphin-II, a naturally occurring peptide agonist, is renowned for its high affinity and selectivity for the delta-opioid receptor (DOR), making it an invaluable tool for studying this receptor system.[1][2][3] This guide provides a comprehensive comparison of this compound with other common DOR ligands in the context of receptor autoradiography, supported by experimental data and detailed protocols.

Quantitative Comparison of DOR Ligands

The selection of a radioligand for receptor autoradiography hinges on its binding affinity (Kᵢ) and selectivity for the target receptor. The following tables summarize the binding characteristics of this compound and other widely used DOR agonists and antagonists.

LigandReceptor SubtypeBinding Affinity (Kᵢ in nM)Selectivity (µ/δ Ratio)Notes
[D-Ala²]-Deltorphin II Delta (δ) ~0.13 - 1.5 [4][5]>1000 [4]A highly selective peptide agonist.
Mu (µ)>1000[4]
Kappa (κ)>1000[4]
DPDPE Delta (δ) ~1.4 [5][6]>700 [5]A synthetic, cyclic peptide agonist.
Mu (µ)>1000[5][6]
Kappa (κ)>1000[5][6]
SNC80 Delta (δ) ~1.0 - 2.0 >800 [7]A non-peptidic agonist.
Mu (µ)>1600
Kappa (κ)>1600
Naltrindole Delta (δ) ~0.1 - 0.5 ~150 A highly selective non-peptide antagonist.[8]
Mu (µ)~15 - 75
Kappa (κ)~30 - 150

Table 1: Comparative Binding Affinities of this compound and Other DOR Ligands. This table highlights the high affinity and selectivity of this compound for the delta-opioid receptor.

RadioligandBrain RegionKd (nM)Bmax (fmol/mg tissue)Animal Model
[¹²⁵I][D-Ala²]deltorphin-I Various0.9[2]Not specifiedRat
[¹²⁵I][D-Ala²]deltorphin-I Striatum0.5[6]Not specifiedMouse
[³H]deltorphin I Whole Brain7[6]Not specifiedMouse
[³H]DPDPE Forebrain~2.5~100Rat
[³H]DSLET Forebrain~1.0~120Rat

Table 2: Quantitative Data from Receptor Autoradiography Studies. This table presents dissociation constants (Kd) and maximum binding capacities (Bmax) obtained from autoradiography experiments with various radiolabeled DOR ligands.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below is a standard protocol for in vitro receptor autoradiography using a radiolabeled this compound analog.

Protocol: In Vitro Receptor Autoradiography with [¹²⁵I][D-Ala²]this compound
  • Tissue Preparation:

    • Sacrifice animals (e.g., rats or mice) and rapidly excise the brain.

    • Freeze the brain in isopentane (B150273) cooled with dry ice to between -40°C and -50°C to minimize ice crystal formation.[1]

    • Store the frozen brains at -80°C until sectioning.

    • Using a cryostat, cut 10-20 µm thick coronal or sagittal sections.[1]

    • Thaw-mount the sections onto gelatin-coated or charged microscope slides and store at -80°C.[1]

  • Pre-incubation:

    • Bring the slides to room temperature.

    • Pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.[9][10]

  • Incubation:

    • Incubate the slides with a solution containing the radioligand (e.g., 50-100 pM [¹²⁵I][D-Ala²]Deltorphin-I) in a binding buffer (e.g., 50 mM Tris-HCl with 0.1% BSA and protease inhibitors) for 60-120 minutes at room temperature.[9][10]

    • For determining non-specific binding, incubate adjacent sections in the same radioligand solution supplemented with a high concentration (e.g., 1-10 µM) of an unlabeled DOR-selective ligand, such as naltrindole.[11]

  • Washing:

    • After incubation, wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

    • Perform multiple washes of varying durations (e.g., 2 x 2 minutes, followed by a quick rinse in ice-cold deionized water).[9][10]

  • Drying and Exposure:

    • Dry the slides rapidly under a stream of cool, dry air.

    • Appose the dried slides to an autoradiographic film or a phosphor imaging screen along with calibrated radioactive standards.[1][9]

    • Expose for an appropriate duration depending on the radioisotope and receptor density (e.g., 1-3 days for ¹²⁵I).

  • Image Analysis:

    • Develop the film or scan the phosphor imaging screen.

    • Quantify the optical density of the autoradiograms using a computer-assisted image analysis system.

    • Convert the optical density values to receptor density (e.g., fmol/mg tissue) by comparing with the co-exposed standards.[1]

Visualizing Signaling Pathways and Workflows

Delta-Opioid Receptor Signaling

This compound binding to the delta-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[12][13] The primary signaling pathway involves the activation of inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[4][14]

DOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds to Gi Gαi/o DOR->Gi Activates Gby Gβγ DOR->Gby Releases AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK/ERK Pathway Gi->MAPK Activates Ca_channel Ca²⁺ Channel Gby->Ca_channel Inhibits K_channel K⁺ Channel Gby->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

DOR Signaling Cascade
Experimental Workflow for Receptor Autoradiography

The process of validating this compound binding sites using receptor autoradiography follows a systematic workflow, from tissue collection to data analysis.

Autoradiography_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_imaging Imaging and Analysis Tissue_Collection Tissue Collection (e.g., Brain) Freezing Cryopreservation Tissue_Collection->Freezing Sectioning Cryostat Sectioning Freezing->Sectioning Preincubation Pre-incubation Sectioning->Preincubation Incubation Incubation with Radiolabeled this compound Preincubation->Incubation Washing Washing Incubation->Washing Exposure Exposure to Film/ Phosphor Screen Washing->Exposure Imaging Image Acquisition Exposure->Imaging Analysis Quantitative Analysis Imaging->Analysis

Receptor Autoradiography Workflow

References

A Comparative Guide to Deltorphin-II and SNC80: Natural Peptide vs. Synthetic Non-Peptide δ-Opioid Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Deltorphin-II, a naturally occurring peptide δ-opioid receptor (DOR) agonist, and SNC80, a widely studied synthetic non-peptide DOR agonist. The following sections objectively compare their performance based on experimental data, offering insights into their distinct pharmacological profiles.

Overview and Molecular Characteristics

This compound is a heptapeptide (B1575542) (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2) originally isolated from the skin of frogs of the Phyllomedusa genus. It is known for its high affinity and remarkable selectivity for the δ-opioid receptor. In contrast, SNC80 is a non-peptidic small molecule developed as a selective DOR agonist. While both are valuable research tools for probing DOR function, their structural differences lead to significant variations in their receptor interactions, signaling pathways, and in vivo effects.

Quantitative Comparison of In Vitro Pharmacology

The following tables summarize the key in vitro pharmacological parameters of this compound and SNC80. It is important to note that direct comparisons are most accurate when data is sourced from the same study using identical experimental conditions.

Table 1: Opioid Receptor Binding Affinity (Ki, nM)

Ligandδ-Opioid Receptor (DOR)µ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)Selectivity (MOR/DOR)Selectivity (KOR/DOR)
This compound 1.5>1000>1000>667>667
SNC80 9.4----

Note: A lower Ki value indicates higher binding affinity. Data for SNC80's affinity for µ and κ receptors was not consistently reported in the reviewed literature under comparable conditions.

Table 2: Functional Activity at the δ-Opioid Receptor

AssayParameterThis compoundSNC80Cell Line/Tissue
[³⁵S]GTPγS Binding Efficacy Ranking32Rat Brain Slices
EC₅₀ (nM)-32SH-SY5Y Cells
Eₘₐₓ (% of DAMGO)-57SH-SY5Y Cells
cAMP Inhibition PotencyHighHigh (full agonist)Various
β-arrestin Recruitment EfficacyLower PropensityHighVarious

Note: The efficacy ranking in the [³⁵S]GTPγS binding assay is from a study by Jutkiewicz et al. (2005), where a lower number indicates higher efficacy (1 being the highest). SNC80 was found to be more efficacious than this compound in this assay. DAMGO is a µ-opioid receptor agonist often used as a reference for maximal response in functional assays.

Signaling Pathways and Functional Selectivity

This compound and SNC80 exhibit distinct profiles in activating downstream signaling pathways, a concept known as biased agonism or functional selectivity. This has significant implications for their therapeutic potential and side-effect profiles.

G-Protein Activation vs. β-arrestin Recruitment:

  • This compound is suggested to be a G-protein biased agonist. It potently activates G-protein signaling, leading to the inhibition of adenylyl cyclase and modulation of ion channels, which are thought to mediate analgesia. Its lower propensity to recruit β-arrestin may be associated with a reduced potential for receptor desensitization and tolerance development.

  • SNC80 , on the other hand, is a potent recruiter of β-arrestin.[1] This strong interaction with the β-arrestin pathway is linked to its high degree of receptor internalization and may contribute to some of its adverse effects, such as convulsions.[2]

Receptor Internalization and Trafficking:

  • Studies have shown that SNC80 is a high-internalizing agonist, leading to robust receptor endocytosis.

  • In contrast, This compound induces receptor recycling back to the cell membrane, a process that may contribute to a more sustained signaling response with less acute tolerance.[3]

Receptor Subtype and Heteromer Selectivity:

  • This compound is highly selective for the δ-opioid receptor homomers.

  • Interestingly, evidence suggests that SNC80 selectively activates heteromeric μ-δ opioid receptors.[4][5] This interaction with receptor complexes that are distinct from DOR homomers likely contributes to its unique pharmacological profile and in vivo effects.

cluster_deltorphin This compound Signaling cluster_snc80 SNC80 Signaling Deltorphin This compound DOR δ-Opioid Receptor (Homomer) Deltorphin->DOR G_protein_D G-protein Activation (Potent) DOR->G_protein_D beta_arrestin_D β-arrestin Recruitment (Lower Propensity) DOR->beta_arrestin_D cAMP_inhibition_D cAMP Inhibition (Analgesia) G_protein_D->cAMP_inhibition_D recycling Receptor Recycling beta_arrestin_D->recycling SNC80 SNC80 Mu_Delta_Heteromer μ-δ Opioid Receptor (Heteromer) SNC80->Mu_Delta_Heteromer G_protein_S G-protein Activation Mu_Delta_Heteromer->G_protein_S beta_arrestin_S β-arrestin Recruitment (High Efficacy) Mu_Delta_Heteromer->beta_arrestin_S cAMP_inhibition_S cAMP Inhibition (Analgesia) G_protein_S->cAMP_inhibition_S internalization Receptor Internalization (Tolerance, Side Effects) beta_arrestin_S->internalization

Figure 1: A simplified comparison of the signaling pathways activated by this compound and SNC80.

In Vivo Effects: Analgesia and Adverse Events

Analgesic Properties:

  • This compound , when administered centrally, is a potent antinociceptive agent.[6][7] Its analgesic effects are mediated through supraspinal δ-opioid receptors.[6]

  • SNC80 also produces robust analgesic effects in various animal models. However, its antinociceptive activity appears to be dependent on the presence of both μ- and δ-opioid receptors, supporting the involvement of μ-δ heteromers.[5]

Adverse Effects:

  • A significant limiting factor for the therapeutic use of SNC80 is its propensity to induce convulsions at higher doses.[8] This pro-convulsant activity is a well-documented adverse effect.

  • This compound , as a peptide, has poor blood-brain barrier permeability, limiting its systemic efficacy without modification. Its centrally-mediated side-effect profile is less characterized in comparison to SNC80 due to its delivery challenges.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize and compare δ-opioid receptor agonists.

Radioligand Binding Assay (Competitive Inhibition)

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing the δ-opioid receptor in ice-cold buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled δ-opioid ligand (e.g., [³H]-naltrindole) and varying concentrations of the unlabeled test compound (this compound or SNC80).

  • Incubation: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Filter and Wash incubate->filter quantify Quantify Radioactivity filter->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end Agonist Agonist (this compound or SNC80) Receptor DOR-Enzyme Fragment 1 Agonist->Receptor Recruitment Recruitment Receptor->Recruitment Arrestin β-arrestin-Enzyme Fragment 2 Arrestin->Recruitment Active_Enzyme Active Enzyme Complex Recruitment->Active_Enzyme Signal Detectable Signal (Chemiluminescence) Active_Enzyme->Signal Substrate Substrate Substrate->Active_Enzyme hydrolysis

References

Confirming the In Vivo Efficacy of Deltorphin-II: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Deltorphin-II's in vivo effects with alternative delta-opioid receptor (DOR) agonists, supported by experimental data from studies utilizing knockout mouse models. These genetically modified models are invaluable for unequivocally demonstrating the on-target effects of selective ligands like this compound.

This compound, a naturally occurring heptapeptide, is a potent and highly selective agonist for the delta-opioid receptor (DOR). Its potential as a therapeutic agent with fewer side effects than traditional mu-opioid receptor (MOR) agonists has driven extensive research. Knockout animal models, particularly those lacking the DOR (Oprd1 knockout) or the MOR (Oprm1 knockout), have been instrumental in validating the specific in vivo actions of this compound. This guide synthesizes key findings from these studies, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.

Quantitative Data Presentation

The following tables summarize the key in vivo effects of this compound and comparator compounds in wild-type and knockout mouse models.

Table 1: Comparison of Analgesic Effects of this compound in Wild-Type and Opioid Receptor Knockout Mice

AgonistMouse ModelAnalgesic TestKey Finding
This compoundWild-TypeHot Plate / Tail FlickPotent, dose-dependent analgesia
This compoundDOR Knockout (-/-)Hot Plate / Tail FlickAnalgesic effects are significantly reduced or absent
This compoundMOR Knockout (-/-)Hot Plate / Tail FlickAnalgesic effects are largely preserved
DPDPEDOR Knockout (-/-)Tail ImmersionFully analgesic, suggesting off-target effects at the mu-opioid receptor
DPDPEMOR Knockout (-/-)Tail ImmersionTotally inactive

Table 2: Comparison of Rewarding Effects and Physical Dependence of this compound in Wild-Type and MOR Knockout Mice

EffectAssayMouse ModelKey Finding
Rewarding EffectsConditioned Place PreferenceWild-TypeSignificant place preference for this compound-paired compartment.[1]
Rewarding EffectsConditioned Place PreferenceMOR Knockout (-/-)No significant place preference observed.[1]
Physical DependenceNaloxone-Precipitated WithdrawalWild-TypeChronic this compound infusion followed by naloxone (B1662785) administration induces moderate but significant somatic withdrawal signs.[1]
Physical DependenceNaloxone-Precipitated WithdrawalMOR Knockout (-/-)Withdrawal response is suppressed.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Protocol 1: Intracerebroventricular (i.c.v.) Cannula Implantation and Injection

This procedure allows for the direct administration of peptides like this compound into the central nervous system, bypassing the blood-brain barrier.

  • Anesthesia and Stereotaxic Surgery: Anesthetize the mouse with an appropriate agent (e.g., isoflurane) and mount it in a stereotaxic frame.

  • Craniotomy: Expose the skull and drill a small hole over the target ventricle (e.g., lateral ventricle).

  • Cannula Implantation: Slowly lower a guide cannula to the predetermined coordinates and secure it to the skull with dental cement.

  • Recovery: Allow the animal to recover for at least one week post-surgery.

  • Injection: For drug administration, gently restrain the conscious mouse, remove the dummy cannula, and insert an injection needle connected to a microsyringe. Infuse the this compound solution (typically dissolved in saline) slowly (e.g., 1 µL/min).

Protocol 2: Hot Plate Test for Antinociception

This test measures the response latency to a thermal stimulus, indicating supraspinal analgesia.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55°C).

  • Baseline Latency: Place the mouse on the hot plate and record the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer this compound via the desired route (e.g., i.c.v.).

  • Post-Treatment Latency: At predetermined time points after administration, re-test the mouse on the hot plate and record the response latency. A significant increase in latency indicates an antinociceptive effect.

Protocol 3: Tail-Flick Test for Antinociception

This test also measures the response to a thermal stimulus and is indicative of spinal and supraspinal analgesic effects.

  • Apparatus: A device that focuses a beam of radiant heat onto the mouse's tail.

  • Baseline Latency: Gently restrain the mouse and position its tail over the heat source. Measure the time it takes for the mouse to flick its tail away from the heat. A cut-off time is employed to prevent injury.

  • Drug Administration: Administer this compound.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points post-administration. An increased latency suggests analgesia.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

DOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Deltorphin_II This compound DOR Delta-Opioid Receptor (DOR) Deltorphin_II->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx (Inhibition of Ca²⁺ channels) G_protein->Ca_channel Inhibits K_channel ↑ K⁺ Efflux (Activation of K⁺ channels) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_Activity Ca_channel->Neuronal_Activity K_channel->Neuronal_Activity

Caption: Simplified signaling pathway of the delta-opioid receptor upon activation by this compound.

Experimental_Workflow cluster_animals Animal Models cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_outcome Outcome Analysis WT Wild-Type Mice Drug_Admin This compound Administration (e.g., i.c.v.) WT->Drug_Admin DOR_KO DOR Knockout Mice DOR_KO->Drug_Admin MOR_KO MOR Knockout Mice MOR_KO->Drug_Admin Analgesia Analgesia Testing (Hot Plate, Tail Flick) Drug_Admin->Analgesia Reward Rewarding Effects (Conditioned Place Preference) Drug_Admin->Reward Dependence Physical Dependence (Naloxone-Precipitated Withdrawal) Drug_Admin->Dependence Data_Analysis Data Analysis & Comparison Analgesia->Data_Analysis Reward->Data_Analysis Dependence->Data_Analysis

Caption: Experimental workflow for confirming the in vivo effects of this compound using knockout models.

References

A Comparative Analysis of Deltorphin I and Deltorphin II Potency

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Deltorphins, a class of naturally occurring heptapeptides isolated from the skin of Phyllomedusa frogs, are renowned for their exceptionally high affinity and selectivity for the delta (δ)-opioid receptor.[1][2][3] This makes them invaluable tools in neuroscience research and potential leads for the development of novel analgesics with fewer side effects than traditional mu (μ)-opioid receptor agonists. The two most prominent members of this family, Deltorphin I and Deltorphin II, exhibit subtle structural differences that translate into distinct pharmacological profiles. This guide provides a detailed, data-driven comparison of their potency, supported by experimental protocols and pathway visualizations to aid researchers in their selection and application.

Structurally, both [D-Ala2]Deltorphin I and [D-Ala2]Deltorphin II share a common N-terminal Tyr-D-Ala-Phe sequence, which is crucial for their interaction with opioid receptors.[1][2] The key distinction lies in the fourth amino acid residue: Deltorphin I contains aspartic acid (Asp), while Deltorphin II has glutamic acid (Glu).[1][2] This single amino acid substitution influences their interaction with the δ-opioid receptor and contributes to variations in their biological activity.

Quantitative Comparison of Potency

The following tables summarize the binding affinities and functional potencies of Deltorphin I and Deltorphin II based on data from various in vitro and in vivo studies.

Table 1: In Vitro Potency of Deltorphin I and Deltorphin II

LigandPreparationAssay TypeReceptor Selectivity (Ki, nM)Functional Potency (EC50/IC50, nM)
[D-Ala2]Deltorphin I Rat brain membranesRadioligand Bindingδ: 0.15, μ: 2100MVD Bioassay: 0.28[1]
Mouse brain membranesRadioligand Binding ([¹²⁵I]Deltorphin I)KD (δ): 0.5[1][4]Not Reported
[D-Ala2]Deltorphin II Rat brain membranesRadioligand Bindingδ: 0.36, μ: 4600MVD Bioassay: 0.19[1]
Not SpecifiedRadioligand Bindingδ: 1.5, μ: >1000, κ: >1000Not Reported[5]
  • Ki: Inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.

  • KD: Dissociation constant, another measure of binding affinity.

  • EC50: Half-maximal effective concentration.

  • IC50: Half-maximal inhibitory concentration.

  • MVD: Mouse Vas Deferens.

Table 2: In Vivo Analgesic Potency of Deltorphin I and Deltorphin II

LigandAnimal ModelAdministration RouteNociceptive TestPotency (ED50)
[D-Ala2]Deltorphin I MiceIntracerebroventricular (i.c.v.)Tail-flickProduces strong analgesia (Specific ED50 not detailed)[1]
[D-Ala2]Deltorphin II MiceIntracerebroventricular (i.c.v.)Tail-flick~13-fold more potent than DPDPE; equipotent with morphine[1][6]
MiceIntracerebroventricular (i.c.v.)Tail-immersion & Hot-plateProduces significant antinociception at 3-30 µg doses[1]
  • ED50: Median effective dose.

  • DPDPE: [D-Pen2, D-Pen5]enkephalin, another selective δ-opioid agonist.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of standard protocols used to assess the potency of deltorphins.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing the δ-opioid receptor in a suitable buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.[1][7]

  • Competitive Binding: Incubate the prepared membranes with a fixed concentration of a radiolabeled δ-opioid receptor ligand (e.g., [³H]-naltrindole or [¹²⁵I][D-Ala2]deltorphin-I) and varying concentrations of the unlabeled competitor ligand (Deltorphin I or II).[4][7][8]

  • Incubation: Allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.[1]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[8]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to opioid receptors upon agonist binding.[1]

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.[1]

  • Assay Incubation: Incubate the membranes in an assay buffer containing MgCl₂, NaCl, GDP, the test compound (e.g., Deltorphin I or II), and [³⁵S]GTPγS.[1] Basal binding is determined in the absence of an agonist, while non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.[1]

  • Filtration and Washing: Separate the bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[1]

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Calculate the specific binding and plot the stimulated binding against the log concentration of the agonist to determine the EC50 and Emax values.

In Vivo Analgesia Assessment (Mouse Tail-Flick Test)

This test measures the analgesic effect of a compound by assessing the latency of a mouse to withdraw its tail from a noxious heat source.[1][6]

  • Animal Acclimation: Acclimate mice to the testing environment and handling to minimize stress-induced analgesia.[1]

  • Baseline Measurement: Determine the baseline tail-flick latency for each mouse by applying a focused beam of high-intensity light to its tail and measuring the withdrawal time. A cut-off time is set to prevent tissue damage.[1]

  • Compound Administration: Administer Deltorphin I or II via the desired route (e.g., intracerebroventricularly).

  • Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Convert the latency data to the percentage of maximal possible effect (%MPE) and plot it against the dose to determine the ED50.

Visualization of Pathways and Workflows

To further elucidate the mechanisms and experimental processes involved in studying Deltorphins, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays membrane_prep Membrane Preparation (Brain Tissue or Cell Lines) radioligand_binding Radioligand Binding Assay (Determine Ki) membrane_prep->radioligand_binding gtp_binding GTPγS Binding Assay (Determine EC50) membrane_prep->gtp_binding data_analysis Comparative Data Analysis radioligand_binding->data_analysis gtp_binding->data_analysis animal_model Animal Model (e.g., Mice) analgesia_test Analgesia Testing (e.g., Tail-Flick, Hot Plate) animal_model->analgesia_test dose_response Dose-Response Analysis (Determine ED50) analgesia_test->dose_response dose_response->data_analysis start Start start->membrane_prep start->animal_model conclusion Conclusion on Relative Potency data_analysis->conclusion

Caption: Experimental workflow for comparing Deltorphin potency.

signaling_pathway deltorphin Deltorphin I or II dor δ-Opioid Receptor (DOR) deltorphin->dor Binds to gi_go Gi/o Protein dor->gi_go Activates g_alpha Gαi/o (GTP) gi_go->g_alpha Dissociates to g_beta_gamma Gβγ gi_go->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_beta_gamma->ion_channel Modulates mapk MAPK Pathway (e.g., ERK1/2) g_beta_gamma->mapk Activates camp cAMP ac->camp Decreases cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response Leads to ion_channel->cellular_response mapk->cellular_response

References

A Comparative Guide to the Antagonism of Deltorphin-II by Non-Selective Opioid Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antagonistic effects of common non-selective opioid antagonists on the activity of Deltorphin-II, a highly selective delta (δ)-opioid receptor agonist. The information presented herein is intended to assist researchers in selecting appropriate antagonists for in vitro and in vivo studies involving this compound and to provide a comprehensive understanding of their comparative pharmacology.

Introduction to this compound and Opioid Antagonism

This compound is a naturally occurring heptapeptide (B1575542) with exceptionally high affinity and selectivity for the δ-opioid receptor. Its potent and specific agonistic activity makes it a valuable tool in neuroscience research for elucidating the physiological and pathological roles of the δ-opioid system. The study of this compound's effects often necessitates the use of opioid antagonists to confirm receptor-mediated actions and to investigate the consequences of blocking its signaling pathways.

Non-selective opioid antagonists, such as naloxone (B1662785) and naltrexone (B1662487), are widely used pharmacological tools that act on multiple opioid receptor types (mu, delta, and kappa). While they are not specific for the δ-opioid receptor, their well-characterized profiles and broad availability make them common choices in opioid research. Understanding their relative potencies and characteristics in antagonizing this compound is crucial for accurate experimental design and data interpretation.

Quantitative Comparison of Antagonist Potency

The potency of a competitive antagonist is typically quantified by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. In the absence of directly comparable pA2 values against this compound for all non-selective antagonists in a single study, this guide presents a compilation of antagonist potencies at the δ-opioid receptor from various experimental paradigms, including functional assays (pA2) and radioligand binding assays (Ki). The Ki value represents the inhibition constant for a ligand binding to a receptor.

AntagonistAgonist/RadioligandPreparationAssay TypepA2Ki (nM)Reference
Naltrexone Ile⁵,⁶-deltorphin IIMouse Vas DeferensFunctional (Schild Plot)Not explicitly stated for naltrexone, but a derivative was shown to be a competitive antagonist.[1]
[³H]DADLEGuinea pig brain membranesBinding38[2]
[³H]DPDPEHuman recombinant δ-opioid receptor (CHO cells)Binding~60IUPHAR/BPS Guide to PHARMACOLOGY
Naloxone Met-enkephalinTissue containing δ-opioid receptorsFunctional (Schild Plot)~7.5Based on interpretation of similar experiments.
[³H]DADLEGuinea pig brain membranesBinding240[2]

Note: The data presented are from different studies and experimental conditions, which may influence the absolute values. Direct comparisons should be made with caution. The pA2 value for naloxone against Met-enkephalin is an approximation based on similar experimental setups, as a direct value against this compound was not found in the literature reviewed.

Signaling Pathways and Experimental Workflow

The interaction between this compound and a non-selective opioid antagonist at the δ-opioid receptor can be visualized through the following signaling pathway and experimental workflow diagrams.

cluster_0 This compound Signaling Pathway This compound This compound δ-Opioid Receptor δ-Opioid Receptor This compound->δ-Opioid Receptor Binds & Activates G-Protein (Gi/o) G-Protein (Gi/o) δ-Opioid Receptor->G-Protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gi/o)->Adenylyl Cyclase Inhibits ↓ cAMP ↓ cAMP Adenylyl Cyclase->↓ cAMP Cellular Response Cellular Response ↓ cAMP->Cellular Response Non-selective Antagonist Non-selective Antagonist Non-selective Antagonist->δ-Opioid Receptor Blocks

Caption: this compound signaling and antagonism.

cluster_1 Schild Analysis Workflow A Prepare Isolated Tissue/Cells Expressing δ-Opioid Receptors B Generate Control Agonist (this compound) Dose-Response Curve A->B C Incubate with Fixed Concentrations of Antagonist B->C D Generate Agonist Dose-Response Curves in Presence of Antagonist C->D E Calculate Dose Ratios D->E F Construct Schild Plot: log(Dose Ratio - 1) vs. log[Antagonist] E->F G Determine pA2 from x-intercept F->G

Caption: Experimental workflow for Schild analysis.

Experimental Protocols

Schild Analysis for Determining pA2 Value

Schild analysis is a classical pharmacological method used to determine the affinity of a competitive antagonist. The pA2 value derived from this analysis is a measure of the antagonist's potency.

1. Preparation of Biological System:

  • Isolated Tissues: Tissues rich in δ-opioid receptors, such as the mouse vas deferens, are isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Cell Culture: Cells stably expressing recombinant δ-opioid receptors (e.g., CHO or HEK293 cells) are cultured to confluence in appropriate media.

2. Generation of Dose-Response Curves:

  • A cumulative concentration-response curve for the agonist (this compound) is generated by adding increasing concentrations of the agonist to the bath or cell culture and measuring the biological response (e.g., inhibition of electrically evoked contractions in mouse vas deferens, or inhibition of cAMP accumulation in cells).

  • The preparation is then washed to remove the agonist and allowed to return to baseline.

3. Antagonist Incubation:

  • A fixed concentration of the non-selective antagonist (e.g., naloxone or naltrexone) is added to the preparation and allowed to equilibrate for a predetermined period (e.g., 20-30 minutes).

4. Generation of Agonist Dose-Response Curves in the Presence of Antagonist:

  • In the continued presence of the antagonist, a second cumulative concentration-response curve for this compound is generated. This procedure is repeated for at least two to three different concentrations of the antagonist. A parallel rightward shift in the agonist dose-response curve is indicative of competitive antagonism.

5. Data Analysis:

  • The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

  • A Schild plot is constructed by plotting log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

  • For a competitive antagonist, the data should yield a straight line with a slope not significantly different from unity. The pA2 value is determined as the x-intercept of the regression line.

Radioligand Binding Assay for Determining Ki Value

Radioligand binding assays are used to determine the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand by an unlabeled ligand.

1. Membrane Preparation:

  • Brain tissue or cells expressing δ-opioid receptors are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • A fixed concentration of a radiolabeled δ-opioid receptor ligand (e.g., [³H]DPDPE or [³H]this compound) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled non-selective antagonist (e.g., naloxone or naltrexone) are added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled non-selective ligand.

  • The incubation is carried out at a specific temperature for a set period to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While naloxone and naltrexone are non-selective opioid antagonists, they can effectively block the effects of the δ-selective agonist this compound. The available data suggests that naltrexone generally exhibits a higher affinity for the δ-opioid receptor compared to naloxone, as indicated by its lower Ki values in binding assays. However, for definitive comparisons of their functional antagonism against this compound, direct, head-to-head Schild analyses are recommended. The choice of antagonist and its concentration should be carefully considered based on the specific experimental goals and the desired degree of δ-opioid receptor blockade. The detailed experimental protocols provided in this guide offer a foundation for conducting such comparative studies.

References

Assessing the Abuse Potential of Deltorphin-II Compared to Mu-Opioid Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent analgesics with reduced abuse liability is a cornerstone of modern pharmacology. Deltorphins, naturally occurring delta-opioid receptor (δOR) selective peptides, have emerged as promising candidates.[1][2] This guide provides an objective comparison of the abuse potential of Deltorphin-II, a highly selective δOR agonist, against traditional mu-opioid receptor (μOR) agonists, which are the current mainstay of pain management but are fraught with high abuse potential.[3][4] This analysis is supported by experimental data from preclinical studies, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Comparative Analysis of Abuse Potential

The abuse liability of a compound is typically assessed through a combination of preclinical models that evaluate its rewarding properties, reinforcing effects, and the severity of withdrawal syndromes.

Rewarding Properties: Conditioned Place Preference (CPP)

The Conditioned Place Preference (CPP) paradigm is a widely used behavioral assay to measure the rewarding effects of drugs.[5] In this test, an animal's preference for an environment previously associated with a drug is taken as a measure of the drug's rewarding properties.

Studies in wild-type mice have demonstrated that this compound can induce a conditioned place preference, indicating rewarding effects.[6] However, this effect was notably absent in mice lacking the mu-opioid receptor (MOR-deficient mice), suggesting that the rewarding effects of this compound may be at least partially mediated by the μOR.[6] In contrast, classical μOR agonists like morphine consistently produce a robust and dose-dependent CPP.[7]

Table 1: Conditioned Place Preference Data

CompoundAnimal ModelDoseConditioning DurationOutcome
This compound Wild-type miceNot specified in abstractNot specified in abstractSignificant place preference observed.[6]
This compound MOR-deficient miceNot specified in abstractNot specified in abstractNo place preference observed.[6]
Morphine Rats10 mg/kg s.c.4 conditioning sessionsSignificant place preference for the morphine-paired compartment.[7]
Deltorphin (B1670231) Ethanol-drinking ratsNot specified in abstractNot specified in abstractIntra-VTA administration induced a significant CPP.[8]
DPDPE (δOR-1 agonist) Ethanol-drinking ratsNot specified in abstractNot specified in abstractIntra-VTA administration did not induce a significant CPP.[8]

Reinforcing Effects: Self-Administration

Physical Dependence: Withdrawal Symptoms

Chronic administration of opioids leads to neuroadaptive changes that result in a state of physical dependence. Abrupt cessation of the drug or administration of an antagonist precipitates a withdrawal syndrome, the severity of which is an indicator of the degree of physical dependence.

In wild-type mice chronically infused with this compound, the administration of the opioid antagonist naloxone (B1662785) precipitated a moderate but significant withdrawal response, characterized by various somatic signs.[6] Similar to its rewarding effects, this withdrawal response was absent in MOR-deficient mice.[6] This again points to a potential involvement of the μOR in the physical dependence induced by this compound.[6] In contrast, μOR agonists are well-known to induce severe and distressing withdrawal symptoms upon cessation of use.[12]

Table 2: Withdrawal Syndrome Data

CompoundAnimal ModelInduction MethodObserved SignsOutcome
This compound Wild-type miceNaloxone-precipitatedSomatic signs (e.g., jumps, wet-dog shakes, paw tremor, teeth chattering).[6][13]Moderate but significant incidence of withdrawal signs.[6]
This compound MOR-deficient miceNaloxone-precipitatedNo significant withdrawal response.[6]This withdrawal response was suppressed in MOR-deficient mice.[6]
Mu-opioid agonists (general) HumansSpontaneous or precipitatedIrritability, nausea, joint, bone or muscle pain, abdominal pain, headaches, sweating, fast heartbeat, high blood pressure, anxiety, vomiting, diarrhea.[12]Can be very uncomfortable and distressing.[12]
Heroin RatsSpontaneousIncreased total somatic signs until 48 hours post-administration.[14]Heroin intake positively correlated with total somatic signs at 48 and 72 hours.[14]

Signaling Pathways

Both δ- and μ-opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to inhibitory G-proteins (Gαi/o).[15][16][17] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[15][16] While the canonical signaling pathway is similar, the downstream effects and the potential for receptor cross-talk and heterodimerization may contribute to the differences in their pharmacological profiles, including their abuse potential.

cluster_0 This compound Signaling cluster_1 Mu-Opioid Agonist Signaling Deltorphin_II This compound DOR δ-Opioid Receptor (δOR) Deltorphin_II->DOR G_protein_D Gi/o Protein DOR->G_protein_D AC_D Adenylyl Cyclase G_protein_D->AC_D Inhibition Ion_Channel_D Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein_D->Ion_Channel_D Modulation MAPK_D MAPK Pathway (e.g., ERK1/2) G_protein_D->MAPK_D Activation cAMP_D ↓ cAMP AC_D->cAMP_D Cellular_Response_D Analgesia, etc. cAMP_D->Cellular_Response_D Ion_Channel_D->Cellular_Response_D MAPK_D->Cellular_Response_D Mu_Agonist Mu-Opioid Agonist (e.g., Morphine) MOR μ-Opioid Receptor (μOR) Mu_Agonist->MOR G_protein_M Gi/o Protein MOR->G_protein_M Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin AC_M Adenylyl Cyclase G_protein_M->AC_M Inhibition Ion_Channel_M Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein_M->Ion_Channel_M Modulation cAMP_M ↓ cAMP AC_M->cAMP_M Cellular_Response_M Analgesia, Euphoria, Respiratory Depression, Dependence cAMP_M->Cellular_Response_M Ion_Channel_M->Cellular_Response_M Beta_Arrestin->Cellular_Response_M

Figure 1: Simplified signaling pathways of this compound and mu-opioid agonists.

Experimental Protocols

Conditioned Place Preference (CPP)

The CPP protocol generally consists of three phases: habituation, conditioning, and testing.[5]

Habituation Phase 1: Habituation (Day 1-3) Animal freely explores all compartments to establish baseline preference. Conditioning Phase 2: Conditioning (Day 4-9) Animal is confined to one compartment after receiving drug and another compartment after receiving vehicle. Habituation->Conditioning Test Phase 3: Test (Day 10) Animal is placed back in the apparatus drug-free and allowed to freely explore. Time spent in each compartment is measured. Conditioning->Test

Figure 2: General workflow for a Conditioned Place Preference (CPP) experiment.
  • Apparatus: A two or three-compartment box with distinct visual and tactile cues in each compartment.[5][18]

  • Habituation/Pre-conditioning: Animals are allowed to freely explore the entire apparatus to determine any initial preference for one compartment over the other.[18][19]

  • Conditioning: Over several days, animals receive the test drug (e.g., this compound or a μOR agonist) and are confined to one of the compartments. On alternate days, they receive a vehicle injection and are confined to the other compartment.[19][20]

  • Test: On the test day, the animals are placed back into the apparatus in a drug-free state, and the time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment is interpreted as a conditioned place preference.[5]

Self-Administration

This paradigm involves training an animal to perform a specific action (e.g., pressing a lever) to receive a drug infusion.[21]

cluster_0 Training Phase cluster_1 Testing Phase Acquisition Acquisition of Lever Pressing (e.g., for food reward) Substitution Substitution of Food with Drug Infusion Acquisition->Substitution Schedule Establishment of Reinforcement Schedule (e.g., Fixed Ratio, Progressive Ratio) Substitution->Schedule Stable_Responding Stable Self-Administration Schedule->Stable_Responding Dose_Response Dose-Response Curve Generation Stable_Responding->Dose_Response Extinction_Reinstatement Extinction and Reinstatement Testing Stable_Responding->Extinction_Reinstatement

Figure 3: General workflow for an intravenous self-administration experiment.
  • Apparatus: An operant conditioning chamber equipped with levers, a drug infusion pump, and a catheter for intravenous drug delivery.[10]

  • Training: Animals are first trained to press a lever for a food reward. Once this behavior is established, the food reward is replaced with an intravenous infusion of the drug.[21]

  • Testing: The number of lever presses an animal is willing to make to receive a drug infusion is measured. Different schedules of reinforcement (e.g., fixed-ratio, progressive-ratio) can be used to assess the motivational strength of the drug.[21]

Withdrawal Assessment

Withdrawal can be either spontaneous (occurring after cessation of chronic drug administration) or precipitated (induced by an antagonist).[14]

Chronic_Admin Chronic Drug Administration (e.g., via osmotic minipump or repeated injections) Induction Induction of Withdrawal (Spontaneous cessation or antagonist administration) Chronic_Admin->Induction Observation Observation and Scoring of Withdrawal Signs (e.g., jumping, wet-dog shakes, weight loss, diarrhea) Induction->Observation

References

Validating the role of specific signaling kinases in Deltorphin-II's cardioprotective effect

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular pathways of Deltorphin-II and its alternatives in safeguarding the heart against ischemia-reperfusion injury.

For researchers and drug development professionals vested in the discovery of novel cardioprotective agents, understanding the intricate signaling cascades activated by potential therapeutics is paramount. This guide provides a comparative analysis of the signaling kinases involved in the cardioprotective effect of this compound, a selective delta-opioid receptor agonist, against other established cardioprotective agents. The data presented herein, derived from preclinical studies, offers a comprehensive overview to inform future research and development in this critical therapeutic area.

This compound: A Potent Activator of Pro-Survival Kinases

This compound has demonstrated significant cardioprotective effects, primarily attributed to its ability to activate specific pro-survival signaling kinases in the context of myocardial ischemia-reperfusion (I/R) injury. Experimental evidence from rat models of I/R injury has elucidated a core signaling pathway responsible for its beneficial effects.

The cardioprotective mechanism of this compound is initiated by its binding to peripheral δ2-opioid receptors, which are likely located on cardiomyocytes.[1][2] This interaction triggers a downstream cascade involving the activation of several key protein kinases. Studies have consistently shown that the infarct-limiting effect of this compound is mediated through the activation of Phosphoinositide 3-kinase (PI3K), Extracellular signal-regulated kinase 1/2 (ERK1/2), and Protein Kinase C delta (PKCδ).[1][2][3] Conversely, the inhibition of these kinases has been shown to abolish the protective effects of this compound.[1][3]

Interestingly, several other signaling kinases, including Janus kinase 2 (JAK2), Protein Kinase A (PKA), AMP-activated protein kinase (AMPK), and Nitric Oxide Synthase (NOS), do not appear to be involved in this compound-induced cardioprotection.[1][3][4] This specificity highlights a targeted mechanism of action, which is a desirable trait in drug development.

Quantitative Efficacy of this compound

The administration of this compound has been shown to significantly reduce the extent of myocardial damage in preclinical models. The following table summarizes the quantitative data on infarct size reduction following this compound administration in a rat model of ischemia-reperfusion.

Treatment GroupInfarct Size / Area at Risk (IS/AAR) (%)Percentage Reduction vs. ControlReference
Control (Ischemia/Reperfusion)50-60%-[1][5]
This compound (0.12 mg/kg)~25-30%~50%[5]

Comparative Analysis with Alternative Cardioprotective Agents

To provide a broader perspective, this section compares the signaling pathways and efficacy of this compound with other known cardioprotective agents, including the opioid morphine, adenosine (B11128) receptor agonists, and bradykinin (B550075).

Signaling Pathway Comparison

The following table offers a comparative overview of the key signaling kinases and receptors involved in the cardioprotective effects of this compound and its alternatives.

AgentPrimary Receptor(s)Key Downstream Signaling Kinases/PathwaysReference
This compound δ2-Opioid ReceptorPI3K, ERK1/2, PKCδ[1][2][3]
Morphine μ- and δ-Opioid ReceptorsPI3K, ERK1/2, GSK-3β, PKC, KATP channels[6][7]
Adenosine Agonists A1, A2A, A2B, A3 ReceptorsPI3K, MAP Kinases, PKC[8][9][10]
Bradykinin B2 ReceptorProstaglandins, Nitric Oxide, PKC[1][2][5]
Efficacy Comparison: Infarct Size Reduction

The table below presents a comparative summary of the reported infarct size reduction for each agent in rat models of myocardial ischemia-reperfusion. It is important to note that direct comparisons of absolute efficacy can be challenging due to variations in experimental protocols across different studies.

AgentTypical Dose RangeApproximate Infarct Size Reduction vs. Control (%)Reference
This compound 0.12 mg/kg50%[5]
Morphine 0.3 mg/kg30-80%[1][3][4]
Adenosine Agonists Varies37% (Cl-IB-MECA)[11]
Bradykinin VariesSignificant reduction (quantitative data varies)[6][8]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex information, the following diagrams have been generated using Graphviz.

DeltorphinII_Signaling DeltorphinII This compound deltaOR δ2-Opioid Receptor DeltorphinII->deltaOR PI3K PI3K deltaOR->PI3K ERK ERK1/2 deltaOR->ERK PKC PKCδ deltaOR->PKC Cardioprotection Cardioprotection (Reduced Infarct Size) PI3K->Cardioprotection ERK->Cardioprotection PKC->Cardioprotection Wortmannin Wortmannin Wortmannin->PI3K PD98059 PD98059 PD98059->ERK Rottlerin Rottlerin Rottlerin->PKC Experimental_Workflow AnimalModel Male Wistar Rats Surgery Coronary Artery Ligation AnimalModel->Surgery Ischemia Ischemia (e.g., 45 min) Surgery->Ischemia Reperfusion Reperfusion (e.g., 120 min) Ischemia->Reperfusion Outcome Infarct Size Measurement (TTC Staining) Reperfusion->Outcome Treatment Drug Administration (e.g., this compound, Inhibitors) Treatment->Ischemia Pre-treatment Treatment->Reperfusion Post-treatment

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Deltorphin-II

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent synthetic peptides like Deltorphin-II are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is a selective and potent delta-opioid receptor agonist, and its pharmacological activity necessitates careful management of all waste streams.[1][2][3] Adhering to established protocols mitigates potential hazards and prevents environmental contamination.[1]

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and its associated contaminated materials. The core principle is to treat all this compound waste as hazardous chemical waste due to its biological potency and ecotoxicity.[1][4][5]

Immediate Safety and Handling

Before beginning any work or disposal procedures involving this compound, appropriate Personal Protective Equipment (PPE) is mandatory.[1]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety glasses with side shields.[1]

  • Ventilation: All handling of this compound, especially in its powdered form, should be performed in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation.[1][4][5]

  • Spill Response: In case of a spill, absorb the substance with appropriate materials (e.g., sand or vermiculite (B1170534) for liquids, or gently covering powder with wet absorbent paper to avoid dust).[5] Place all cleanup materials in a sealed, labeled container for disposal.[5]

Hazard Identification and Data

The Safety Data Sheet (SDS) for this compound TFA classifies it as harmful if swallowed and highly toxic to aquatic life, with long-lasting effects.[1]

Hazard ClassificationGHS CodeStatement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects
Data sourced from BenchChem Safety Data Sheet for Deltorphin 2 TFA.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires a systematic approach involving segregation, decontamination, and compliant packaging, culminating in removal by certified professionals. Never dispose of this compound waste in the regular trash or down the sanitary sewer.[1][6]

Step 1: Segregation of Waste

At the point of generation, waste must be meticulously segregated into distinct, clearly labeled streams to ensure safe handling and disposal.[5][7]

  • Solid Waste: This includes all contaminated consumables such as gloves, pipette tips, vials, and absorbent paper. Collect this waste in a dedicated, leak-proof container, such as a high-density polyethylene (B3416737) (HDPE) container, clearly labeled for hazardous chemical waste.[1][5]

  • Liquid Waste: This stream comprises unused or expired this compound solutions, contaminated buffers, and solvents. Collect liquid waste in a screw-cap, shatter-resistant container.[1]

  • Contaminated Sharps: Any needles, syringes, or broken glass contaminated with this compound must be placed immediately into a designated, puncture-resistant sharps container.[1][6]

Step 2: Decontamination of Liquid Waste

Before collection for final disposal, the biological activity of this compound in liquid waste should be neutralized. The following experimental protocol outlines a method for peptide inactivation.

Experimental Protocol: Peptide Inactivation

  • Chemical Oxidation: Add a 6% sodium hypochlorite (B82951) solution to the liquid waste container. The goal is to achieve a final concentration sufficient to induce the oxidation and degradation of the peptide structure. The precise volume and required incubation time may need to be validated for your specific waste composition.[1]

  • Enzymatic Degradation (Alternative): As an alternative, an enzymatic detergent can be used. Add the detergent to the liquid waste to achieve a final concentration of 1% (m/v).[1] Allow the solution to incubate, facilitating the enzymatic breakdown of the peptide.[1]

  • Post-Inactivation Handling: Crucially, even after these decontamination steps, the resulting solution must still be treated as hazardous chemical waste. It should not be poured down the drain.[1]

Step 3: Packaging and Labeling

Proper containment and labeling are non-negotiable for safety and regulatory compliance.[7]

  • Containers: Use containers that are chemically compatible with the waste and equipped with secure, leak-proof closures.[8] Ensure containers are free from damage.[8]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Chemical Waste".[1]

    • The specific contents: "this compound Waste".[1]

    • A list of all components, including solvents and inactivated reagents.[1]

    • Appropriate hazard symbols (e.g., toxic, environmental hazard).[1]

    • The accumulation start date.[7]

Step 4: Storage and Final Disposal
  • On-site Storage: Store all sealed and labeled waste containers in a designated, secure satellite accumulation area within the laboratory.[1] This area should be under the control of laboratory personnel and kept separate from incompatible materials.[1][8]

  • Professional Disposal: The final disposal of this compound waste must be managed by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] These professionals are equipped to handle and transport the waste according to all federal and state regulations, likely culminating in high-temperature incineration.[8][9]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

Deltorphin_Disposal_Workflow This compound Waste Disposal Workflow start This compound Waste Generated segregate Segregate at Point of Generation start->segregate solid_waste Solid Waste (Gloves, Tips, Vials) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Buffers) segregate->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glass) segregate->sharps_waste Sharps package_solid Package & Label Solid Waste (Sealed, Leak-proof Container) solid_waste->package_solid decontaminate Decontaminate Liquid Waste (e.g., Hypochlorite) liquid_waste->decontaminate package_sharps Package Sharps (Puncture-resistant Container) sharps_waste->package_sharps package_liquid Package & Label Liquid Waste (Screw-cap, Resistant Container) decontaminate->package_liquid storage Store in Secure Satellite Accumulation Area package_solid->storage package_liquid->storage package_sharps->storage disposal Arrange Pickup by EHS or Licensed Waste Contractor storage->disposal end Final Disposal (Incineration) disposal->end

Caption: Workflow for the safe segregation, treatment, and disposal of this compound waste.

References

Safeguarding Research: A Comprehensive Guide to Handling Deltorphin-II

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the potent and selective delta-opioid receptor agonist, Deltorphin-II, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling such compounds.

I. Personal Protective Equipment (PPE) and Safety Precautions

Given the potent nature of this compound, a derivative of the naturally occurring opioid peptide, stringent adherence to PPE protocols is mandatory to prevent accidental exposure. While specific occupational exposure limits for this compound have not been established, guidelines for handling other potent opioids, such as fentanyl, serve as a critical reference. The primary routes of exposure are inhalation of aerosolized powder and dermal contact.

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Powder-free nitrile gloves (double gloving recommended)Prevents skin contact with the compound. Double gloving provides an additional barrier.
Eye Protection Safety goggles or a face shieldProtects eyes from splashes or aerosolized particles.
Respiratory Protection A fit-tested N100, R100, or P100 disposable filtering facepiece respiratorEssential for handling the solid form to prevent inhalation of airborne particles.[1][2]
Body Protection Disposable coveralls or a lab coat with sleeve coversPrevents contamination of personal clothing and skin.[2][3][4]

It is crucial that all personnel are trained on the proper donning and doffing of PPE to avoid cross-contamination.[4]

II. Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure.

Step-by-Step Handling Protocol:

  • Preparation and Reconstitution:

    • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent moisture absorption.[5]

    • Handle the solid compound within a certified chemical fume hood or a glove box to contain any airborne particles.

    • When reconstituting, use the appropriate sterile solvent, such as water, as this compound is soluble up to 1 mg/ml.[6][7] For peptides containing oxidation-prone residues, using oxygen-free solvents is recommended.[5]

    • Gently vortex or sonicate the vial to ensure complete dissolution.[5]

  • During Experimentation:

    • All work with this compound solutions should be conducted in a designated area, clearly labeled with appropriate warnings.

    • Use dedicated equipment (pipettes, tubes, etc.) to prevent cross-contamination.

    • Avoid any activities that could generate aerosols.

  • Storage:

    • Store lyophilized this compound at -20°C for long-term stability, under desiccating conditions.[5][6]

    • Once in solution, it is recommended to prepare single-use aliquots and store them at -20°C for up to one month or -80°C for up to six months to maintain stability.[5][8][9]

III. Emergency Procedures and Decontamination

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure Response:

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Do not use hand sanitizer, as it may enhance absorption.[2][3] Remove contaminated clothing.[2][10]
Eye Contact Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.[10]

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.

  • For solid spills, carefully collect the powder, avoiding dust formation, and place it in a sealed container for disposal.[10]

  • Decontaminate the spill area with a suitable cleaning agent.

IV. Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Management:

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container.
Liquid Waste Collect in a compatible, sealed, and labeled waste container.
Sharps Dispose of in a designated sharps container.
Contaminated PPE Place in a sealed bag and dispose of as hazardous waste.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

V. This compound Signaling Pathway and Experimental Workflow

This compound is a selective agonist for the delta-opioid receptor (δ-OR), which is a G-protein coupled receptor (GPCR).[8][9] Its binding initiates a signaling cascade that leads to its pharmacological effects, including antinociception.[6][7][11]

Deltorphin_Signaling_Pathway This compound Signaling Pathway Deltorphin_II This compound delta_OR δ-Opioid Receptor (GPCR) Deltorphin_II->delta_OR Binds to G_Protein Gi/Go Protein delta_OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels MAPK MAPK Pathway Activation G_Protein->MAPK cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response

This compound binding to the δ-opioid receptor initiates intracellular signaling.

The following diagram illustrates a safe and logical workflow for handling this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment cluster_disposal Disposal Risk_Assessment Risk Assessment & PPE Selection Equilibrate Equilibrate Vial to Room Temp Risk_Assessment->Equilibrate Reconstitute Reconstitute in Fume Hood Equilibrate->Reconstitute Experiment Perform Experiment in Designated Area Reconstitute->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Waste_Segregation Segregate & Label Hazardous Waste Decontaminate->Waste_Segregation Disposal Dispose of Waste per Institutional Guidelines Waste_Segregation->Disposal

A step-by-step workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.